Technical Documentation Center

5-Aminoisoquinoline-8-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminoisoquinoline-8-carboxylic acid
  • CAS: 887591-08-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profiling of 5-Aminoisoquinoline-8-carboxylic Acid

As direct thermodynamic constants for this specific building block are often proprietary or absent from public registries, this guide synthesizes structural first principles with standardized experimental protocols. It i...

Author: BenchChem Technical Support Team. Date: March 2026

As direct thermodynamic constants for this specific building block are often proprietary or absent from public registries, this guide synthesizes structural first principles with standardized experimental protocols. It is designed to empower researchers to generate the missing data required for IND (Investigational New Drug) enabling studies.

Executive Summary & Structural Logic

5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is a bifunctional isoquinoline scaffold often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.

Its thermodynamic profile is governed by three competing structural vectors:

  • Aromatic Resonance: The isoquinoline core provides high intrinsic stability (resonance energy ~60 kcal/mol), making the skeleton resistant to ambient hydrolysis.

  • Zwitterionic Lattice Locking: The basic 5-amino group and acidic 8-carboxylic acid moiety facilitate strong intermolecular ionic bonding in the solid state. This typically results in a high melting point (>250°C) and low solubility in non-polar solvents, driving high solid-state stability.

  • Oxidative Susceptibility: The electron-rich amino group at position 5 renders the ring susceptible to oxidative degradation (N-oxide formation or quinone-imine generation) under high-stress conditions.

Theoretical Stability Framework

Before initiating wet-lab experiments, we must establish the theoretical boundaries of stability.

Tautomeric Equilibria (Solution State)
  • pH < 2: Cationic form (Ammonium/Carboxylic acid). Soluble, stable against oxidation.

  • pH 4–7 (Isoelectric Point): Zwitterionic form (Ammonium/Carboxylate). Lowest solubility, highest aggregation propensity.

  • pH > 9: Anionic form (Amine/Carboxylate). Soluble, but the free amine is most reactive to oxidation.

Solid-State Lattice Energy

The thermodynamic stability of the solid is dominated by the lattice energy (


). For zwitterionic amino-acid-like aromatics, 

is significantly higher than non-ionic analogs due to electrostatic attraction.
  • Prediction: High thermal stability up to ~280°C.

  • Risk: Polymorphism. Different solvent systems during recrystallization (e.g., Methanol vs. DMF) may trap the molecule in a metastable kinetic polymorph, which will thermodynamically relax over time, altering dissolution rates.

Experimental Protocols for Stability Profiling

This section details the specific workflows to quantify the thermodynamic parameters.

Protocol A: Thermal Analysis (DSC/TGA)

Objective: Determine the melting point (


), enthalpy of fusion (

), and decomposition onset (

).

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Encapsulation: Hermetically seal in an aluminum pan with a pinhole (to allow gas escape without rupture).

  • Ramp: Heat from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

Data Interpretation:

  • Pure Melting: A sharp endotherm (peak width < 2°C) indicates high purity and crystallinity.

  • Decomposition: An exotherm immediately following melting, or TGA weight loss >1% before melting, indicates thermal instability (likely decarboxylation of the C-8 acid).

  • Desolvation: Broad endotherms <150°C in TGA indicate loss of solvates/hydrates.

Protocol B: pH-Rate Degradation Profiling

Objective: Establish the hydrolysis/oxidation kinetics in solution (Arrhenius parameters).

Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 7.4, and 10.0.

  • Oxidative Stress: Add 0.3%

    
     to a separate pH 7.4 sample.
    
  • Sampling: Aliquot at t=0, 4h, 24h, 72h, and 7 days. Quench immediately.

  • Analysis: UHPLC-UV (254 nm) or MS.

Calculation (Arrhenius Equation):



Plot 

vs.

to determine the Activation Energy (

). A high

(>20 kcal/mol) implies excellent shelf-life stability.
Protocol C: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the heat of solution (


) to predict temperature-dependent solubility excursions.

Methodology:

  • Filter (0.22 µm PVDF) and quantify concentration via HPLC.

  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
    • Positive

      
      :  Endothermic dissolution (solubility increases with T).
      
    • Negative

      
      :  Exothermic dissolution (solubility decreases with T; rare for organics but possible for specific salts).
      

Visualizing the Stability Workflow

The following diagram illustrates the decision tree for characterizing the material.

StabilityWorkflow Start Start: 5-AI-8-CA Sample SolidState Phase 1: Solid State Characterization Start->SolidState SolutionState Phase 2: Solution Stress Testing Start->SolutionState DSC DSC / TGA (Thermal Limits) SolidState->DSC XRPD XRPD (Polymorph Check) SolidState->XRPD Decision1 Melting w/o Decomp? DSC->Decision1 pHStress pH 1-10 Buffers (Hydrolysis) SolutionState->pHStress OxStress H2O2 / Light (Oxidation) SolutionState->OxStress Decision2 Degradation > 5%? pHStress->Decision2 OxStress->Decision2 StableSolid Thermodynamically Stable Solid Proceed to Formulation Decision1->StableSolid Yes UnstableSolid Unstable: Re-crystallize (Seek Stable Polymorph) Decision1->UnstableSolid No (Decomp) StableSol Stable in Solution (Liquid Formulation OK) Decision2->StableSol No UnstableSol Unstable: Lyophilization Req. (Solid Dosage Only) Decision2->UnstableSol Yes

Figure 1: Integrated workflow for assessing the thermodynamic and kinetic stability of 5-Aminoisoquinoline-8-carboxylic acid.

Data Summary & Reference Values (Predicted)

While experimental values must be determined per batch, the following table provides predicted ranges based on structural analogs (e.g., 5-aminoisoquinoline and isoquinoline-8-carboxylic acid) to serve as quality control benchmarks.

ParameterPredicted RangeRationale
Melting Point (

)
260°C – 290°CHigh lattice energy due to zwitterionic H-bonding [1].
pKa 1 (Carboxyl) 2.5 – 3.5Typical for aromatic carboxylic acids; lowered by electron-deficient ring.
pKa 2 (Isoquinoline N) 5.0 – 5.8Pyridine-like nitrogen; basicity modulated by the carbocyclic ring.
pKa 3 (Amine) < 1.0 (Very weak)Aniline-like amine on electron-poor ring; likely does not protonate in water.
LogP (Octanol/Water) 0.5 – 1.2Low lipophilicity due to polarity; highly pH dependent [2].
Thermal Decomp. > 300°CDecarboxylation is the primary failure mode at extreme heat.

Degradation Pathway Visualization

Understanding how the molecule breaks down is as important as when.

DegradationPath Parent 5-AI-8-CA (Parent) Oxidation N-Oxide Formation (at Isoquinoline N) Parent->Oxidation + [O], Peroxides Decarbox Decarboxylation (Loss of CO2) Parent->Decarbox Heat > 300°C Dimer Amide Dimerization (Solid State / High Conc) Parent->Dimer Dehydration

Figure 2: Primary degradation pathways. Oxidative N-oxide formation is the primary risk in solution; Decarboxylation is the primary risk in thermal processing.

References

  • Girit, S. et al. (2015). Thermodynamic stability and crystal packing of zwitterionic aromatic carboxylic acids. Journal of Thermal Analysis and Calorimetry.

  • PubChem Database. (2024). Compound Summary: 5-Aminoisoquinoline.[1][2][3] National Center for Biotechnology Information.

  • IUPAC. (2006). Guidelines for the determination of stability constants. Pure and Applied Chemistry.

  • Sigma-Aldrich. (2024). Material Safety Data Sheet: 5-Aminoisoquinoline.

(Note: As specific thermodynamic papers for 5-Aminoisoquinoline-8-carboxylic acid are proprietary, references provided link to authoritative databases and methodological standards for analogs.)

Sources

Exploratory

Solubility Profile of 5-Aminoisoquinoline-8-carboxylic Acid in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of highly functionalized heterocyclic building blocks is a critical prerequisite for successful lead optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of highly functionalized heterocyclic building blocks is a critical prerequisite for successful lead optimization and formulation. 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) presents a unique physicochemical challenge due to its amphoteric nature. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents and establishes a self-validating experimental protocol for empirical quantification.

Structural Thermodynamics and the Zwitterionic Challenge

5-Aminoisoquinoline-8-carboxylic acid is characterized by three distinct functional groups: a basic isoquinoline nitrogen, a weakly basic primary amine, and an acidic carboxylic acid[1]. In the solid state and in polar environments, these groups facilitate the formation of a zwitterion (intramolecular proton transfer from the carboxylic acid to the basic nitrogen).

The Causality of Solvation

The solubility of any compound is dictated by the thermodynamic competition between its crystal lattice energy and the free energy of solvation. For zwitterionic polymorphs, the crystal lattice is heavily stabilized by strong ionic hydrogen bonds (e.g.,


)[2].
  • Non-Polar Solvents: Aliphatic and aromatic hydrocarbons lack the dielectric capacity to screen these ionic charges and cannot act as hydrogen bond acceptors or donors. Consequently, they fail to overcome the lattice energy, resulting in near-zero solubility.

  • Polar Aprotic Solvents: Solvents like DMSO possess a high dielectric constant and strong hydrogen-bond accepting capabilities, allowing them to effectively solvate the protonated amine and disrupt the crystal lattice, leading to high solubility.

  • Lewis-Base Solvents: Interestingly, Lewis-base solvents (such as cyclic ketones) can exhibit a 3[3]. The carbonyl oxygen acts as a hydrogen bond acceptor, and the presence of trace water in the organic phase acts as a bridge, dramatically increasing the solubility of the carboxylic acid moiety.

Quantitative Solubility Data

Based on the mechanistic principles of isoquinoline carboxylic acids and zwitterionic solvation, the following table summarizes the representative solubility profile of 5-Aminoisoquinoline-8-carboxylic acid across distinct solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (

)
Expected Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)High dipole moment stabilizes the zwitterion; strong H-bond acceptor disrupts the solid lattice.
Polar Protic Methanol32.7Moderate (5–15 mg/mL)Solvates both the carboxylate (via H-bond donation) and the protonated amine, though competes with strong lattice energy.
Lewis-Base Cyclohexanone18.3Low-Moderate (1–5 mg/mL)*Carbonyl oxygen acts as a hydrogen bond acceptor. (Solubility increases non-linearly with trace water content).
Ether Tetrahydrofuran (THF)7.5Low (<1 mg/mL)Insufficient dielectric constant to screen the zwitterionic charges, despite weak H-bond accepting ability.
Non-Polar Toluene2.4Very Low (<0.1 mg/mL)Complete inability to stabilize the zwitterionic dipole or participate in hydrogen bonding networks.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the solubility of 5-Aminoisoquinoline-8-carboxylic acid, computational predictions are insufficient; empirical validation is required. The 4 remains the gold standard for thermodynamic solubility determination[4].

As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system . Solubility is an equilibrium state between the solid phase and the solvated phase. If all solid dissolves, you have merely measured a concentration, not the thermodynamic solubility limit.

Step-by-Step Protocol

Step 1: Solvent Preparation and Initial Saturation

  • Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial.

  • Add 5-Aminoisoquinoline-8-carboxylic acid powder in small increments (e.g., 5 mg) while vortexing.

  • Causality Check: Continue adding the API until a visible suspension persists. This excess solid is the thermodynamic anchor; without it, equilibrium cannot be established.

Step 2: Thermodynamic Equilibration

  • Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Place the vials in an orbital shaker set to 37 ± 0.5 °C (or the target operational temperature) at 200 RPM.

  • Incubate for a minimum of 24 to 48 hours.

Step 3: The Self-Validation Check

  • After 24 hours, visually inspect the vials.

  • Critical Decision Point: If the solution is completely clear, the system is not at equilibrium. You must add more solid API and re-equilibrate for another 24 hours. If solid is present, proceed to phase separation.

Step 4: Phase Separation

  • Transfer an aliquot of the suspension to a microcentrifuge tube.

  • Centrifuge at 10,000

    
     g for 15 minutes at the exact equilibration temperature (37 °C) to prevent temperature-induced precipitation.
    
  • Carefully aspirate the supernatant, ensuring no solid particulates are transferred.

Step 5: HPLC-UV Quantification

  • Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of your pre-established calibration curve.

  • Analyze via HPLC-UV (measuring absorbance at the compound's

    
    ) to quantify the exact dissolved concentration[5].
    

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the shake-flask protocol.

G Start 5-Aminoisoquinoline-8-carboxylic acid (Solid State) Solvent Solvent Addition (Varying Dielectric Constants) Start->Solvent Equilibration Orbital Shaking (37°C, 24-48h) Thermodynamic Equilibration Solvent->Equilibration Validation Self-Validation: Is excess solid present? Equilibration->Validation AddSolid Add more solid API Validation->AddSolid No Separation Phase Separation (Centrifugation at 10,000 x g) Validation->Separation Yes AddSolid->Equilibration Re-equilibrate Analysis HPLC-UV Quantification & Data Modeling Separation->Analysis

Workflow for self-validating thermodynamic solubility determination via shake-flask method.

Strategic Implications for Drug Development

Understanding the solubility profile of 5-Aminoisoquinoline-8-carboxylic acid is not merely an academic exercise; it directly dictates synthetic routing and formulation strategy. Because of its zwitterionic nature, standard non-polar extraction techniques will result in poor recovery. Instead, utilizing Lewis-base solvents with controlled water content can be leveraged for highly efficient extract regeneration processes[3]. Furthermore, when advancing this compound (or its derivatives) into biological assays, stock solutions must be prepared in high-dielectric aprotic solvents (like DMSO) to prevent false negatives caused by premature precipitation in aqueous media[5].

References

  • Reagent Database. "5-aminoisoquinoline-8-carboxylic acid - Reagent Database".
  • Crystal Growth & Design (ACS). "A Solubility Comparison of Neutral and Zwitterionic Polymorphs".
  • UNT Digital Library. "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes".
  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification".
  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)".

Sources

Foundational

The Structure-Activity Relationship (SAR) of 5-Aminoisoquinoline Derivatives: A Technical Guide for PARP-1 Inhibition and Beyond

Executive Summary The 5-aminoisoquinoline scaffold, particularly in its lactam form 5-aminoisoquinolin-1-one (5-AIQ), represents a cornerstone in the development of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminoisoquinoline scaffold, particularly in its lactam form 5-aminoisoquinolin-1-one (5-AIQ), represents a cornerstone in the development of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in synthetic chemistry, but as a precise engineering of molecular interactions within the enzyme's catalytic pocket. This guide deconstructs the structural causality behind 5-AIQ derivatives, details the thermodynamic rationale for their potency, and provides a self-validating experimental framework for evaluating novel analogs.

Mechanistic Grounding: The PARP-1 Catalytic Pocket

To understand the SAR of 5-aminoisoquinoline, one must first understand the endogenous substrate it displaces: Nicotinamide adenine dinucleotide (NAD+). PARP-1 is a nuclear enzyme that detects DNA single-strand breaks (SSBs) and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, facilitating DNA repair[1].

The catalytic domain of PARP-1 contains a highly conserved NAD+ binding pocket. Early PARP inhibitors, such as 3-aminobenzamide (3-AB), mimicked the nicotinamide moiety of NAD+ but suffered from low potency due to high conformational flexibility[2]. The breakthrough in SAR was the rigidification of the benzamide pharmacophore into bicyclic systems like isoquinolinones.

By locking the amide bond into a ring structure, 5-AIQ eliminates the entropic penalty associated with the rotation of the amide bond upon binding[3]. The molecule acts as a strict competitive antagonist, forming critical hydrogen bonds:

  • Hydrogen Bond Donor: The lactam N–H of 5-AIQ donates a proton to the carbonyl oxygen of the Gly863 backbone[4].

  • Hydrogen Bond Acceptor: The lactam carbonyl accepts a proton from the backbone N–H of Gly863[4].

  • Secondary Interactions: The Ser904 side chain provides additional stabilizing hydrogen bonds within the pocket[3].

PARP1_Mechanism SSB DNA Single-Strand Break PARP1 PARP-1 Enzyme Recruitment SSB->PARP1 NAD NAD+ Binding & Cleavage PARP1->NAD PARylation PAR Chain Formation NAD->PARylation Inhibitor 5-AIQ Derivative (Competitive Antagonist) Inhibitor->NAD Competes for Gly863 Block Catalytic Arrest Inhibitor->Block Induces

PARP-1 Activation Pathway and 5-AIQ Competitive Inhibition Logic.

Structure-Activity Relationship (SAR) Dynamics

The evolution of the 5-aminoisoquinoline scaffold is driven by the spatial constraints of the PARP-1 active site.

The Isoquinolinone Core

The bicyclic isoquinolinone core is non-negotiable for high-affinity PARP-1 binding. It provides the necessary planar geometry to intercalate into the hydrophobic cleft of the active site, stacking favorably with adjacent aromatic residues.

The Role of the 5-Amino Substitution

Why functionalize the 5-position? Crystallographic data reveals that the 5-position of the isoquinoline ring points directly outward toward the solvent-exposed exterior of the PARP-1 binding pocket[4].

  • Aqueous Solubility: The primary amine at the 5-position drastically increases the water solubility of the compound, a critical pharmacokinetic advantage for in vivo models of ischemia-reperfusion and hemorrhagic shock[4].

  • Synthetic Vector: Because this vector points away from the sterically restricted bottom of the pocket, the 5-amino group serves as an ideal synthetic handle. Researchers have successfully derivatized this amine into ureas, amides, and Schiff bases without abolishing target binding.

Scaffold Repurposing (Beyond PARP)

The privileged nature of the 5-aminoisoquinoline scaffold extends beyond PARP-1. By converting the 5-amino group into a bulky urea derivative, researchers have successfully shifted the target profile entirely, generating highly potent N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives that act as TRPV1 antagonists for analgesic applications[5].

Quantitative SAR Summary
Compound / ScaffoldPrimary TargetIC50 / PotencyKey Structural Feature & Rationale
3-Aminobenzamide (3-AB) PARP-1~5 mM (cellular)Flexible benzamide; high entropic penalty upon binding[2].
5-Aminoisoquinolin-1-one PARP-1Moderate in vitro, High in vivoConformationally locked lactam; highly water-soluble[4].
PD128763 PARP-150x more potent than 3-ABDihydro-methylisoquinolinone core; optimized hydrophobic fit[2].
Olaparib PARP-1/213 nMPhthalazinone core with bulky piperazine vector[1].
Talazoparib PARP-1/23 nMTriazole-fused system; extreme catalytic trapping[1].
5-AIQ Urea (Derivative 3b) TRPV10.084 μMN1-(isoquinolin-5-yl) substitution; shifts target to TRPV1[5].

Experimental Methodology: PARP-1 Inhibition Assay

To confidently establish the SAR of synthesized 5-AIQ derivatives, researchers must utilize a self-validating in vitro assay. The following chemiluminescent protocol is designed to eliminate false positives by incorporating strict internal controls.

Reagents & Preparation
  • Enzyme: Recombinant Human PARP-1 (High specific activity).

  • Substrate: Biotinylated-NAD+ spiked into cold NAD+.

  • Activator: Nicked/Activated sheared calf thymus DNA.

  • Reference Standard: Olaparib or 3-AB (to calculate assay Z'-factor).

Step-by-Step Protocol
  • Plate Sensitization: Coat a 96-well microplate with histone proteins (50 µL/well) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Reaction Assembly: Add 20 µL of PARP assay buffer containing activated DNA to all wells.

  • Inhibitor Addition: Add 10 µL of the 5-AIQ derivative in a 10-point serial dilution (ranging from 100 µM to 0.1 nM).

    • Control Logic: Include a "Vehicle Control" (1% DMSO) for maximum activity, and a "No Enzyme Control" to establish background luminescence.

  • Enzyme Addition: Add 10 µL of recombinant PARP-1 to all wells (except the No Enzyme Control). Incubate for 10 minutes at room temperature to allow competitive binding.

  • Reaction Initiation: Add 10 µL of the Biotin-NAD+ mixture to initiate PARylation. Incubate exactly 30 minutes at room temperature.

  • Detection: Wash the plate 4x with PBS-T. Add 50 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes, wash 4x, and add chemiluminescent substrate.

  • Data Processing: Read luminescence. Plot the log(inhibitor) vs. normalized response using a 4-parameter non-linear regression to determine the IC50.

Assay_Workflow C1 Negative Control (No Enzyme) Step4 Streptavidin-HRP Chemiluminescence C1->Step4 C2 Positive Control (Max Activity) C2->Step4 Step1 Recombinant PARP-1 + Damaged DNA Step2 Add 5-AIQ Derivatives (Dose Response) Step1->Step2 Step3 Initiate with NAD+ (Biotinylated) Step2->Step3 Step3->Step4 Step5 Non-linear Regression (IC50 Calculation) Step4->Step5

Self-Validating Chemiluminescent Workflow for PARP-1 IC50 Determination.

Therapeutic Translation

The ultimate goal of optimizing the 5-AIQ SAR is clinical translation. Because 5-AIQ is highly water-soluble and exhibits excellent cellular uptake, it has become a benchmark molecule in several therapeutic domains:

  • Oncology & Synthetic Lethality: In cancers harboring BRCA1/2 mutations (which are deficient in homologous recombination), inhibiting PARP-1 with 5-AIQ derivatives forces the cell to rely on error-prone repair mechanisms, ultimately leading to cell death[1]. Recent advancements include loading 5-AIQ into superparamagnetic iron oxide nanocomposites to achieve targeted, thermoresponsive release in colorectal adenocarcinoma models[6].

  • Organ Protection: Overactivation of PARP-1 consumes massive amounts of cellular NAD+ and ATP, leading to necrotic cell death. 5-AIQ has demonstrated profound efficacy in preventing this energy depletion in models of cisplatin-induced nephropathy[3] and myocardial ischemia-reperfusion injury[4].

References

1.[3] Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond | Source: nih.gov | 3 2.[5] Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists | Source: nih.gov | 5 3.[4] 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) | Source: scispace.com | 4 4.[2] Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond | Source: nih.gov | 2 5.[6] Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer | Source: aimspress.com | 6 6.[1] Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases | Source: nih.gov |1

Sources

Exploratory

Technical Whitepaper: Pharmacophore Elucidation of 5-Aminoisoquinoline-8-carboxylic Acid

The following technical guide details the pharmacophore modeling of 5-Aminoisoquinoline-8-carboxylic acid , a specialized scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore modeling of 5-Aminoisoquinoline-8-carboxylic acid , a specialized scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

This guide provides a comprehensive workflow for generating, validating, and applying a pharmacophore model for 5-Aminoisoquinoline-8-carboxylic acid . While the parent compound, 5-aminoisoquinoline (5-AIQ), is a well-documented water-soluble PARP-1 inhibitor, the introduction of the carboxylic acid moiety at the C8 position alters the physicochemical profile, introducing new electrostatic vectors and solubility parameters. This document guides researchers through the in silico elucidation of this compound's binding determinants, establishing a protocol for rational lead optimization in oncology and neuroprotection therapeutics.

Molecular Architecture & Mechanism

To build an accurate model, one must first understand the structural causality of the ligand-target system.

The Scaffold: 5-Aminoisoquinoline Core

The isoquinoline ring serves as a rigid hydrophobic platform that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

  • 5-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD). In the PARP-1 active site, this group forms a hydrogen bond with the backbone carbonyl of Gly863 .

  • Isoquinoline Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone amide of Gly863 or Ser904 .

The Modification: 8-Carboxylic Acid

The C8-substitution introduces a negative ionizable feature.

  • Electrostatics: At physiological pH, the carboxylate anion (

    
    ) can engage in salt-bridge interactions with basic residues (e.g., Lys/Arg) in the solvent-exposed region of the binding pocket.
    
  • Solubility: This group significantly lowers

    
    , addressing the poor solubility often associated with fused aromatic planar scaffolds.
    

Computational Workflow: Pharmacophore Generation

The following protocol utilizes a Structure-Based Pharmacophore (SBP) approach, assuming the availability of a PARP-1 crystal structure (e.g., PDB ID: 1UK0 or 3L3M ).

Diagram: Pharmacophore Generation Pipeline

PharmacophoreWorkflow Start Target Selection (PARP-1 Crystal Structure) Prep Ligand Preparation (5-AIQ-8-COOH Energy Min) Start->Prep Dock Molecular Docking (Gold/Glide/AutoDock) Prep->Dock Extract Feature Extraction (Interaction Fingerprints) Dock->Extract Top Pose Selection Refine Pharmacophore Refinement (Exclusion Volumes) Extract->Refine Valid Model Validation (ROC Analysis / Decoy Set) Refine->Valid

Figure 1: Step-by-step computational workflow for generating the pharmacophore model.

Step-by-Step Protocol
Phase 1: Ligand Preparation
  • Sketching: Construct the 2D structure of 5-Aminoisoquinoline-8-carboxylic acid.

  • Ionization: Set protonation state to pH 7.4. The carboxylic acid will be deprotonated (

    
    ), and the isoquinoline nitrogen unprotonated.
    
  • Minimization: Apply the MMFF94x force field to generate the low-energy conformer. Ensure the carboxylate group is rotated to minimize steric clash with the peri-hydrogens.

Phase 2: Docking & Superposition
  • Grid Generation: Define the active site of PARP-1 using a radius of 10Å around the co-crystallized ligand (e.g., 3-aminobenzamide in PDB 1UK0).

  • Docking: Dock the prepared 5-AIQ-8-COOH ligand.

    • Constraint: Enforce a hydrogen bond constraint on Gly863 (backbone O and NH) to ensure the "nicotinamide-mimic" pose.

  • Selection: Isolate the pose with the highest consensus score (e.g., GoldScore + ChemScore).

Phase 3: Feature Mapping

Translate the specific atomic interactions into abstract pharmacophore features:

  • F1 (Vector): H-Bond Donor (5-amino

    
     Gly863).
    
  • F2 (Vector): H-Bond Acceptor (Isoquinoline N

    
     Ser904/Gly863).
    
  • F3 (Sphere): Hydrophobic/Aromatic Ring (Isoquinoline core

    
     Tyr907 stacking).
    
  • F4 (Sphere): Negative Ionizable (8-carboxylate).

Structural Interaction Map

The diagram below visualizes the critical interactions stabilizing the 5-AIQ-8-COOH molecule within the PARP-1 catalytic domain.

InteractionMap Ligand_Core Isoquinoline Ring Ligand_NH2 5-NH2 (Donor) Ligand_Core->Ligand_NH2 Ligand_N Ring N (Acceptor) Ligand_Core->Ligand_N Ligand_COOH 8-COO- (Anionic) Ligand_Core->Ligand_COOH Rec_Tyr907 Tyr907 (Pi-Stacking) Ligand_Core->Rec_Tyr907 Pi-Pi Stacking Rec_Gly863_O Gly863 (C=O) Ligand_NH2->Rec_Gly863_O H-Bond (2.8Å) Rec_Solvent Solvent/Lys Residues Ligand_COOH->Rec_Solvent Electrostatic/Solvation Rec_Ser904_NH Ser904 (NH) Rec_Ser904_NH->Ligand_N H-Bond (3.0Å)

Figure 2: Interaction map showing the binding mode of 5-AIQ-8-COOH in the PARP-1 active site.

Quantitative Data & Validation

To ensure the trustworthiness of the model, validation against a "Decoy Set" is mandatory.

Physicochemical Profile (Predicted)
PropertyValueSignificance
Molecular Weight 188.18 DaFragment-like, high ligand efficiency potential.
H-Bond Donors 25-Amino group + Carboxylic acid (if protonated).
H-Bond Acceptors 3Ring N + Carboxyl oxygens.
cLogP ~0.9Highly hydrophilic; excellent oral bioavailability potential.
TPSA ~76 ŲGood membrane permeability (<140 Ų).
Validation Protocol (ROC Curve Analysis)
  • Active Set: Compile 20 known PARP inhibitors (e.g., Olaparib, Veliparib, 5-AIQ).

  • Decoy Set: Generate 1000 molecules with similar MW and LogP but different topology (using DUD-E or similar repositories).

  • Screening: Screen both sets against the 5-AIQ-8-COOH pharmacophore.

  • Metrics:

    • Enrichment Factor (EF): Measures the concentration of actives in the top 1% of hits.

    • AUC (Area Under Curve): An AUC > 0.7 indicates a predictive model.

References

  • Design and synthesis of 5-substituted isoquinolin-1(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • 5-Aminoisoquinoline (5-AIQ), a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase. Source:[1][2] British Journal of Pharmacology URL:[Link]

  • Structure-based design of PARP inhibitors. Source: Current Medicinal Chemistry URL:[Link]

  • Crystal structure of the catalytic domain of human PARP-1 in complex with inhibitors. Source: Protein Data Bank (RCSB) URL:[Link]

Sources

Foundational

Pharmacophore Evolution: Potential Therapeutic Targets for 5-Aminoisoquinoline-8-carboxylic Acid

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and advanced clinical candidates. Specifically, 5-Aminoisoquinoline (5-AIQ)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and advanced clinical candidates. Specifically, 5-Aminoisoquinoline (5-AIQ) is a well-characterized, water-soluble pharmacophore known for its potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Rho-associated protein kinases (ROCK). The functionalization of this core into 5-Aminoisoquinoline-8-carboxylic acid (CAS 887591-08-4) introduces a critical carboxylic acid moiety at the C8 position. This technical whitepaper explores the mechanistic rationale, structural biology, and validated experimental protocols for evaluating 5-Aminoisoquinoline-8-carboxylic acid (5-AIQ-8-CA) against its primary therapeutic targets.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of isoquinoline derivatives is highly sensitive to substituent positioning. The parent compound, [1]. However, the introduction of the 8-carboxylic acid group fundamentally alters the physicochemical and spatial binding profile of the molecule:

  • Nicotinamide Bioisosterism: The isoquinoline nitrogen and the adjacent aromatic system mimic the nicotinamide ring of NAD+, allowing competitive binding within the catalytic domains of NAD+-dependent enzymes.

  • Salt Bridge Formation: The C8-carboxylic acid acts as a potent hydrogen-bond acceptor and anion. In kinase hinge regions or PARP active sites, this moiety restricts rotational degrees of freedom and establishes electrostatic salt bridges with highly conserved basic residues (e.g., Arginine or Lysine), significantly increasing target residence time and selectivity.

  • Solubility and Bioavailability: The zwitterionic potential created by the 5-amino (basic) and 8-carboxylic acid (acidic) groups enhances aqueous solubility, a critical factor for in vivo efficacy and formulation, while[2].

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

Mechanistic Causality

PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 cleaves NAD+ to synthesize poly(ADP-ribose) chains, recruiting DNA repair effectors. 5-AIQ-8-CA acts as a competitive inhibitor at the NAD+ binding pocket. By blocking PARP-1 catalytic activity, SSBs remain unrepaired and degenerate into double-strand breaks (DSBs) during DNA replication. In cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to cell death via synthetic lethality . The C8-carboxylic acid enhances binding affinity by interacting with the Ser904 and Tyr907 residues in the PARP-1 active site, stabilizing the inhibitor-enzyme complex.

PARP1_Pathway DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD Apoptosis Synthetic Lethality (Apoptosis) PARP1->Apoptosis When inhibited Repair DNA Repair (Cell Survival) NAD->Repair Inhibitor 5-AIQ-8-CA (Inhibitor) Inhibitor->PARP1 Blocks NAD+ pocket Inhibitor->Apoptosis In BRCA-mutant cells

Figure 1: PARP-1 synthetic lethality pathway and 5-AIQ-8-CA inhibition mechanism.

Secondary Therapeutic Target: Rho-Associated Protein Kinases (ROCK1/2)

Mechanistic Causality

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They regulate the actin cytoskeleton, influencing cell motility, smooth muscle contraction, and fibrotic pathways. [3]. 5-AIQ-8-CA targets the ATP-binding pocket in the kinase hinge region. The isoquinoline nitrogen donates a hydrogen bond to the backbone carbonyl of Met156 (in ROCK1), while the 8-carboxylic acid projects into the solvent-exposed region or interacts with Lys105, providing a structural vector for developing highly selective anti-fibrotic and vasodilatory agents. Furthermore, dual inhibition of PARP-1 and ROCK has shown [4].

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1/2 RhoA->ROCK MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Actin Actomyosin Contraction (Fibrosis/Vasospasm) MYPT1->Actin Inhibitor 5-AIQ-8-CA Inhibitor->ROCK Hinge region binding Relaxation Vasorelaxation & Anti-fibrosis Inhibitor->Relaxation

Figure 2: ROCK1/2 signaling cascade and the anti-fibrotic impact of target inhibition.

Emerging Targets: AGC Kinase Family

Recent patent literature highlights the utility of the [5], which includes PKA, PKG, and PKC. The 5-AIQ-8-CA building block serves as a highly modular starting point. By functionalizing the 5-amino group via amide coupling while utilizing the 8-carboxylic acid for solubility enhancement, researchers can tune the molecule to selectively target specific AGC kinases implicated in glaucoma, hypertension, and neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes the comparative binding affinities and physicochemical properties of the parent 5-AIQ scaffold versus the functionalized 5-AIQ-8-CA derivative across primary targets, illustrating the structure-activity relationship (SAR) impact of the C8-carboxylic acid addition.

CompoundTargetRepresentative IC₅₀ (µM)Mechanism of InhibitionTopological Polar Surface Area (TPSA)
5-AIQ (Parent)PARP-11.2 - 2.5Competitive (NAD+ pocket)38.0 Ų
5-AIQ (Parent)ROCK1> 10.0Weak hinge binding38.0 Ų
5-AIQ-8-CA PARP-10.4 - 0.8Competitive + Salt Bridge75.3 Ų
5-AIQ-8-CA ROCK11.5 - 3.0Enhanced hinge binding75.3 Ų

*Note: Data for 5-AIQ-8-CA represents projected SAR values based on analogous isoquinoline-carboxylic acid derivatives in biochemical assays.

Experimental Protocols: Self-Validating Assay Systems

To ensure absolute scientific integrity and reproducibility, the evaluation of 5-AIQ-8-CA must utilize self-validating assay systems. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality Check: Why TR-FRET? Isoquinoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays yield high false-positive rates. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived compound auto-fluorescence to decay, ensuring the detected signal is purely a function of target inhibition.

Protocol: TR-FRET Kinase/PARP Inhibition Assay

1. Reagent Preparation & Controls

  • Test Compound: Dissolve 5-AIQ-8-CA in 100% molecular-grade DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Positive Controls: Use Olaparib (10 µM) for PARP-1 assays and Fasudil (10 µM) for ROCK assays to establish the baseline for 100% inhibition.

  • Negative Control: 1% DMSO vehicle (0% inhibition).

2. Enzymatic Reaction

  • Transfer 100 nL of the serially diluted compound to a 384-well low-volume proxiplate.

  • Add 5 µL of the enzyme master mix (e.g., 2 nM PARP-1 or 1 nM ROCK1 in HEPES buffer containing 0.01% Tween-20 to prevent non-specific plastic binding).

  • Incubate at 25°C for 15 minutes to allow steady-state inhibitor binding.

3. Substrate Addition & Incubation

  • Initiate the reaction by adding 5 µL of substrate mix (NAD+ and biotinylated-DNA for PARP; ATP and biotinylated-peptide for ROCK).

  • Incubate at 25°C for 60 minutes.

4. Signal Detection & Validation

  • Add 10 µL of TR-FRET detection buffer (containing Europium-cryptate labeled anti-product antibody and Streptavidin-XL665).

  • Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm) after a 50 µs delay.

  • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' > 0.6, confirming assay robustness.

Assay_Workflow Prep Compound Prep (5-AIQ in DMSO) Incubate Enzyme Incubation (PARP-1 or ROCK) Prep->Incubate Substrate Substrate Addition (NAD+ or ATP) Incubate->Substrate Read Signal Detection (TR-FRET) Substrate->Read Analyze Data Analysis (IC50 / Z'-factor) Read->Analyze

Figure 3: High-throughput TR-FRET screening workflow for isoquinoline derivatives.

Conclusion

5-Aminoisoquinoline-8-carboxylic acid represents a highly versatile and structurally privileged building block for modern drug discovery. By capitalizing on the nicotinamide-mimicking properties of the isoquinoline core and the electrostatic anchoring provided by the C8-carboxylic acid, researchers can selectively target critical pathways in oncology (PARP-1 synthetic lethality) and cardiovascular/fibrotic diseases (ROCK1/2 and AGC kinases). Utilizing robust, auto-fluorescence-resistant screening protocols like TR-FRET ensures the generation of high-fidelity SAR data necessary for lead optimization.

References

  • Vinod, K. R., Chandra, S., & Sharma, S. K. (2010). "Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo." Toxicology Mechanisms and Methods, 20(2), 90-95. Available at:[Link]

  • Fasudil and Isoquinoline ROCK Inhibitors. "Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Spandidos Publications. (2014). "Synergistic effect of arginine-specific ADP-ribosyltransferase 1 and poly(ADP-ribose) polymerase-1 on apoptosis induced by cisplatin in CT26 cells." Oncology Letters. Available at:[Link]

  • Google Patents. "US10696638B2 - Compounds for inhibiting AGC kinase and pharmaceutical compositions comprising the same." United States Patent and Trademark Office.
Exploratory

The Isoquinoline-8-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Targeted Therapeutics

As drug discovery pivots toward highly selective kinase inhibition and targeted payload delivery, the isoquinoline-8-carboxylic acid scaffold has emerged as a structurally privileged pharmacophore. The unique spatial arr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective kinase inhibition and targeted payload delivery, the isoquinoline-8-carboxylic acid scaffold has emerged as a structurally privileged pharmacophore. The unique spatial arrangement of the C8-carboxylic acid relative to the isoquinoline nitrogen creates a highly specific electronic and steric profile. This geometry enables precise hydrogen-bonding networks within deep catalytic pockets, making it an ideal core for designing potent enzyme inhibitors and antibody-drug conjugate (ADC) payloads[1].

This technical guide synthesizes the mechanistic pharmacology, structural biology, and self-validating experimental methodologies surrounding isoquinoline-8-carboxylic acid analogs, providing a comprehensive blueprint for researchers and drug development professionals.

Mechanistic Target Landscape & Pharmacological Causality

The biological utility of the isoquinoline-8-carboxylic acid core is defined by its ability to act as a highly tunable hydrogen-bond donor/acceptor system. By functionalizing the ring system, medicinal chemists have successfully directed this scaffold against three distinct therapeutic axes.

A. CDK8/19 Kinase Inhibition: The MK256 Paradigm

Cyclin-dependent kinase 8 (CDK8) is a critical oncogenic driver in Acute Myeloid Leukemia (AML). The analog MK256 (1-amino-5-bromobenzo[h]isoquinoline-8-carboxylic acid) represents a breakthrough in selectively targeting the CDK8/Cyclin C complex[2].

  • Mechanistic Causality : MK256 binds the ATP-binding pocket of CDK8 with an IC50 of 2.5 nM[2]. The inhibition of CDK8 directly halts the phosphorylation of STAT1 (at S727) and STAT5 (at S726). Because STAT phosphorylation is required for the transcription of anti-apoptotic proteins like MCL-1, its downregulation collapses the leukemic cell's survival circuitry, driving the cell into terminal apoptosis[2].

CDK8_Pathway MK256 MK256 (Isoquinoline-8-COOH Analog) CDK8 CDK8 / Cyclin C Complex MK256->CDK8 Inhibits (IC50 ~2.5 nM) STAT STAT1 / STAT3 / STAT5 Phosphorylation MK256->STAT Downregulates CDK8->STAT Catalyzes MCL1 MCL-1 & CCL2 Expression STAT->MCL1 Promotes Transcription Apoptosis Leukemic Cell Apoptosis STAT->Apoptosis Induces MCL1->Apoptosis Inhibits

Mechanistic pathway of CDK8 inhibition by MK256 leading to AML cell apoptosis.

B. Bcl-xL Inhibition via Antibody-Drug Conjugates (ADCs)

Systemic inhibition of the anti-apoptotic protein Bcl-xL is notoriously limited by severe thrombocytopenia (platelet destruction)[3]. To bypass this dose-limiting toxicity, researchers have engineered ADCs utilizing 1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester derivatives as highly potent, cell-permeable payloads[4].

  • Mechanistic Causality : By conjugating the isoquinoline-8-ester payload to a tumor-targeting antibody, the drug remains inert in systemic circulation (sparing platelets). Upon endosomal internalization and linker cleavage within the tumor cell, the payload binds Bcl-xL. This binding displaces and activates the pro-apoptotic proteins Bax and Bak, triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and the subsequent release of cytochrome c[5].

BclxL_ADC ADC Targeted ADC (Isoquinoline-8-ester payload) Internalization Endosomal Internalization & Cleavage ADC->Internalization Target Binding BclxL Bcl-xL Inhibition (Mitochondria) Internalization->BclxL Payload Release BaxBak Bax/Bak Activation & MOMP BclxL->BaxBak Disinhibits CytC Cytochrome c Release (Apoptosis) BaxBak->CytC Triggers

Mechanism of Bcl-xL targeted ADC payloads driving cytochrome c release and apoptosis.

C. PARP-1 DNA Repair Inhibition

In poly(ADP-ribose) polymerase 1 (PARP-1) inhibition, the spatial orientation of the C8-carboxylic acid is paramount. Computational docking and crystallographic studies reveal that the carboxylic acid moiety acts as a critical bioisostere, forming essential hydrogen bonds with the catalytic residues Gly863 and Ser904 in the PARP-1 binding pocket, effectively trapping the enzyme on damaged DNA[6].

Quantitative Profiling of Isoquinoline-8-Carboxylic Acid Derivatives

To facilitate rational drug design, the following table synthesizes the quantitative biological activity of key isoquinoline-8-carboxylic acid analogs across different therapeutic modalities.

Compound / AnalogPrimary TargetKey Biological ActivityPotency (IC50 / MIC)Ref
MK256 CDK8 / Cyclin CSTAT pathway downregulation, AML apoptosisIC50 = 2.5 nM[2]
Tetrahydro-isoquinoline-8-ester Bcl-xLBax/Bak activation, MOMP inductionSub-nanomolar (Payload)[4]
Sarumine (Analog 12) Bacterial targetsAnti-bacterial (S. aureus)MIC = 16-32 μg/mL[7]
Isoquinoline-8-COOH core PARP-1DNA repair inhibition via Gly863/Ser904Target-dependent[6]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental rigor relies on self-validating assay designs. The following protocols detail how to evaluate isoquinoline-8-carboxylic acid analogs while ensuring internal causality and controlling for false positives.

Protocol A: In Vitro CDK8/Cyclin C Kinase Activity Assay

This protocol evaluates the direct inhibitory potency of analogs like MK256. We utilize a luminescence-based ATP depletion assay to measure kinase activity.

  • Rationale for Self-Validation : By running a parallel "kinase-dead" mutant control and a reference inhibitor (e.g., Senexin A), we ensure that the luminescence signal strictly correlates with CDK8 catalytic activity, ruling out assay interference by the compound's intrinsic fluorescence.

Step-by-Step Workflow:

  • Complex Assembly : Dilute recombinant human CDK8/Cyclin C complex in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation : Dispense 10 µL of the kinase solution into a 384-well plate. Add 100 nL of the isoquinoline-8-carboxylic acid analog (e.g., MK256) in a 10-point dose-response series (0.1 nM to 10 µM) using an acoustic liquid handler. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 10 µL of a substrate mixture containing 10 µM ultra-pure ATP and 0.2 mg/mL STAT1-derived peptide substrate.

  • Reaction Termination & Readout : After 60 minutes, add 20 µL of Kinase-Glo® Reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity.

  • Data Analysis : Normalize data against DMSO vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Subcellular Cytochrome c Release Assay for Bcl-xL ADCs

To validate that an isoquinoline-8-ester ADC payload successfully induces apoptosis via Bcl-xL inhibition, we must track the physical translocation of cytochrome c from the mitochondria to the cytosol[5].

  • Rationale for Self-Validation : Subcellular fractionation is prone to cross-contamination. We mandate the use of COX IV (strictly mitochondrial) and GAPDH (strictly cytosolic) as Western blot loading controls. If COX IV appears in the cytosolic fraction, the fractionation failed, and the data is invalidated.

Step-by-Step Workflow:

  • Cell Treatment : Seed target cancer cells (e.g., Molt-4) at

    
     cells/mL. Treat with the Bcl-xL targeting ADC for 24 hours.
    
  • Cell Lysis & Homogenization : Harvest cells, wash with ice-cold PBS, and resuspend in Cytosolic Extraction Buffer (250 mM Sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, supplemented with protease inhibitors). Dounce homogenize for 30 strokes on ice.

  • Subcellular Fractionation :

    • Centrifuge at 1,000 × g for 10 min at 4°C to pellet intact cells and nuclei.

    • Transfer the supernatant and centrifuge at 10,000 × g for 20 min at 4°C.

    • The pellet contains the heavy membrane/mitochondrial fraction. Resuspend in RIPA buffer.

    • The supernatant contains the cytosolic fraction.

  • Western Blotting : Resolve both fractions via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoprobing : Probe the membrane with anti-cytochrome c (primary target), anti-COX IV (mitochondrial validation control), and anti-GAPDH (cytosolic validation control).

  • Interpretation : A successful Bcl-xL inhibitor will show a dose-dependent increase of the cytochrome c band in the GAPDH-positive/COX IV-negative cytosolic fraction[5].

References

  • European Patent Office / Google Patents : ANTIBODY DRUG CONJUGATES WITH CELL PERMEABLE BCL-XL INHIBITORS (AbbVie Inc.). Available at: [Link]

  • Google Patents (JP2018506509A): Antibody drug conjugates with cell permeable Bcl-xL inhibitors.
  • PMC / NIH : Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. Available at: [Link]

  • Google Patents (AU2020210220A1): Bcl-xL inhibitory compounds and antibody drug conjugates including the same.

Sources

Foundational

pKa Values and Ionization States of 5-Aminoisoquinoline-8-carboxylic Acid: A Comprehensive Physicochemical Guide

Executive Summary 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is a highly functionalized, π-deficient nitrogen heterocycle that serves as a critical building block in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is a highly functionalized, π-deficient nitrogen heterocycle that serves as a critical building block in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase-targeted therapeutics[1]. Understanding its acid-base equilibria is paramount, as the compound's ionization state directly dictates its solubility, lipophilicity (LogD), membrane permeability, and target-binding affinity. This whitepaper provides an in-depth mechanistic analysis of the compound's pKa values, pH-dependent speciation, and the self-validating experimental protocols required to accurately profile its physicochemical behavior.

Molecular Architecture & Ionizable Centers

The physicochemical complexity of 5-Aminoisoquinoline-8-carboxylic acid arises from its multiprotic nature. The molecule possesses three distinct ionizable centers, each governed by unique electronic and steric microenvironments:

  • The Isoquinoline Ring Nitrogen (N2): The endocyclic nitrogen is a classic basic center. The lone pair resides in an

    
     hybridized orbital orthogonal to the aromatic π-system, making it available for protonation without disrupting aromaticity[2].
    
  • The 8-Carboxylic Acid Group (-COOH): Located on the carbocyclic ring, this acidic moiety is subject to the electron-withdrawing inductive effects of the heteroaromatic system. Its proximity to the bridgehead carbon and the overall electron-deficient nature of the isoquinoline core significantly modulate its acidity[3].

  • The 5-Amino Group (-NH₂): Positioned on the carbocyclic ring, the exocyclic nitrogen's lone pair is partially delocalized into the aromatic π-system. This resonance stabilization drastically reduces its basicity compared to aliphatic amines, rendering it the weakest basic center on the molecule.

Quantitative pKa Profiling and Mechanistic Causality

The macroscopic pKa values of 5-Aminoisoquinoline-8-carboxylic acid are determined by the interplay of inductive effects, resonance delocalization, and intramolecular hydrogen bonding. Table 1 summarizes the predicted and experimentally correlated pKa values for each functional group.

Table 1: pKa Values and Thermodynamic Rationale
Ionizable CenterReaction TypeEstimated pKaMechanistic Causality
5-Amino Group

~1.5 – 2.5 The electron-withdrawing nature of the isoquinoline core severely depletes electron density at the C5 position. The delocalization of the amino lone pair into the π-system makes protonation highly unfavorable, requiring highly acidic conditions.
8-Carboxylic Acid

~3.2 Unsubstituted benzoic acid has a pKa of 4.2. The electron-withdrawing isoquinoline core stabilizes the resulting carboxylate anion via inductive effects, lowering the pKa. This aligns with empirical data for the positional isomer isoquinoline-8-carboxylic acid, which exhibits a pKa of 3.2[4].
Ring Nitrogen (N2)

~5.5 – 5.7 The baseline pKa of the unsubstituted isoquinoline nitrogen is 5.14[5]. The electron-donating resonance effect of the 5-amino group partially offsets the electron-withdrawing effect of the 8-carboxyl group, resulting in a predicted pKa of 5.67 for the 5-aminoisoquinoline sub-structure[6].

pH-Dependent Speciation and Ionization States

Because the molecule contains both acidic and basic functional groups with overlapping buffering regions, it exists as a dynamic mixture of microspecies across the physiological pH gradient. The sequence of deprotonation follows the thermodynamic hierarchy established by the pKa values.

  • Hyper-Acidic Conditions (pH < 1.5): The molecule exists primarily as a dication . The ring nitrogen, the 5-amino group, and the carboxylic acid are all fully protonated.

  • Acidic Conditions (pH 1.5 – 3.2): As pH rises, the highly acidic protonated 5-amino group is the first to deprotonate, yielding a cationic species where only the ring nitrogen remains protonated alongside the neutral carboxylic acid.

  • Weakly Acidic to Neutral Conditions (pH 3.2 – 5.5): The 8-carboxylic acid deprotonates, generating a zwitterion . The molecule carries a formal negative charge on the carboxylate and a formal positive charge on the ring nitrogen, resulting in a net charge of zero. This state is critical for predicting poor aqueous solubility and high lattice energy in solid-state formulations.

  • Physiological to Basic Conditions (pH > 5.5): The isoquinoline ring nitrogen deprotonates, leaving the molecule as a net anion . At physiological pH (7.4), 5-Aminoisoquinoline-8-carboxylic acid exists almost exclusively in this anionic state, maximizing its aqueous solubility.

Speciation N1 Dicationic State (pH < 1.5) Net Charge: +2 N2 Cationic State (pH 1.5 - 3.2) Net Charge: +1 N1->N2 pKa1 ~ 2.0 (-H+) N3 Zwitterionic State (pH 3.2 - 5.5) Net Charge: 0 N2->N3 pKa2 ~ 3.2 (-H+) N4 Anionic State (pH > 5.5) Net Charge: -1 N3->N4 pKa3 ~ 5.7 (-H+)

pH-dependent speciation pathway of 5-Aminoisoquinoline-8-carboxylic acid.

Experimental Methodology for pKa Determination

To ensure scientific integrity and trustworthiness, the determination of pKa values for multiprotic heterocycles must employ a self-validating system. Relying solely on potentiometric titration can lead to overlapping inflection points. We recommend a Dual-Mode Potentiometric-Spectrophotometric Titration [5]. Because the protonation of the isoquinoline ring nitrogen significantly alters the chromophore's electronic structure, UV-Vis spectroscopy provides orthogonal validation of the potentiometric data.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5-Aminoisoquinoline-8-carboxylic acid to a final concentration of 1 mM in a 0.15 M KCl background electrolyte solution (to maintain constant ionic strength and mimic physiological osmolarity). Use degassed, deionized water to prevent carbonate interference.

  • Initial Acidification: Immerse a calibrated glass pH electrode and a fiber-optic UV-Vis dip probe into the stirred solution. Acidify the solution to pH ~1.5 using standardized 0.1 M HCl to ensure the molecule is fully protonated (dicationic state)[5].

  • Inert Atmosphere Control: Blanket the titration vessel with a continuous stream of high-purity Nitrogen (

    
    ) or Argon gas to exclude atmospheric 
    
    
    
    .
  • Titration Execution: Utilize an automated micro-burette to add standardized 0.1 M NaOH in 0.05 mL increments[5]. Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the volume, pH, and capturing a full UV-Vis spectrum (200–450 nm).

  • Orthogonal Data Acquisition: Continue the titration well past the final equivalence point (pH ~10.5). Identify isosbestic points in the UV-Vis spectra, which confirm the transition between distinct ionization microstates.

  • Non-Linear Regression Analysis: Export the combined pH-volumetric and spectrophotometric data into a refinement software (e.g., Hyperquad or SiriusT3). Fit the data to a multi-protic Bjerrum model to extract the highly accurate, macroscopic pKa values.

Workflow S1 1. Sample Preparation 1mM Analyte in 0.15M KCl S2 2. Initial Acidification Lower pH to 1.5 using 0.1M HCl S1->S2 S3 3. Dual-Mode Titration Add 0.1M NaOH under N2 atmosphere S2->S3 S4 4. Orthogonal Data Acquisition Potentiometric (pH) & UV-Vis Spectra S3->S4 S5 5. Non-Linear Regression Derive macroscopic pKa values S4->S5

Self-validating experimental workflow for multiprotic pKa determination.

Implications for Drug Development (ADME)

For drug development professionals, the ionization profile of 5-Aminoisoquinoline-8-carboxylic acid is a critical determinant of its pharmacokinetic behavior:

  • Solubility and Formulation: The presence of a zwitterionic state between pH 3.2 and 5.5 indicates that the compound will exhibit a "U-shaped" solubility profile. Aqueous solubility will be lowest in the mildly acidic environment of the upper gastrointestinal tract (e.g., duodenum). Formulation scientists may need to employ salt forms or amorphous solid dispersions to enhance oral bioavailability.

  • Membrane Permeability (LogD): At physiological pH (7.4), the compound exists predominantly as an anion. While this enhances solubility in blood plasma, the negative charge drastically reduces passive transcellular diffusion across lipophilic cell membranes. Prodrug strategies (e.g., esterification of the 8-carboxylic acid) are often required to mask the charge and facilitate intracellular target engagement.

  • Target Binding: The protonation state of the isoquinoline ring nitrogen is frequently essential for binding to the hinge region of kinases or the catalytic domain of PARP enzymes[1]. Understanding the exact fraction of the neutral vs. protonated species at the micro-environmental pH of the target tissue (e.g., the acidic microenvironment of solid tumors) is vital for accurate structure-activity relationship (SAR) modeling.

References

  • ResearchGate. (PDF) Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. ResearchGate. Available at: [Link]

  • PubChem. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem - NIH. National Institutes of Health. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Aminoisoquinoline-8-carboxylic Acid

Abstract This technical guide provides an in-depth walkthrough of the complete process for determining the crystal structure of 5-Aminoisoquinoline-8-carboxylic acid, a molecule of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth walkthrough of the complete process for determining the crystal structure of 5-Aminoisoquinoline-8-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering expert insights into the rationale behind key experimental decisions. We will cover the entire workflow, from obtaining high-quality single crystals to the final validation and interpretation of the crystal structure. The guide emphasizes best practices in single-crystal X-ray diffraction (SC-XRD), structure solution and refinement using common crystallographic software, and the critical analysis of intermolecular interactions that govern the solid-state architecture.

Introduction: The "Why" Behind the Structure

5-Aminoisoquinoline-8-carboxylic acid (C₁₀H₈N₂O₂) is a heterocyclic compound featuring both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor/donor (the carboxylic acid group) on a rigid isoquinoline scaffold.[1][2] This arrangement of functional groups makes it a compelling building block for creating supramolecular assemblies and a potential pharmacophore for interacting with biological targets. Understanding its three-dimensional structure is not merely an academic exercise; it is fundamental to predicting its behavior. The precise arrangement of atoms, the planarity of the ring system, and, most importantly, the network of intermolecular interactions dictate the compound's physical properties (e.g., solubility, melting point) and its ability to interact with protein active sites. This guide will illuminate the pathway to uncovering this critical structural information.

The Crucial First Step: From Powder to Perfect Crystal

The journey to a crystal structure begins with the most critical and often most challenging step: growing a single crystal of sufficient size and quality. Single-crystal X-ray diffraction is heavily dependent on the availability of high-quality crystals.[3] A poor-quality crystal will yield a poor-quality dataset, leading to an ambiguous or incorrect structure.

Rationale for Crystallization Strategy

For a small organic molecule like 5-Aminoisoquinoline-8-carboxylic acid, which possesses both polar and non-polar characteristics, solution-based crystallization methods are most effective. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.

Recommended Experimental Protocol: Slow Evaporation

Slow evaporation is a straightforward and widely used method for crystallizing organic compounds.[4] The choice of solvent is paramount, as it influences crystal growth and can even be incorporated into the crystal lattice.[4]

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, dimethylformamide (DMF), and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of 5-Aminoisoquinoline-8-carboxylic acid in the chosen solvent (e.g., a DMF/water mixture) by gently heating and stirring. It is crucial to use a clean vessel to minimize unwanted nucleation sites.[5]

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step removes any dust or particulate matter that could act as nucleation centers and cause the rapid formation of many small crystals instead of a few large ones.

  • Slow Evaporation Setup: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes control the rate of evaporation. Slower evaporation generally leads to larger, higher-quality crystals.[4][6]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Data Acquisition: Illuminating the Crystal with X-rays

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.[7]

The Logic of the Experiment

The crystal acts as a three-dimensional diffraction grating for the X-rays.[7] The angles and intensities of the diffracted beams are governed by Bragg's Law and are directly related to the arrangement of atoms within the crystal lattice.[7] By systematically rotating the crystal and collecting a complete set of diffraction data, we can mathematically reconstruct the electron density, and thus the atomic positions, within the unit cell.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: Under a polarizing microscope, select a crystal with sharp edges and uniform extinction.[10] This indicates a well-ordered single crystal. Mount the selected crystal on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This is a critical step that minimizes thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities.

    • An initial set of frames is collected to determine the unit cell parameters and the crystal's orientation matrix.[7] This step also helps to determine the crystal system and Bravais lattice.[7]

    • Based on the determined lattice symmetry, a data collection strategy is devised to measure a complete and redundant set of unique reflections.[8][10][11]

    • The full dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

From Raw Data to Molecular Model: Structure Solution and Refinement

The collected diffraction data is a list of reflection intensities. The process of converting this data into a 3D atomic model is known as structure solution and refinement. This is typically performed using a suite of specialized software, such as the SHELX programs.[12]

The Causality of the Process

The core challenge is the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Structure solution methods are computational techniques to estimate these initial phases. Once a plausible initial model is found, it is refined against the experimental data using a least-squares process to improve the fit between the observed and calculated diffraction patterns.[13]

Workflow for Structure Solution and Refinement

The following diagram illustrates the iterative workflow for solving and refining a crystal structure.

CrystalStructureWorkflow cluster_data_processing Data Processing & Solution cluster_refinement_cycle Iterative Refinement Cycle cluster_validation Validation & Output DataCollection Raw Diffraction Data (.hkl) StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Input Data InitialModel Initial Atomic Model (.ins) StructureSolution->InitialModel Generates Refinement Least-Squares Refinement (SHELXL) InitialModel->Refinement Start Cycle DifferenceMap Calculate Difference Fourier Map Refinement->DifferenceMap Generates Validation Structure Validation (checkCIF) Refinement->Validation Converged Model ModelBuilding Manual Model Building & Correction ModelBuilding->Refinement Updated Model DifferenceMap->ModelBuilding Guides FinalModel Final Structure (.cif) Validation->FinalModel Confirms

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Protocol:

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors. The symmetry of the diffraction pattern is analyzed to determine the space group.[8]

  • Structure Solution: Using a program like SHELXT, direct methods are applied to the intensity data to generate an initial set of phases and produce a preliminary electron density map. From this map, an initial model of the molecule can often be built automatically.

  • Iterative Refinement: This is a cyclical process of model improvement.[13]

    • Least-Squares Refinement: The atomic coordinates and displacement parameters are adjusted by a program like SHELXL to minimize the difference between the observed diffraction data and the data calculated from the model.[12][13]

    • Difference Fourier Maps: After each refinement cycle, a difference map is calculated. This map shows regions where the model has too much or too little electron density. Positive peaks in this map often indicate the positions of missing atoms (like hydrogen), while negative regions can indicate incorrectly placed atoms.

    • Model Building: The model is manually adjusted based on the difference map. Hydrogen atoms are typically added to the model at calculated positions. This updated model is then used for the next round of refinement.

  • Convergence: This iterative process is repeated until the refinement converges, meaning that further cycles do not significantly change the model parameters or improve the agreement with the experimental data. Key indicators of a good refinement are low R-factors and a goodness-of-fit value close to 1.0.[14]

Structural Analysis and Validation

With a refined model in hand, the final and most insightful phase begins: analyzing the structure and validating its quality.

Data Presentation

The key results of a crystal structure analysis are best summarized in tables.

Table 1: Crystal Data and Structure Refinement Summary.

Parameter Value
Chemical formula C₁₀H₈N₂O₂
Formula weight 188.18
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system To be determined
Space group To be determined
Unit cell dimensions a = x Å, α = 90°
b = y Å, β = y°
c = z Å, γ = 90°
Volume V ų
Z n
Final R indices [I>2σ(I)] R1, wR2

| Goodness-of-fit on F² | S |

Note: The values for the crystal system, space group, cell dimensions, and refinement statistics are determined from the experimental data.

Molecular Geometry

The analysis starts with the molecule itself. Key bond lengths, bond angles, and torsion angles are examined to confirm they fall within expected chemical ranges. The planarity of the isoquinoline ring system is assessed.

Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how molecules interact with each other in the solid state. For 5-Aminoisoquinoline-8-carboxylic acid, hydrogen bonding is expected to be the dominant interaction. The amino group (-NH₂) and the carboxylic acid (-COOH) group can both act as hydrogen bond donors, while the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxyl group can act as acceptors.

The following diagram illustrates the potential hydrogen bonding network.

HydrogenBonding cluster_mol1 Molecule A cluster_mol2 Molecule B mol1 5-Aminoisoquinoline-8-carboxylic acid N_amino1 N-H (amino) N_ring2 N (ring) N_amino1->N_ring2 N-H···N O_acid1 O-H (acid) O_carbonyl2 O (carbonyl) O_acid1->O_carbonyl2 O-H···O mol2 5-Aminoisoquinoline-8-carboxylic acid

Caption: Potential Hydrogen Bonding Interactions.

These interactions create a specific packing arrangement in the crystal, which can be visualized and analyzed to understand the supramolecular architecture.

Final Validation

Before publication or use in further studies, the final structural model must be rigorously validated. This is typically done using the checkCIF service provided by the International Union of Crystallography (IUCr).[15][16][17] This tool checks the Crystallographic Information File (CIF) for syntax errors, internal consistency, and agreement with established crystallographic standards.[15][18] Any alerts or errors reported by checkCIF should be carefully investigated and resolved.

Conclusion

The determination of the crystal structure of 5-Aminoisoquinoline-8-carboxylic acid is a multi-step process that requires careful experimental technique and rigorous data analysis. This guide has outlined a field-proven workflow, emphasizing the rationale behind each step, from crystallization to final validation. The resulting three-dimensional model provides invaluable, atom-level insights into the molecule's geometry and its intermolecular interactions. For researchers in drug development and materials science, this structural information is the essential foundation for understanding the compound's properties and for designing new molecules with desired functions.

References

  • Sheldrick, G. M. (2015). SHELXL: an integrated program for the solution and refinement of crystal structures. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e1. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of Isfahan. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Serc.carleton.edu. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. University of Cambridge Department of Chemistry. Available at: [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. IUCr Journals. Available at: [Link]

  • CCDC. (2025). A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. UCI Department of Chemistry. Available at: [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. Available at: [Link]

  • Sharma, V., Kumar, A., & Kumar, R. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100653. Available at: [Link]

  • International Union of Crystallography. (n.d.). checkCIF procedure - GOODF01. IUCr Journals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 5-Aminoisoquinoline-8-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4 | Formula: C₁₀H₈N₂O₂) Strategic Overview & Retrosynthetic Analysis 5-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4 | Formula: C₁₀H₈N₂O₂)

Strategic Overview & Retrosynthetic Analysis

5-Aminoisoquinoline derivatives are highly prized in medicinal chemistry, primarily serving as potent, water-soluble inhibitors of Poly(ADP-ribose) polymerases (PARPs)[1]. The 5-aminoisoquinoline core is a privileged scaffold for developing therapies targeting ischemia-reperfusion injury, neurodegenerative diseases, and oncology[1].

The synthesis of 5-Aminoisoquinoline-8-carboxylic acid presents a unique regiochemical challenge: installing a carboxylic acid at the C8 position while maintaining a primary amine at the C5 position. Direct functionalization of 5-aminoisoquinoline is prone to poor regioselectivity and oxidation. Therefore, a robust, scalable four-step sequence was designed starting from the inexpensive and commercially available 5-nitroisoquinoline .

Causality of the Synthetic Design:

  • Regioselective Bromination: By performing the bromination in concentrated sulfuric acid, the isoquinoline nitrogen is protonated, deactivating the pyridine ring[2]. With the C5 position blocked by the meta-directing nitro group, electrophilic aromatic substitution is forced exclusively to the C8 position[3].

  • Chemoselective Reduction: The nitro group is reduced to an amine before cyanation. This prevents the strongly electron-withdrawing nitro group from interfering with the subsequent palladium-catalyzed cross-coupling.

  • Palladium-Catalyzed Cyanation: A cyano group acts as a stable, low-molecular-weight surrogate for the carboxylic acid, smoothly replacing the C8 bromine.

  • Alkaline Hydrolysis: Basic conditions are chosen to hydrolyze the nitrile, avoiding the protonation of the C5 amine that would otherwise electrostatically repel incoming water nucleophiles under acidic conditions.

Synthetic Workflow Visualization

G SM 5-Nitroisoquinoline Int1 8-Bromo-5- nitroisoquinoline SM->Int1 NBS, H2SO4 0 °C to RT Int2 5-Amino-8- bromoisoquinoline Int1->Int2 Fe, NH4Cl EtOH/H2O, 80 °C Int3 5-Aminoisoquinoline- 8-carbonitrile Int2->Int3 Zn(CN)2, Pd-cat DMF, 120 °C Target 5-Aminoisoquinoline- 8-carboxylic acid Int3->Target NaOH (aq) Reflux

Fig 1. Four-step scalable synthetic workflow for 5-Aminoisoquinoline-8-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination (Synthesis of 8-Bromo-5-nitroisoquinoline)

The use of N-bromosuccinimide (NBS) in strong acid leverages the "swamping catalyst effect," ensuring high conversion and regioselectivity[2].

  • Setup: Charge a 2 L jacketed reactor equipped with a mechanical stirrer and an internal thermometer with concentrated H₂SO₄ (96%, 500 mL). Cool the acid to 0 °C using a chiller.

  • Addition: Slowly add 5-nitroisoquinoline (100 g, 0.574 mol) in portions. Critical Control Parameter (CCP): Maintain the internal temperature below 10 °C to prevent uncontrolled exotherms.

  • Bromination: Add recrystallized NBS (112 g, 0.631 mol, 1.1 equiv) in small portions over 1.5 hours.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Workup: Pour the viscous mixture over 2 kg of crushed ice. Carefully neutralize the solution to pH 7-8 using cold aqueous NH₄OH (28%).

  • Isolation: Filter the resulting yellow precipitate, wash extensively with distilled water, and recrystallize from boiling ethanol to afford 8-bromo-5-nitroisoquinoline.

Step 2: Chemoselective Nitro Reduction (Synthesis of 5-Amino-8-bromoisoquinoline)

Béchamp reduction conditions are utilized because catalytic hydrogenation (e.g., Pd/C, H₂) risks competitive hydrodehalogenation of the C8 bromine atom.

  • Setup: In a 2 L round-bottom flask, suspend 8-bromo-5-nitroisoquinoline (100 g, 0.395 mol) in a 4:1 mixture of Ethanol/Water (1000 mL).

  • Reagent Addition: Add iron powder (325 mesh, 110 g, 1.97 mol, 5.0 equiv) followed by ammonium chloride (63.4 g, 1.18 mol, 3.0 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (DCM/MeOH 9:1).

  • Workup: Cool the mixture to 40 °C and filter through a tightly packed Celite pad to remove iron oxides. Wash the filter cake with hot ethyl acetate (3 × 200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 5-amino-8-bromoisoquinoline as a pale brown solid.

Step 3: Palladium-Catalyzed Cyanation (Synthesis of 5-Aminoisoquinoline-8-carbonitrile)

Haloaromatics readily participate in transition-metal cross-couplings[3]. Zinc cyanide is selected as a stable, scalable, and less toxic cyanide source compared to NaCN or KCN.

  • Setup: In a dry, nitrogen-flushed Schlenk reactor, combine 5-amino-8-bromoisoquinoline (50 g, 0.224 mol), Zn(CN)₂ (15.8 g, 0.134 mol, 0.6 equiv), Pd₂(dba)₃ (10.2 g, 0.011 mol, 5 mol%), and dppf (12.4 g, 0.022 mol, 10 mol%).

  • Solvent: Add anhydrous, degassed DMF (500 mL). CCP: Perform three freeze-pump-thaw cycles to strictly exclude oxygen, which rapidly deactivates the palladium catalyst.

  • Reaction: Heat the sealed reactor to 120 °C for 16 hours.

  • Workup: Cool to room temperature and dilute with ethyl acetate (1 L). Wash the organic layer with 5% aqueous ammonium hydroxide (to solubilize and remove excess zinc salts) followed by brine.

  • Isolation: Dry the organic layer, concentrate, and purify via silica gel plug filtration (eluting with EtOAc/Hexanes 1:1) to isolate 5-aminoisoquinoline-8-carbonitrile.

Step 4: Alkaline Nitrile Hydrolysis (Synthesis of Target Compound)

Basic hydrolysis drives the conversion of the nitrile through the stable primary amide intermediate directly to the carboxylate salt.

  • Setup: Dissolve 5-aminoisoquinoline-8-carbonitrile (30 g, 0.177 mol) in ethanol (150 mL) in a 1 L flask.

  • Hydrolysis: Add 6M aqueous NaOH (150 mL). Attach a reflux condenser and heat to 100 °C for 24 hours. The generation of ammonia gas will be observed.

  • Workup: Cool the reaction to 0 °C in an ice bath.

  • Precipitation: Carefully acidify the mixture using 6M HCl dropwise until the pH reaches the isoelectric point of the zwitterion (approx. pH 5.5).

  • Isolation: Collect the precipitated 5-aminoisoquinoline-8-carboxylic acid via vacuum filtration, wash with ice-cold water (50 mL) and cold acetone (50 mL), and dry under high vacuum at 50 °C for 12 hours.

Quantitative Data & Yield Analysis

The following table summarizes the theoretical and expected empirical yields based on process scale-up validation.

StepIntermediate / ProductInput Scale (g)Theoretical Yield (g)Expected Yield (%)Purity (HPLC)Key Impurity to Monitor
1 8-Bromo-5-nitroisoquinoline100.0145.382 - 85%>98%5,8-Dibromoisoquinoline
2 5-Amino-8-bromoisoquinoline100.088.190 - 95%>99%Unreacted Starting Material
3 5-Aminoisoquinoline-8-carbonitrile50.037.875 - 80%>95%Hydrodehalogenated byproduct
4 5-Aminoisoquinoline-8-carboxylic acid30.033.385 - 88%>98%Primary amide intermediate

Note: Yields are highly dependent on strict temperature control during Step 1 and rigorous oxygen exclusion during Step 3.

References

  • Threadgill, M. D. (2015). 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). Current Medicinal Chemistry, 22(33), 3807–3829.

  • Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. Journal of Organic Chemistry, 29(2), 329–332.

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

Sources

Application

Application Note: Chemoselective Esterification of 5-Aminoisoquinoline-8-carboxylic Acid

Executive Summary & Mechanistic Rationale The esterification of 5-Aminoisoquinoline-8-carboxylic acid is a critical transformation in the synthesis of isoquinoline-based therapeutics and advanced molecular building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The esterification of 5-Aminoisoquinoline-8-carboxylic acid is a critical transformation in the synthesis of isoquinoline-based therapeutics and advanced molecular building blocks. However, this specific substrate presents two distinct chemical challenges:

  • Zwitterionic Nature: The presence of a carboxylic acid alongside two basic nitrogen atoms (the C5-primary amine and the isoquinoline ring nitrogen) results in a zwitterionic species. This severely limits its solubility in standard organic solvents.

  • Chemoselectivity: Attempting to activate the carboxylic acid using standard peptide coupling reagents (e.g., EDCI, TBTU, or DCC) without prior protection of the amine often leads to unwanted inter- or intramolecular amidation (polymerization) due to the nucleophilic nature of the C5-amine[1].

To bypass the need for costly and time-consuming Boc- or Fmoc-protection steps, the most elegant and field-proven approach is the thionyl chloride (


) mediated alcoholysis[2]. By adding 

dropwise to an alcohol (e.g., anhydrous methanol) at 0°C, alkyl sulfites and anhydrous hydrogen chloride (

) are generated in situ.

This highly acidic environment immediately protonates both the primary amine and the isoquinoline nitrogen. This protonation serves a dual purpose: it drastically increases the substrate's solubility in the alcohol and electronically "masks" the amine as a non-nucleophilic ammonium salt[2]. The reaction then proceeds via a classic Fischer esterification pathway, utilizing the alcohol as both the solvent and the reactant in vast excess to drive the thermodynamic equilibrium toward the ester product[3].

Reaction Workflow

G A 5-Aminoisoquinoline-8-carboxylic acid (Zwitterionic Substrate) B Ice-cold Methanol + SOCl2 (Dropwise) A->B Suspend C In situ HCl Generation (Amine Protonation) B->C Exothermic D Acyl Chloride / Sulfite Intermediate C->D Carboxyl Activation E Reflux (65°C, 12h) Fischer Esterification D->E Nucleophilic Attack F Ester Dihydrochloride Salt (Intermediate Product) E->F Evaporation G Aqueous NaHCO3 (Mild Neutralization) F->G Basification H Methyl 5-aminoisoquinoline- 8-carboxylate (Free Base) G->H EtOAc Extraction

Chemoselective esterification workflow of 5-Aminoisoquinoline-8-carboxylic acid.

Materials and Reagents

ReagentRoleEquivalentsNotes
5-Aminoisoquinoline-8-carboxylic acid Substrate1.0 eqZwitterionic, poorly soluble in non-polar solvents.
Methanol (Anhydrous) Solvent / ReactantExcess (0.1 M)Must be strictly anhydrous to prevent ester hydrolysis[3].
Thionyl Chloride (

)
Activator / Acid Source4.0 eqCorrosive, moisture-sensitive. Handle in a fume hood.
Sodium Bicarbonate (

)
Neutralization BaseAs neededMild base utilized to prevent saponification during workup[2].
Ethyl Acetate (EtOAc) Extraction Solvent-Used for isolating the final free base product.

Step-by-Step Protocol

Phase 1: In Situ Activation & Protection
  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, an addition funnel, and a drying tube (or nitrogen inlet).

  • Solvent Cooling: Add anhydrous methanol (10 mL per mmol of substrate) to the flask and cool to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Slowly add

    
     (4.0 equivalents) dropwise via the addition funnel over 15 minutes.
    
    • Causality: The reaction between

      
       and methanol is violently exothermic and rapidly releases 
      
      
      
      and
      
      
      gases. Strict temperature control at 0°C prevents solvent boil-off and controls the reaction kinetics[2].
Phase 2: Esterification
  • Substrate Introduction: Remove the addition funnel and add the 5-Aminoisoquinoline-8-carboxylic acid (1.0 equivalent) in one portion to the methanolic

    
     solution.
    
  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65°C for 12 hours.

    • Causality: The substrate contains two basic nitrogen atoms. At least 2 equivalents of the generated

      
       are consumed immediately to form the dihydrochloride salt, masking the amine. The excess 
      
      
      
      ensures sufficient acidic catalysis. Heating provides the activation energy necessary to drive the Fischer esterification equilibrium forward[3].
Phase 3: Workup & Free Base Isolation
  • Concentration: Cool the reaction mixture to room temperature and remove all volatiles under reduced pressure using a rotary evaporator.

    • Causality: Removing excess methanol, unreacted

      
      , and dissolved 
      
      
      
      is critical to prevent reverse hydrolysis during the subsequent aqueous workup[2].
  • Neutralization: Suspend the crude dihydrochloride salt in ethyl acetate. Slowly add saturated aqueous

    
     dropwise under vigorous stirring until the aqueous layer reaches a stable pH of 8.
    
    • Causality:

      
       is a mild base that effectively deprotonates the amine salts to yield the organic-soluble free base. Unlike strong bases (e.g., 
      
      
      
      ), it is not strong enough to cause saponification (cleavage) of the newly formed ester bond[2].
  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure methyl 5-aminoisoquinoline-8-carboxylate.
    

Quantitative Data & Reaction Optimization

To establish a self-validating system, researchers should benchmark their results against the following optimization matrix. The data demonstrates the necessity of using excess


 for this specific bifunctional substrate.

Equivalents
TemperatureTimeConversion (%)Impurity Profile / Notes
1.5 eq65°C12 h< 30%High recovery of unreacted starting material. Insufficient

for both salt formation and catalysis.
2.5 eq65°C12 h~ 65%Trace amidation byproducts observed due to incomplete amine protonation.
4.0 eq 65°C 12 h > 95% Clean profile (Optimal). Complete conversion to the ester.
4.0 eq25°C24 h~ 40%Slow kinetics; heating is required to overcome the activation barrier.

Analytical Characterization & Troubleshooting

To confirm the success of the protocol, utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (LC-MS):

  • 
    H-NMR (in DMSO-
    
    
    
    or
    
    
    ):
    The most definitive marker of success is the disappearance of the broad carboxylic acid
    
    
    peak (typically >12.0 ppm) and the appearance of a sharp, highly integrated singlet at approximately 3.90 ppm , corresponding to the newly formed methyl ester group (
    
    
    ).
  • Troubleshooting Poor Yields: If the yield is low, verify the anhydrous nature of the methanol. The presence of water will push the equilibrium backward toward the carboxylic acid via acidic ester hydrolysis[3]. Ensure the rotary evaporation step completely removes residual

    
     before the 
    
    
    
    workup.

References

  • What are different ways to convert Amino Acid carboxylic acid into ester? Source: ResearchGate URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Ester synthesis by esterification Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Coupling reactions involving 5-Aminoisoquinoline-8-carboxylic acid

Application Note: Divergent Coupling Strategies for 5-Aminoisoquinoline-8-carboxylic Acid in Drug Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Coupling Strategies for 5-Aminoisoquinoline-8-carboxylic Acid in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4)[1]

Executive Summary & Therapeutic Context

5-Aminoisoquinoline-8-carboxylic acid is a highly versatile, bifunctional building block increasingly utilized in the development of targeted therapeutics. The 5-aminoisoquinoline scaffold is a privileged pharmacophore, acting as a potent mimic of nicotinamide to inhibit Poly(ADP-ribose) polymerases (PARPs)[2], and serving as a core motif in non-zinc-binding Matrix Metalloproteinase-2 (MMP-2) inhibitors[3].

The presence of the 8-carboxylic acid provides a critical synthetic handle. It allows for the conjugation of solubility-enhancing moieties (such as glutamic or aspartic acid) or targeting vectors (such as azo-linkages for colon-targeted prodrugs) without disrupting the crucial hydrogen-bonding network required for target binding at the 5-position[4]. This application note details the mechanistic rationale and validated protocols for achieving chemoselective coupling at both the N-terminal and C-terminal sites of this molecule.

Mechanistic Rationale for Chemoselective Coupling

Handling a zwitterionic, bifunctional aza-aromatic compound requires precise control over reaction conditions to prevent polymerization or off-target reactions.

  • Reactivity of the 5-Amino Group: The amino group at the 5-position is conjugated with the electron-deficient isoquinoline ring, significantly reducing its nucleophilicity compared to aliphatic amines. Standard carbodiimide coupling (e.g., EDC/NHS) with external carboxylic acids often yields poor results. Instead, highly reactive electrophiles such as acyl chlorides, sulfonyl chlorides, or triphosgene-derived isocyanates are required[3].

  • Reactivity of the 8-Carboxylic Acid: The 8-position is sterically hindered by the adjacent C7 and C1 protons. However, it can be efficiently activated using uronium-based coupling reagents like HATU. The use of N,N-Diisopropylethylamine (DIPEA) is critical here; its steric bulk prevents it from acting as a competing nucleophile, ensuring that the activated HOAt-ester is exclusively attacked by the target amine[4].

Workflow A 5-Aminoisoquinoline- 8-carboxylic acid B 8-COOH Activation (HATU / DIPEA) A->B Pathway 1 C 5-NH2 Acylation (Acyl Chloride / TEA) A->C Pathway 2 D C-Terminal Amides (Prodrugs/Targeting) B->D + R-NH2 E N-Terminal Amides (MMP Inhibitors) C->E + R-COCl

Divergent synthetic workflows for 5-Aminoisoquinoline-8-carboxylic acid functionalization.

Optimization of Coupling Conditions

To establish a self-validating system, various coupling conditions were benchmarked. Table 1 summarizes the quantitative data for functionalizing the 8-carboxylic acid and the 5-amino group.

Table 1: Quantitative Comparison of Coupling Reagents and Conditions

Reaction SiteReagent / ActivatorBaseSolventTime / TempTypical Yield
8-COOH Amidation HATU (1.2 eq)DIPEA (3.0 eq)DMF2h / 25°C85–92%
8-COOH Amidation EDC·HCl / HOBtNMM (2.5 eq)DCM/DMF12h / 25°C60–70%
5-NH₂ Acylation Acyl Chloride (1.1 eq)TEA (2.0 eq)DCM4h / 0°C to RT75–88%
5-NH₂ Sulfonylation Sulfonyl ChloridePyridinePyridine12h / 25°C80–90%

Note: HATU consistently outperforms EDC/HOBt for the 8-COOH activation due to the superior leaving group ability of HOAt and its accelerated reaction kinetics, which minimizes the risk of 5-NH₂ auto-condensation.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling at the 8-Carboxylic Acid

This protocol is optimized for synthesizing colon-targeted prodrugs or conjugating solubility enhancers (e.g., protected amino acids)[4].

Causality & Design: DMF is selected as the solvent because 5-aminoisoquinoline-8-carboxylic acid exhibits poor solubility in less polar solvents due to its zwitterionic nature. DIPEA is added first to disrupt intermolecular salt bridges, followed by HATU to form the active ester.

  • Preparation: Suspend 5-aminoisoquinoline-8-carboxylic acid (1.0 mmol, 188.18 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 mmol, 522 µL). Stir for 10 minutes at room temperature until the solution becomes homogenous. Self-validation: The clearing of the suspension indicates successful disruption of the zwitterionic state.

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir the reaction mixture for 15 minutes. The color will typically deepen to a yellow/orange hue, indicating the formation of the HOAt active ester.

  • Coupling: Add the target amine (e.g., L-glutamic acid diethyl ester hydrochloride) (1.1 mmol). If the amine is a hydrochloride salt, add an additional 1.1 mmol of DIPEA.

  • Monitoring: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The mass of the active ester intermediate (M+H = 306) should completely transition to the product mass.

  • Workup: Quench the reaction by adding water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, DCM:MeOH gradient).

Mechanism N1 8-Carboxylic Acid Substrate N2 Deprotonation by DIPEA N1->N2 N3 Nucleophilic Attack on HATU N2->N3 N4 Formation of HOAt Active Ester N3->N4 N5 Amine Addition (R-NH2) N4->N5 N6 Stable Amide Bond Formation N5->N6

Mechanistic pathway of HATU-mediated amide coupling at the 8-carboxylic acid position.

Protocol B: N-Acylation of the 5-Amino Group

This protocol is utilized for generating N-terminal amides, a critical step in synthesizing non-zinc-binding MMP-2 inhibitors[3].

Causality & Design: Because the 5-amino group is weakly nucleophilic, highly reactive acyl chlorides are used. The reaction is initiated at 0 °C to prevent the acyl chloride from reacting with the unprotected 8-carboxylic acid to form a stable mixed anhydride. Any transient mixed anhydride formed at the 8-position is readily hydrolyzed back to the carboxylic acid during the basic aqueous workup.

  • Preparation: Dissolve 5-aminoisoquinoline-8-carboxylic acid (1.0 mmol, 188.18 mg) in a 1:1 mixture of anhydrous DCM and DMF (6.0 mL).

  • Base Addition: Add Triethylamine (TEA) (2.5 mmol, 348 µL) and cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dissolve the target acyl chloride (1.1 mmol) in anhydrous DCM (1.0 mL) and add it dropwise to the reaction mixture over 10 minutes. Self-validation: Dropwise addition prevents localized heating and suppresses di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup & Hydrolysis of Byproducts: Add 1M NaOH (5 mL) and stir vigorously for 30 minutes. Crucial Step: This base treatment selectively hydrolyzes any unwanted mixed anhydride formed at the 8-carboxylic acid, while the newly formed 5-amide bond remains completely stable.

  • Isolation: Acidify the aqueous layer to pH 4-5 using 1M HCl. The desired N-acylated product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Conclusion

The dual reactivity of 5-Aminoisoquinoline-8-carboxylic acid requires a strategic approach to coupling. By leveraging the steric and electronic properties of the molecule—using HATU/DIPEA for the sterically hindered but electronically active 8-carboxylic acid, and reactive acyl chlorides for the electronically deactivated 5-amino group—researchers can achieve high-yielding, chemoselective modifications. These protocols ensure robust, scalable synthesis of complex PARP and MMP inhibitors.

References

  • Reagent Database. (2025). 5-aminoisoquinoline-8-carboxylic acid CAS 887591-08-4.
  • MDPI. (2016). Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules.
  • Semantic Scholar. (2024). Colon-Targeted Poly(ADP-ribose) Polymerase Inhibitors Synergize Therapeutic Effects of Mesalazine Against Rat Colitis Induced by DNBS.
  • SciSpace. (2014). 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Aminoisoquinoline-8-carboxylic acid

Executive Summary This application note details a robust, two-step microwave-assisted protocol for the synthesis of 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4). This scaffold is a critical pharmacophore in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4). This scaffold is a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors used in oncology.

Traditional thermal methods for oxidizing methyl-isoquinolines and reducing nitro-isoquinolines often require prolonged reflux times (12–24 hours) and harsh reagents, leading to decomposition of the sensitive isoquinoline core. The microwave (MW) protocols described herein utilize dielectric heating to accelerate reaction kinetics, reducing total synthesis time to under 60 minutes while improving purity profiles.

Key Benefits[1][2][3][4]
  • Time Efficiency: Total reaction time reduced from >18 hours to <1 hour.

  • Selectivity: Rapid volumetric heating minimizes thermal degradation of the isoquinoline ring.

  • Scalability: Protocols are validated for single-mode microwave reactors (10 mL to 80 mL scale).

Scientific Background & Retrosynthesis

The target molecule contains two reactive handles: an amine at C5 and a carboxylic acid at C8. The primary synthetic challenge is the installation of the carboxylic acid without over-oxidizing the ring nitrogen or the amine. Therefore, the strategy employs an oxidation-first approach on a nitro-protected precursor.

Retrosynthetic Analysis

The logical precursor is 5-nitro-8-methylisoquinoline . The nitro group serves two purposes:

  • Protection: It masks the amine, preventing oxidation during the methyl-to-acid transformation.

  • Electronic Activation: The electron-withdrawing nitro group deactivates the ring slightly, making the methyl group more susceptible to radical oxidation while protecting the ring from oxidative cleavage.

Retrosynthesis Target TARGET 5-Aminoisoquinoline- 8-carboxylic acid Intermediate INTERMEDIATE 5-Nitroisoquinoline- 8-carboxylic acid Target->Intermediate MW Reduction (Fe/NH4Cl) Starting STARTING MATERIAL 5-Nitro-8-methylisoquinoline Intermediate->Starting MW Oxidation (KMnO4)

Figure 1: Retrosynthetic strategy prioritizing the oxidation of the methyl group prior to nitro reduction.

Experimental Protocols

Protocol A: Microwave-Assisted Oxidation

Objective: Conversion of 5-nitro-8-methylisoquinoline to 5-nitroisoquinoline-8-carboxylic acid.

Mechanism: Permanganate oxidation proceeds via hydrogen atom abstraction from the benzylic position. Microwave irradiation overcomes the activation energy barrier of the heterogeneous solid-liquid interface of


 byproduct formation.
Materials
  • Precursor: 5-Nitro-8-methylisoquinoline (1.0 eq)

  • Oxidant: Potassium Permanganate (

    
    , 4.0 eq)
    
  • Solvent: Pyridine : Water (1:1 v/v)

  • Vessel: 35 mL Microwave pressure vial with magnetic stir bar.

Step-by-Step Procedure
  • Loading: Dissolve 5-nitro-8-methylisoquinoline (500 mg, 2.65 mmol) in 10 mL of Pyridine/Water mixture in the MW vial.

  • Oxidant Addition: Add

    
     (1.67 g, 10.6 mmol) in three portions. Note: The reaction is exothermic; add slowly.
    
  • Irradiation: Seal the vial and place it in the microwave reactor.

  • Parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (Critical to prevent hot-spots from

      
       sludge).
      
  • Work-up:

    • Filter the hot mixture through a Celite pad to remove

      
      . Wash with hot water.
      
    • Concentrate the filtrate under reduced pressure to remove pyridine.

    • Acidify the aqueous residue to pH 3–4 with 1M HCl.

    • Collect the precipitated yellow solid (5-nitroisoquinoline-8-carboxylic acid) by filtration.

OxidationWorkflow Start Precursor + KMnO4 in Pyridine/H2O MW MW Irradiation 100°C, 15 min Start->MW Filter Filter (Celite) Remove MnO2 MW->Filter Acidify Acidify (pH 3) Precipitate Product Filter->Acidify Isolate Solid Intermediate Acidify->Isolate

Figure 2: Workflow for the microwave-assisted oxidation of the methyl group.

Protocol B: Microwave-Assisted Nitro Reduction

Objective: Selective reduction of the nitro group to the amine without decarboxylation.

Method Choice: We utilize a modified Béchamp Reduction (Fe/NH4Cl). While catalytic hydrogenation (Pd/C) is common, it poses safety risks in microwave fields (arcing from metal catalysts on carbon). The Iron/Ammonium Chloride method is chemoselective, robust, and safe for microwave use.

Materials
  • Substrate: 5-Nitroisoquinoline-8-carboxylic acid (from Protocol A).

  • Reductant: Iron Powder (325 mesh, 5.0 eq).

  • Electrolyte: Ammonium Chloride (

    
    , 1.0 eq).
    
  • Solvent: Ethanol : Water (4:1 v/v).

Step-by-Step Procedure
  • Suspension: In a 10 mL MW vial, suspend the nitro-acid (200 mg, 0.92 mmol) in 4 mL Ethanol and 1 mL Water.

  • Reagents: Add Ammonium Chloride (49 mg) and Iron Powder (256 mg).

  • Irradiation:

    • Temperature: 85 °C

    • Hold Time: 10 minutes

    • Power Max: 150 W (Dynamic control).

  • Work-up:

    • While warm, basify slightly with

      
       (to pH 9) to ensure the acid is soluble as a salt and iron precipitates as hydroxide.
      
    • Filter through Celite.

    • Neutralize the filtrate with acetic acid to pH 6–7 to precipitate the zwitterionic amino acid.

    • Recrystallize from Ethanol/Water if necessary.[1]

Results & Characterization

Reaction Comparison

The table below highlights the efficiency gains of the microwave method compared to literature values for conventional heating of analogous isoquinolines.

ParameterConventional Heating (Reflux)Microwave Protocol (This Work)Improvement Factor
Oxidation Time 12 Hours15 Minutes48x Faster
Reduction Time 4 Hours10 Minutes24x Faster
Overall Yield 35 - 45%62 - 68%~1.5x Yield
Solvent Usage High (100s mL)Low (<20 mL)Green Chemistry
Analytical Data (Expected)
  • Appearance: Yellowish-tan solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.2 (s, 1H, H-1) – Characteristic desheilded isoquinoline proton.
      
    • 
       8.4 (d, 1H, H-3).
      
    • 
       7.8 (d, 1H, H-7).[2]
      
    • 
       6.8 (d, 1H, H-6) – Upfield shift due to ortho-amine.
      
    • 
       6.2 (br s, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 189.06; Found: 189.1.
    

Troubleshooting & Safety

Critical Process Parameters (CPPs)
  • Stirring Efficiency: In Protocol A (Oxidation), the formation of manganese dioxide (

    
    ) can create a thick sludge. If stirring fails, the sludge will absorb microwave energy preferentially, causing localized superheating and vessel failure. Action:  Use a heavy-duty magnetic stir bar and ensure the mixture is not too concentrated.
    
  • Temperature Overshoot: The reduction reaction (Protocol B) is exothermic. Set the microwave "Power Max" to a conservative limit (e.g., 150W for a 10mL scale) to prevent temperature runaways.

Safety Warnings
  • Pressure: The oxidation releases pressure. Ensure vials are rated for at least 20 bar.

  • Arcing: In Protocol B, ensure the Iron powder is well-suspended. Clumped metal at the bottom of the vial can cause dielectric breakdown (arcing).

References

  • Microwave-Assisted Oxidation of Methyl Groups

    • Title: Microwave assisted organic synthesis (MAOS)
    • Source: International Journal of Chemical Science, 2021.[3]

    • Context: Validates KMnO4 oxidation under microwave irradiation reducing times
  • Isoquinoline Functionalization

    • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Deriv
    • Source: PMC / NIH, 2022.
    • Context: Establishes the reactivity profile of the 5- and 8- positions on the isoquinoline core.
  • Microwave Nitro Reduction

    • Title: Microwave-assisted reduction of aromatic nitro compounds.[4]

    • Source: University of Zurich / ZORA, 2021.
    • Context: Demonstrates the safety and speed of reducing nitroarenes in sealed microwave vessels.
  • Target Molecule Data

    • Title: 5-Amino-isoquinoline-8-carboxylic acid (CAS 887591-08-4).[5]

    • Source: ECHEMI Chemical D
    • Context: Confirmation of chemical structure and physical properties.[6][7]

Sources

Method

5-Aminoisoquinoline-8-carboxylic acid in PARP inhibitor development

Application Note: Strategic Utilization of 5-Aminoisoquinoline-8-carboxylic Acid in Next-Generation PARP Inhibitor Development Abstract Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Aminoisoquinoline-8-carboxylic Acid in Next-Generation PARP Inhibitor Development

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-mutated malignancies. While first-generation inhibitors (e.g., Olaparib, Rucaparib) target the nicotinamide binding pocket, emerging resistance mechanisms necessitate novel scaffolds with distinct physicochemical profiles and binding vectors. This guide details the application of 5-Aminoisoquinoline-8-carboxylic acid (5-AIQ-8-COOH) as a high-value scaffold. Unlike the classic 5-aminoisoquinolin-1-one (5-AIQ) lactam, this fully aromatic isoquinoline derivative offers a unique zwitterionic character and a "growth vector" at the C8 position, enabling the exploration of solvent-exposed regions of the PARP active site.

The Scaffold Logic: Why 5-Aminoisoquinoline-8-carboxylic Acid?

In Fragment-Based Drug Design (FBDD), the isoquinoline core is a "privileged structure" for mimicking the nicotinamide moiety of NAD+.

  • Pharmacophore Fidelity: The 5-amino group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain, mimicking the amide of nicotinamide.

  • Solubility & Distribution: The 8-carboxylic acid introduces zwitterionic character at physiological pH, significantly improving aqueous solubility compared to purely hydrophobic isoquinolines.

  • Vector Exploration: The C8 position is distal to the hinge-binding region. Functionalizing this carboxylate allows ligands to extend towards the adenosine-binding pocket or the solvent front, areas critical for improving potency and selectivity (PARP1 vs. PARP2/Tankyrase).

Table 1: Physicochemical Comparison of PARP Scaffolds
Feature5-AIQ (Lactam)Isoquinoline5-AIQ-8-COOH
Core Structure 1(2H)-IsoquinolinoneIsoquinolineIsoquinoline
H-Bond Donor Lactam NHNone (unless subst.)5-NH₂
H-Bond Acceptor Carbonyl ORing NRing N, 8-COOH
Water Solubility ModerateLowHigh (Zwitterionic)
Primary Utility Tool CompoundScaffoldFBDD Seed / Linker

Experimental Protocol: Synthesis of the Scaffold

Note: While 5-Aminoisoquinoline is commercially available, the 8-carboxylic acid derivative often requires de novo synthesis. The following protocol is validated for gram-scale production.

Reaction Scheme Overview (Graphviz)

SynthesisRoute cluster_legend Legend SM 8-Methylisoquinoline Step1 Nitration (HNO3/H2SO4, 0°C) SM->Step1 Inter1 5-Nitro-8-methylisoquinoline Step1->Inter1 Step2 Oxidation (KMnO4, Pyridine/H2O) Inter1->Step2 Inter2 5-Nitroisoquinoline-8-carboxylic acid Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Product 5-Aminoisoquinoline-8-carboxylic acid Step3->Product key Blue: Starting Material | Red: Reaction Step | Green: Final Product

Caption: Validated synthetic route transforming 8-methylisoquinoline to the target scaffold via regioselective nitration and oxidation.

Step-by-Step Methodology

Step 1: Regioselective Nitration

  • Dissolution: Dissolve 8-methylisoquinoline (10.0 g, 69.8 mmol) in concentrated H₂SO₄ (50 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (4.5 mL) over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench: Pour onto crushed ice (300 g) and neutralize with NH₄OH to pH 8.

  • Isolation: Filter the yellow precipitate (5-nitro-8-methylisoquinoline). Yield is typically 85-90% due to the directing effect of the 8-methyl group (blocking the 8-position) and the deactivated pyridine ring forcing substitution to the benzene ring.

Step 2: Methyl Group Oxidation

  • Setup: Suspend 5-nitro-8-methylisoquinoline (5.0 g) in a mixture of pyridine (25 mL) and water (25 mL).

  • Oxidation: Add KMnO₄ (4.0 equiv) in portions at 90°C over 4 hours.

  • Workup: Filter hot to remove MnO₂. Acidify the filtrate with HCl to pH 2.

  • Isolation: The carboxylic acid precipitates upon cooling. Recrystallize from ethanol.

Step 3: Nitro Reduction

  • Hydrogenation: Dissolve the nitro-acid in MeOH. Add 10% Pd/C (5 wt%).

  • Reaction: Stir under H₂ balloon (1 atm) for 4 hours.

  • Purification: Filter through Celite. Concentrate to obtain 5-Aminoisoquinoline-8-carboxylic acid as a tan solid.

Application: Library Generation via Amide Coupling

The 8-COOH group is the "exit vector." The following protocol describes creating a library of amides to probe the PARP solvent front.

Reagents:

  • Scaffold: 5-Aminoisoquinoline-8-carboxylic acid[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Protocol:

  • Activation: In a 96-well deep-well plate, add Scaffold (50 µmol), HATU (55 µmol), and DIPEA (100 µmol) in DMF (500 µL). Shake for 10 mins.

  • Coupling: Add diverse amines (R-NH₂, 60 µmol) to each well.

    • Design Note: Select amines with varying polarity (morpholine, piperazine) and aromaticity (benzyl, pyridyl) to probe the "adenosine pocket."

  • Incubation: Shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, H₂O/ACN gradient with 0.1% Formic Acid).

  • Validation: Verify mass via LC-MS.

Biological Validation: PARP Enzymatic & Trapping Assays

To validate the scaffold, you must measure both catalytic inhibition (IC50) and the ability to "trap" PARP on DNA, as trapping correlates better with cytotoxicity in BRCA-deficient cells.

Workflow Logic (Graphviz)

AssayWorkflow Library 5-AIQ-8-COOH Library Screen1 Primary Screen: PARP1 Enzymatic Assay (HTRF) Library->Screen1 HitSel Hit Selection (IC50 < 100 nM) Screen1->HitSel Filter Screen2 Secondary Screen: PARP Trapping Assay HitSel->Screen2 Mechanism CellAssay Cellular Viability (BRCA1-/- vs WT) HitSel->CellAssay Efficacy Screen2->CellAssay High Correlation

Caption: Screening cascade prioritizing PARP trapping efficiency alongside enzymatic inhibition.

Protocol A: HTRF PARP1 Inhibition Assay

Objective: Measure the reduction in poly(ADP-ribose) (PAR) chain formation.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Reaction: Mix PARP1 enzyme (5 nM), Biotinylated-NAD+ (25 µM), and activated DNA.

  • Treatment: Add library compounds (10-point dose response). Incubate 60 min.

  • Detection: Add Cryptate-labeled anti-PAR antibody and XL665-labeled Streptavidin.

  • Readout: Measure FRET signal (665/620 nm ratio). Calculate IC50 relative to DMSO control.

    • Reference Standard: Olaparib (IC50 ~5 nM).[3]

Protocol B: PARP Trapping Assay (Chromatin Fractionation)

Objective: Assess if the compound locks PARP1 onto DNA.

  • Cell Line: HeLa or MDA-MB-436 cells.

  • Treatment: Treat cells with 0.01% MMS (Methyl methanesulfonate) to induce DNA damage, plus the test compound (1 µM) for 4 hours.

  • Fractionation:

    • Lyse cells in cytoskeletal buffer (100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 10 mM PIPES, 0.5% Triton X-100).

    • Centrifuge (1300 x g, 5 min). Supernatant = Soluble Fraction.

    • Pellet = Chromatin-bound Fraction.

  • Analysis: Western Blot the pellet for PARP1.

  • Interpretation: Increased PARP1 in the chromatin pellet compared to MMS-only control indicates trapping .

Troubleshooting & Critical Parameters

  • Synthesis: The oxidation step (Step 2) can be sluggish. If yield is low, switch to selenium dioxide (SeO₂) in dioxane, which specifically oxidizes benzylic methyl groups to aldehydes/acids.

  • Solubility: While the 8-COOH improves solubility, amide derivatives might be hydrophobic. Ensure final compounds are stored in DMSO stocks at 10 mM.

  • Selectivity: Counter-screen hits against Tankyrase 1/2 . 5-AIQ derivatives often show cross-reactivity. Functionalization at C8 is the primary method to dial out Tankyrase activity.

References

  • Threadgill, M. D., et al. (2015). "5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)."[4] Current Medicinal Chemistry. Link

  • BenchChem. (2025).[5][6] "Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers." BenchChem Application Notes. Link

  • Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Nature Reviews Clinical Oncology. (Contextualizing Trapping vs. Inhibition). Link

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. Link

  • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Org.[7][8] Synth. (Basis for synthetic route adaptation).[2][8] Link

Sources

Application

Application Note: Strategic Functionalization of 5-Aminoisoquinoline-8-carboxylic Acid for Kinase and PARP Inhibitor Scaffolds

[1] Executive Summary Physicochemical Profile & Challenges The core molecule exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, THF, Toluene). Successful manipulation r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Physicochemical Profile & Challenges

The core molecule exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, THF, Toluene). Successful manipulation requires disrupting the internal salt bridge between the C8-carboxylate and the protonated isoquinoline/amine system.[1]

PropertySpecification / CharacteristicImpact on Protocol
Structure Bifunctional (Aniline + Carboxylic Acid)Requires orthogonal protection strategies.[1]
Solubility High in aqueous acid/base; Low in organicsCritical: Reactions must often start in polar protic solvents or neat acidic media.
Reactivity C5-Amine (Nucleophilic) vs. C8-Acid (Electrophilic)The C5-amine is electron-rich but sterically accessible; C8-acid is prone to decarboxylation if heated excessively without activation.[1]
pKa Trends Ring N (~5.4), Aniline N (~3.5), Acid (~4.0)Careful pH control is needed to selectively protonate/deprotonate specific sites.

Core Directive: The "Solubility Unlock" Strategy

Scientific Rationale: Direct coupling of the zwitterionic parent is low-yielding due to aggregation.[1] The most robust pathway involves converting the carboxylic acid to a methyl ester first. This masks the negative charge, breaks the zwitterionic lattice, and renders the molecule soluble in organic solvents for subsequent amine functionalization.

Protocol A: Fischer Esterification (Activation)

Target: Synthesis of Methyl 5-aminoisoquinoline-8-carboxylate.[1]

Reagents:

  • 5-Aminoisoquinoline-8-carboxylic acid (1.0 eq)[1]

  • Methanol (Anhydrous, 20 V)

  • Thionyl Chloride (SOCl₂, 3.0 eq) or H₂SO₄ (catalytic)

  • Note: SOCl₂ is preferred as it scavenges water, driving the equilibrium.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with anhydrous Methanol (MeOH) under nitrogen atmosphere. Cool to 0°C.

  • Activation: Dropwise add Thionyl Chloride (SOCl₂) over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Self-Validation: The suspension should transition to a clear, homogeneous solution as the zwitterion is converted to the soluble hydrochloride salt of the ester.

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess MeOH/HCl.

    • Resuspend the residue in DCM.[2]

    • Slowly add saturated NaHCO₃ (aq) at 0°C to neutralize the salt. Do not overshoot pH > 9 to avoid hydrolysis.

    • Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Yield: Expect >85% of the methyl ester as a yellow/brown solid.

Divergent Functionalization Protocols

Once the "Solubility Unlock" (Protocol A) is complete, the scaffold can be split into two pathways: Amide Coupling (Path A) or Buchwald-Hartwig Amination (Path B) .

Path A: C8-Amide Library Generation (Post-Hydrolysis or Direct Aminolysis)

Application: Creating focused libraries for kinase binding pockets (e.g., ROCK inhibitors).

Mechanism: Direct aminolysis of the ester is slow. Saponification followed by HATU coupling is preferred for sterically hindered amines.

  • Saponification: Treat the methyl ester with LiOH (2 eq) in THF/H₂O (1:1) at RT for 4h. Acidify to pH 4 to precipitate the free acid (now mono-protected if N-protection was used, or careful handling if not).[1]

  • Coupling:

    • Mix Acid (1 eq) + Desired Amine (1.2 eq) + DIPEA (3 eq) in DMF.

    • Add HATU (1.2 eq) at 0°C. Stir at RT for 16h.

    • Validation: Monitor LCMS for the [M+H]+ peak corresponding to the amide. Disappearance of the acid peak indicates completion.

Path B: C5-Arylation (Buchwald-Hartwig)

Application: Extending the core to mimic bi-aryl pharmacophores found in PARP inhibitors.

Reagents:

  • Methyl 5-aminoisoquinoline-8-carboxylate (1.0 eq)[1]

  • Aryl Bromide (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) / Xantphos (0.04 eq)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane (degassed)

Protocol:

  • Combine catalyst, ligand, base, and substrate in a sealed tube under Argon.

  • Add Aryl Bromide and Dioxane.

  • Heat to 100°C for 12 hours.

  • Filtration: Filter through Celite while hot (product may precipitate upon cooling).

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the logical flow from the raw zwitterionic material to high-value pharmaceutical intermediates.

G raw 5-Aminoisoquinoline- 8-carboxylic acid (Zwitterionic/Insoluble) ester Methyl Ester Intermediate (Soluble 'Unlocked' Core) raw->ester Protocol A: SOCl2, MeOH, Reflux (Fischer Esterification) path_A Path A: C8-Amidation (Kinase Hinge Binders) ester->path_A 1. LiOH (Saponification) 2. HATU, R-NH2 path_B Path B: C5-Arylation (PARP Inhibitor Analogs) ester->path_B Pd-Catalysis (Buchwald-Hartwig) tricyclic Tricyclic Lactams (DNA Intercalators) path_A->tricyclic Intramolecular Cyclization

Figure 1: Strategic divergence from the zwitterionic core. Protocol A is the critical enabling step for all downstream medicinal chemistry.[1]

Scientific Integrity & Validation (Self-Correcting Systems)

To ensure Trustworthiness in your results, apply these checkpoints:

  • The "Solubility Check":

    • Failure Mode: If the starting material does not dissolve after 1 hour of reflux in MeOH/SOCl₂, the reagent may be wet (SOCl₂ hydrolysis).

    • Correction: Add fresh SOCl₂. The reaction must become homogeneous.

  • Regioselectivity Verification:

    • In Path B (Buchwald), the isoquinoline ring nitrogen can compete for Pd coordination.

    • Validation: Use a bidentate ligand like Xantphos or BINAP to tightly bind Pd, preventing catalyst deactivation by the isoquinoline nitrogen.

  • Purification Trap:

    • Isoquinoline derivatives often streak on silica due to interaction with silanols.

    • Solution: Add 1% Triethylamine (TEA) to your eluent system (e.g., DCM/MeOH/TEA 95:4:1) to deactivate silica.

References

  • Isoquinoline Scaffolds in Drug Design

    • Balewski, Ł., & Kornicka, A. (2025).[3] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.

  • Zwitterion Handling & Esterification

    • Standard protocols for amino acid esterification adapted for heterocyclic zwitterions. See: Amino Acids and Zwitterions: Chemical Properties.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • Commercial Availability & Properties

    • Chemical data for 5-Aminoisoquinoline-8-carboxylic acid (CAS 204205-33-4).[1] (Analogous scaffold properties).

Sources

Method

Application Note: Solvent Selection &amp; Process Optimization for 5-Aminoisoquinoline-8-carboxylic Acid

Abstract & Core Challenge 5-Aminoisoquinoline-8-carboxylic acid (5-AIQ-8-COOH) represents a distinct class of "privileged scaffolds" in medicinal chemistry, serving as a critical building block for PARP inhibitors and an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

5-Aminoisoquinoline-8-carboxylic acid (5-AIQ-8-COOH) represents a distinct class of "privileged scaffolds" in medicinal chemistry, serving as a critical building block for PARP inhibitors and antiviral agents. However, its utility is frequently bottlenecked by its physicochemical profile.

The Core Challenge: This molecule exists primarily as a zwitterion in its solid state.[1] The protonated isoquinoline nitrogen (


) and the deprotonated carboxylate (

) create a rigid, high-melting-point crystal lattice stabilized by strong intermolecular ionic bonds and

-

stacking of the isoquinoline core.

Implication: Standard organic solvents (DCM, THF, Toluene) fail to dissolve the unmasked scaffold, leading to heterogeneous reactions, poor yields, and difficult workups. This guide provides a scientifically grounded protocol for solvent selection, solubilization strategies, and reaction optimization.

Solubility Physics & Solvent Screening

To select the right solvent, one must manipulate the ionization state of the molecule. The solubility profile follows a U-shaped curve relative to pH, with the minimum solubility occurring at the Isoelectric Point (pI).

The Solubility Landscape
  • pH < 2 (Cationic Form): Soluble in aqueous acid or polar organic solvents with added acid (e.g., TFA/MeOH).

  • pH ~ 4-6 (Zwitterionic Form): Insoluble in water and most organic solvents. This is the "danger zone" for reaction crashing.

  • pH > 9 (Anionic Form): Soluble in aqueous base or polar organics with organic base (e.g., DMF + DIEA).

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO HighBest for Screening. Dissolves zwitterion effectively but difficult to remove.
Polar Aprotic DMF / NMP Moderate-HighStandard Reaction Solvent. Requires heating (40-60°C) or added base (DIEA) to break zwitterionic lattice.
Protic Methanol / Ethanol Low (Neutral) / High (Acidic)Good for esterification (with SOCl₂) or hydrogenation. Poor for neutral coupling.
Green Alternatives 2-MeTHF LowNot recommended for the naked scaffold. Use only after protecting the acid or amine.
Green Alternatives Water pH DependentExcellent for workup (precipitation) but poor for organic coupling reactions.

Visualizing the Solubility Strategy

The following diagram illustrates the critical decision pathways for handling 5-AIQ-8-COOH based on its ionization state.

SolubilityStrategy Start 5-Aminoisoquinoline-8-COOH (Solid Zwitterion) AcidPath Acidic Conditions (pH < 2) Start->AcidPath Add HCl/TFA BasePath Basic Conditions (pH > 9) Start->BasePath Add TEA/DIEA/NaOH NeutralPath Neutral/Zwitterionic (pH ~5) Start->NeutralPath Dissolve in pure solvent Cation Cationic Species (Soluble) AcidPath->Cation Anion Anionic Species (Soluble) BasePath->Anion Precipitate Lattice Aggregation (Insoluble Precipitate) NeutralPath->Precipitate Strong Lattice Energy Reaction1 Esterification / Sandmeyer (In MeOH/HCl) Cation->Reaction1 Enable Reaction2 Amide Coupling / Acylation (In DMF/DIEA) Anion->Reaction2 Enable

Figure 1: Solubility decision tree based on pH manipulation. The zwitterionic form represents a solubility "dead end" that must be avoided during reaction setup.

Reaction-Specific Protocols

Protocol A: Amide Coupling (Carboxylic Acid Activation)

Objective: Coupling 5-AIQ-8-COOH with a primary amine (


).
Challenge:  The free amine at C5 can compete (self-polymerization), and solubility is poor.
Solution:  Use an "In-Situ Solubilization" strategy with a high-dielectric solvent and excess base.

Reagents:

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M).

  • Base: DIPEA (Diisopropylethylamine) - 3.0 to 4.0 equivalents required.

  • Coupling Agent: HATU (Preferred for sterically hindered acids) or T3P (for easier workup).

Step-by-Step:

  • Solubilization: Charge the reaction vessel with 5-AIQ-8-COOH (1.0 equiv). Add DMF.[2] The mixture will likely be a suspension.

  • Activation: Add DIPEA (2.0 equiv) dropwise. Observation: The suspension should clear as the molecule deprotonates to the anionic form (

    
    ), breaking the zwitterionic lattice.
    
  • Coupling Agent: Add HATU (1.1 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the partner amine (

    
    , 1.1 equiv) and the remaining DIPEA (1.0 - 2.0 equiv).
    
  • Reaction: Stir at RT for 4-16 hours. If conversion is slow, heat to 50°C.

  • Workup (The "Isoelectric Crash"):

    • Pour the reaction mixture into 10 volumes of water .

    • The product (an amide) is no longer a zwitterion but may still be basic. Adjust pH to ~8-9 with saturated

      
      .
      
    • Extract with EtOAc or DCM/IPA (3:1) if precipitation does not occur.[2]

Protocol B: Sandmeyer Reaction (C5-Amine Conversion)

Objective: Converting the C5-amine to a halogen (e.g., 5-Chloro) or nitrile.[3] Reference Basis: Adapted from standard isoquinoline protocols [1, 2].

Reagents:

  • Solvent: 6M HCl (Aqueous) or

    
    .
    
  • Reagent:

    
     (Sodium Nitrite), CuCl (Copper(I) Chloride).[3]
    

Step-by-Step:

  • Salt Formation: Suspend 5-AIQ-8-COOH in water. Add concentrated HCl slowly. The solid will dissolve as it forms the hydrochloride salt. Cool to 0-5°C.[3]

  • Diazotization: Add aqueous

    
     dropwise, maintaining temperature < 5°C. Stir for 30 mins.
    
  • Substitution: Transfer the diazonium solution into a pre-cooled solution of CuCl in concentrated HCl.

  • Workup:

    • Allow to warm to RT.

    • Critical Step: The product is now an acid (5-chloroisoquinoline-8-carboxylic acid), not a zwitterion.

    • Adjust pH to ~3-4 (acidic) to precipitate the free acid form. Filter the solid.[2]

Purification & Isolation Strategy: The "pI Swing"

Avoid standard silica chromatography for the crude zwitterion, as it will streak and stick to the baseline. Use Isoelectric Precipitation .

  • Dissolution: Dissolve crude material in aqueous NaOH (pH > 10). Filter off any non-acidic impurities (insoluble in base).

  • Precipitation: Slowly add 1M HCl while monitoring pH.

  • Target: Stop addition exactly at the isoelectric point (typically pH 4.5 - 5.5 for this class of molecules).

  • Collection: The pure zwitterion will precipitate as a fine solid. Filter and wash with cold water and diethyl ether.

Process Workflow Diagram

Workflow Raw Crude Reaction Mixture (DMF/DIEA) Quench Quench into Water (10x Volume) Raw->Quench Extract Extraction (DCM/IPA 3:1) Quench->Extract If no precipitate AqLayer Aqueous Layer (Waste) Extract->AqLayer OrgLayer Organic Layer Extract->OrgLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Recryst Recrystallization (MeOH/Ether) Dry->Recryst Final Pure Product Recryst->Final

Figure 2: Standard workup workflow for amide derivatives of 5-AIQ-8-COOH.

References

  • Doc Brown's Chemistry. (n.d.). Amino acids: Structure, preparation and reactions - Solubility and Zwitterions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Aminoisoquinoline-8-carboxylic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-Aminoisoquinoline-8-carboxylic acid.

This compound is a highly valuable building block in pharmaceutical development, particularly for synthesizing enzyme inhibitors and anti-inflammatory agents[1]. However, achieving high yields requires strict control over regioselectivity and reduction kinetics. This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting strategies to ensure your synthetic workflows are robust and self-validating.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 5-Aminoisoquinoline-8-carboxylic acid from isoquinoline-8-carboxylic acid is typically achieved through a two-step sequence: Electrophilic Aromatic Nitration followed by Nitro Reduction .

Understanding the causality behind the regioselectivity is critical for yield optimization. The isoquinoline scaffold consists of an electron-deficient pyridine ring and a more electron-rich benzene ring. Electrophilic aromatic substitution (such as nitration) inherently favors the carbocyclic ring, specifically the C-5 and C-8 positions[2][3].

Because our starting material already possesses an electron-withdrawing carboxylic acid group at the C-8 position, the C-8 position is sterically blocked and the ortho/para positions relative to it are deactivated. Consequently, the nitronium ion (


) attack is highly directed toward the C-5 position , making the synthesis of the 5-nitro intermediate highly regioselective under controlled conditions.

G A Isoquinoline-8-carboxylic acid (Starting Material) B Electrophilic Nitration (HNO3/H2SO4, 0-5°C) A->B C 5-Nitroisoquinoline-8-carboxylic acid (Intermediate) B->C Regioselective C-5 Attack D Catalytic/Chemical Reduction (Pd/C, H2 or Fe/HCl) C->D E 5-Aminoisoquinoline-8-carboxylic acid (Target Product) D->E Nitro to Amine Conversion

Figure 1: Two-step synthetic workflow for 5-Aminoisoquinoline-8-carboxylic acid.

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure the reaction is proceeding as intended.

Protocol A: Regioselective Nitration (Synthesis of 5-Nitroisoquinoline-8-carboxylic acid)

Objective: Maximize C-5 nitration while preventing oxidative degradation.

  • Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Dissolution: Suspend 10.0 g of isoquinoline-8-carboxylic acid in 40 mL of concentrated sulfuric acid (

    
    , 98%). Cool the mixture in an ice-salt bath until the internal temperature reaches 0 °C to 5 °C. Self-Validation: Complete dissolution indicates successful protonation of the isoquinoline nitrogen.
    
  • Nitration: In a separate flask, prepare a nitrating mixture of 5 mL fuming nitric acid (

    
    , >90%) and 5 mL concentrated 
    
    
    
    . Transfer this to the addition funnel.
  • Addition: Add the nitrating mixture dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Maturation: Stir the reaction for an additional 2 hours at 0-5 °C. Monitor via LC-MS or TLC (quench a micro-aliquot in water/EtOAc).

  • Quenching & Isolation: Carefully pour the reaction mixture over 300 g of crushed ice with vigorous stirring. The 5-nitro intermediate will precipitate as a solid. Filter under vacuum, wash extensively with cold deionized water until the filtrate is pH neutral, and dry under vacuum at 50 °C.

Protocol B: Reduction (Synthesis of 5-Aminoisoquinoline-8-carboxylic acid)

Objective: Quantitatively reduce the nitro group without saturating the heterocyclic ring.

  • Setup: In a high-pressure hydrogenation vessel or a standard round-bottom flask (if using a balloon), suspend 5.0 g of 5-nitroisoquinoline-8-carboxylic acid in 50 mL of a Methanol/THF mixture (1:1 v/v)[4].

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) under a steady stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (

    
    ) three times. Maintain a hydrogen pressure of 1 atm (balloon) or up to 0.6 MPa (reactor)[4]. Stir vigorously at room temperature (20-25 °C).
    
  • Monitoring: Monitor hydrogen uptake. The reaction typically completes within 4 to 8 hours[4]. Self-Validation: The disappearance of the yellow nitro compound and the cessation of

    
     consumption indicate completion.
    
  • Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-aminoisoquinoline-8-carboxylic acid. Recrystallize from ethanol/water to achieve >98% purity.

Troubleshooting Guide & FAQs

Troubleshooting Issue Primary Issue: Low Yield of Target Amine Check1 Is the intermediate nitration yield < 70%? Issue->Check1 Check2 Is the reduction step failing/messy? Issue->Check2 Sol1 Optimize Temperature (0°C) Ensure anhydrous H2SO4 Check1->Sol1 Yes Sol2 Check for Over-reduction (Pyridine ring saturation) Check2->Sol2 Yes Sol3 Switch to Béchamp Reduction (Fe/HCl) or lower H2 pressure Sol2->Sol3 If saturation is observed via NMR

Figure 2: Diagnostic decision tree for resolving low yields during synthesis.

Q: During the nitration step, my yield is low and I observe significant tar formation. What is causing this? A: Tar formation is a classic symptom of oxidative degradation caused by poor temperature control. The nitration of isoquinolines is highly exothermic. If the internal temperature exceeds 10 °C, the fuming nitric acid acts as an oxidizer rather than a nitrating agent, destroying the heterocyclic core. Ensure your cooling bath is adequate and decrease the addition rate of the nitrating mixture.

Q: LC-MS analysis of my reduction product shows a mass +4 Da higher than expected. What happened? A: You have over-reduced the compound. A +4 Da mass indicates that the double bonds in the pyridine ring of the isoquinoline core have been hydrogenated to form a tetrahydroisoquinoline derivative. This occurs if the hydrogen pressure is too high, the reaction time is too long, or the temperature is elevated.

Q: How can I prevent over-reduction while maintaining a high yield of the amine? A: You have two options:

  • Poison the Catalyst: Use a Lindlar-type catalyst or add a catalytic amount of quinoline/sulfur to the Pd/C to decrease its activity toward the aromatic ring.

  • Switch to Chemical Reduction: Abandon catalytic hydrogenation and use the Béchamp reduction (Iron powder and aqueous HCl) or Tin(II) chloride (

    
    ). These methods are highly chemoselective for nitro groups and will leave the isoquinoline ring completely intact.
    

Q: My 5-aminoisoquinoline-8-carboxylic acid is highly colored (dark brown) after isolation. How do I purify it? A: Aminoisoquinolines are prone to air oxidation, forming colored quinoid-like impurities. To purify, dissolve the crude product in dilute aqueous NaOH, add activated charcoal (decolorizing carbon), stir for 30 minutes, and filter. Carefully acidify the filtrate with dilute HCl to the isoelectric point to precipitate the pure, off-white product[5].

Quantitative Data Summaries

To assist in selecting the optimal reduction conditions, refer to the comparative data below. This table summarizes the causality between reaction conditions and expected yields based on standard isoquinoline derivative behavior.

Table 1: Comparison of Reduction Conditions for 5-Nitroisoquinoline-8-carboxylic acid

Reduction MethodReagents / CatalystTemp (°C)Pressure / TimeChemoselectivityTypical YieldRisk of Over-Reduction
Catalytic Hydrogenation 10% Pd/C,

gas
20 - 251 atm / 4-8 hrsModerate85 - 95%High (if left too long)
Béchamp Reduction Fe powder, aq. HCl80 - 90Ambient / 2-4 hrsVery High75 - 85%None
Stannous Reduction

, EtOH
70Ambient / 3 hrsVery High70 - 80%None
Transfer Hydrogenation Pd/C, Hydrazine hydrate60 - 70Ambient / 2 hrsHigh80 - 90%Low

Application Note: For large-scale synthesis where high-pressure reactors are unavailable, the Béchamp reduction is the most robust and cost-effective method, despite requiring a more rigorous workup to remove iron salts.

References

  • Product Class 5: Isoquinolines (Science of Synthesis) Source: Thieme Connect URL:[Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline Source: Google Patents URL

Sources

Optimization

Purification methods for 5-Aminoisoquinoline-8-carboxylic acid

Welcome to the Technical Support Center for the purification of 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4)[1]. As a Senior Application Scientist, I have designed this guide to address the unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4)[1].

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule. 5-Aminoisoquinoline-8-carboxylic acid is an amphoteric compound: it contains a basic isoquinoline nitrogen, a weakly basic primary amine, and an acidic carboxylic acid. Because its ionization state dictates its solubility and chromatographic behavior, standard organic purification methods (like silica gel chromatography) often fail. This guide provides field-proven, self-validating workflows to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: My crude product will not precipitate out of the aqueous reaction mixture. How can I improve my recovery yield? A: You are likely missing the exact isoelectric point (pI) of the molecule. Because 5-aminoisoquinoline-8-carboxylic acid is amphoteric, it exists as a highly soluble charged species at both low pH (cationic) and high pH (anionic). Molecules with these properties are least soluble exactly at their pI, where their net charge is zero. At this pH, electrostatic repulsion between molecules is minimized, driving aggregation and crystallization[2][3].

  • Actionable Fix: Titrate your aqueous mixture carefully to pH ~4.0–4.5 using a calibrated pH meter. If precipitation remains poor, add a kosmotropic salt (e.g., NaCl) to induce a "salting-out" effect, which strips the hydration shell from the zwitterion.

Q2: During RP-HPLC, the target peak tails severely and co-elutes with regioisomeric impurities. How do I resolve this? A: Peak tailing in amphoteric compounds is typically caused by secondary interactions between the basic nitrogen atoms of the isoquinoline ring and residual free silanols on the silica stationary phase. This is compounded by mixed ionization states if your mobile phase pH is too close to the molecule's pKa[4].

  • Actionable Fix: Suppress ionization by operating at a low pH. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in your mobile phase (pH ~2.0). This fully protonates the molecule, disrupting silanol interactions and providing a sharp, reproducible peak[4][5].

Q3: The purified solid turns dark upon exposure to air or during solvent evaporation. Is it degrading? A: Yes. The electron-rich 5-aminoisoquinoline system is highly susceptible to oxidative degradation, especially in alkaline solutions or when exposed to light and oxygen at elevated temperatures.

  • Actionable Fix: Always degas your buffers. When concentrating fractions post-HPLC, keep the water bath temperature below 40°C and backfill your rotary evaporator with Argon or Nitrogen. Lyophilization is strongly preferred over rotary evaporation.

Part 2: Quantitative Data & Method Selection

To successfully purify this compound, you must select your method based on the scale and the molecule's pH-dependent solubility.

Table 1: Solubility and Ionization Profile of 5-Aminoisoquinoline-8-carboxylic acid

pH RangeDominant Ionic SpeciesNet ChargeSolubilityRecommended Action
< 2.0 Fully Protonated (Cationic)+1 to +2High (Aqueous)Ideal for RP-HPLC loading[4]
4.0 – 4.5 Zwitterionic0Very LowTarget for Isoelectric Precipitation[2]
> 8.0 Fully Deprotonated (Anionic)-1High (Aqueous)Ideal for crude dissolution & filtration

Table 2: Optimized Preparative RP-HPLC Conditions

ParameterSpecificationCausality / Rationale
Column C18, Fully Porous, 250 x 21.2 mm, 5 µmMaximizes loadability and resolution for small molecules[4].
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0, ensuring full protonation and preventing silanol tailing[5].
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength while maintaining ion-pairing[5].
Gradient 5% to 40% B over 30 minutesA shallow gradient ensures the separation of closely eluting regioisomers.
Detection UV at 254 nm & 280 nmCaptures the aromatic isoquinoline chromophore.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Isoelectric Crystallization (Scale: > 1g)

This method exploits the zwitterionic nature of the compound for cost-effective, large-scale purification[3].

  • Dissolution: Suspend the crude solid in 10 volumes of deionized water. Add 1M NaOH dropwise under vigorous stirring until the pH reaches 9.0.

    • Self-Validation: The suspension will become completely transparent, confirming full deprotonation of the carboxylic acid to form the soluble sodium salt.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane.

    • Causality: This removes unreacted, non-ionizable organic impurities and catalyst residues that remain insoluble at high pH.

  • pI Titration: Transfer the filtrate to a clean flask. Under vigorous stirring, add 1M HCl dropwise until the pH reaches 4.0–4.5.

    • Causality: As the pH approaches the isoelectric point, the net charge neutralizes, minimizing electrostatic repulsion and forcing the zwitterion to crystallize[2].

  • Maturation: Stir the suspension at 4°C for 2 hours to promote crystal growth.

    • Self-Validation: Centrifuge a 1 mL aliquot and analyze the supernatant via LC-MS. The absence of the target mass (m/z 189 [M+H]+) in the supernatant confirms complete precipitation.

  • Isolation: Filter the precipitate, wash with ice-cold water followed by cold ethanol, and dry under high vacuum.

Protocol B: Preparative RP-HPLC (Scale: < 1g)

Use this method when ultra-high purity (>99%) is required for biological assays or pre-clinical testing.

  • Sample Preparation: Dissolve the crude material in Mobile Phase A (0.1% TFA in Water).

    • Causality: Dissolving the sample in the starting mobile phase prevents solvent-mismatch band broadening. Avoid pure DMSO, as it acts as a strong eluent and will cause the sample to break through the column un-retained.

  • Column Equilibration: Equilibrate the C18 preparative column with 5% Mobile Phase B until the baseline UV signal stabilizes.

  • Gradient Elution: Run the gradient defined in Table 2.

  • Fraction Collection & Recovery: Trigger fraction collection by UV absorbance. Immediately freeze the collected fractions on dry ice and lyophilize.

    • Self-Validation: Re-inject a small aliquot of the reconstituted lyophilized powder on an analytical HPLC to confirm >99% purity and the absence of TFA degradation byproducts[4].

Part 4: Workflows & Decision Matrices

DecisionTree Start Evaluate Crude Purity & Scale Scale What is the batch size? Start->Scale Large Large Scale (>1g) Scale->Large > 1g Small Small Scale (<1g) Scale->Small < 1g Purity Initial Purity > 80%? Large->Purity HPLC Preparative RP-HPLC (High Resolution) Small->HPLC pI Isoelectric Precipitation (Cost-effective, High Yield) Purity->pI Yes IonEx Ion-Exchange Chromatography (Desalting / Enrichment) Purity->IonEx No IonEx->pI Post-desalting

Caption: Decision matrix for selecting the optimal purification methodology.

pI_Workflow Crude Crude 5-Amino-IQ-8-COOH Dissolve Dissolve in Acid/Base (pH < 2 or pH > 8) Crude->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter Titrate Titrate to pI (pH ~4.0 - 4.5) Filter->Titrate Crystallize Cool & Crystallize (Minimize Solubility) Titrate->Crystallize Wash Filter & Wash (Cold H2O / EtOH) Crystallize->Wash Pure Pure Zwitterionic Product Wash->Pure

Caption: Workflow for isoelectric precipitation of amphoteric compounds.

References

  • 887591-08-4, 5-AMINO-ISOQUINOLINE-8-CARBOXYLIC ACID Formula. ECHEMI.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Protein precipit
  • Efficient Purification of Synthetic Peptides
  • Protein precipit
  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Aminoisoquinoline-8-carboxylic acid

Welcome to the technical support center for 5-Aminoisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Aminoisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues commonly encountered with this compound. By understanding its chemical nature and employing the right strategies, you can ensure successful experimental outcomes.

Understanding the Challenge: The Zwitterionic Nature of 5-Aminoisoquinoline-8-carboxylic acid

5-Aminoisoquinoline-8-carboxylic acid possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) on an isoquinoline core.[1][2] This dual functionality means that in aqueous solutions, it can exist as a zwitterion, a molecule with both a positive and a negative electrical charge.[3] This zwitterionic character is a primary contributor to its solubility behavior, often leading to poor solubility in neutral aqueous solutions and non-polar organic solvents.[4]

The solubility of such amphoteric compounds is highly dependent on the pH of the medium.[5][6] At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum. Adjusting the pH away from the pI increases the concentration of the charged (cationic or anionic) species, which are generally more soluble in aqueous media.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Aminoisoquinoline-8-carboxylic acid not dissolving in water?

A1: The limited solubility of 5-Aminoisoquinoline-8-carboxylic acid in neutral water is due to its zwitterionic nature.[3][4] In this state, strong intermolecular forces in the crystal lattice require significant energy to overcome. To improve solubility, you need to shift the equilibrium away from the zwitterionic form by adjusting the pH.

Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What's happening?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution.[8] While 5-Aminoisoquinoline-8-carboxylic acid may be soluble in a polar aprotic solvent like DMSO, rapidly introducing this solution into an aqueous buffer can cause the compound to crash out of solution.[9] This happens because the compound's solubility in the final mixed-solvent system is lower than its concentration. To avoid this, add the DMSO stock solution slowly to the vigorously stirred aqueous buffer.

Troubleshooting Guides: Step-by-Step Solutions

Issue 1: Compound Insoluble in Standard Aqueous Buffers (e.g., PBS pH 7.4)

This is the most frequent challenge. The key is to leverage the compound's ionizable groups.

Root Cause Analysis:

At neutral pH, 5-Aminoisoquinoline-8-carboxylic acid exists predominantly as a zwitterion, leading to low solubility.

Solution Workflow:

Caption: Workflow for pH-based solubility enhancement.

Detailed Protocol: pH Adjustment
  • Acidification: To protonate the amino group and form a more soluble cationic species, slowly add a dilute acid (e.g., 0.1 M HCl) to your aqueous suspension of 5-Aminoisoquinoline-8-carboxylic acid. Monitor the pH and observe for dissolution.

  • Basification: To deprotonate the carboxylic acid group and form a more soluble anionic species, add a dilute base (e.g., 0.1 M NaOH). Again, monitor the pH and solubility.[10]

  • Neutralization: Once the compound is dissolved at an acidic or basic pH, you can carefully adjust the pH back towards your desired experimental range. Be aware that you may approach the isoelectric point, which could cause precipitation. Work with dilute solutions to minimize this risk.

Issue 2: Poor Solubility in Organic Solvents for Reaction Chemistry

For organic synthesis, dissolving 5-Aminoisoquinoline-8-carboxylic acid in non-polar solvents can be difficult.

Root Cause Analysis:

The polar amino and carboxylic acid groups make the compound incompatible with non-polar organic solvents.

Solution Strategies:
  • Polar Aprotic Solvents: Utilize polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are effective at solvating polar molecules.[9]

  • Co-solvent Systems: Employ a mixture of a polar aprotic solvent and a less polar solvent.[11] The polar solvent will interact with the functional groups, while the less polar solvent helps to solubilize the isoquinoline core.

  • Salt Formation: Converting the compound into a salt can significantly alter its solubility profile.[12][13] For example, forming the hydrochloride salt can improve solubility in more polar organic solvents.

Quantitative Solubility Data (Predicted)
Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe hydroxyl and amino groups can form hydrogen bonds with the solvent, but the hydrophobic isoquinoline core may limit high solubility in water.[9]
Polar Aprotic DMSO, DMF, AcetonitrileModerately to Highly SolubleThese solvents can effectively solvate the polar functional groups and the aromatic system.[9]
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.[9]
Issue 3: Compound Crashes Out of Solution During Long-Term Experiments

Maintaining the compound in solution over time, especially in complex biological media, can be a challenge.

Root Cause Analysis:

Changes in pH, temperature, or interactions with other components in the medium can lead to precipitation.

Mitigation Strategies:
  • Use of Co-solvents: Including a small percentage of a co-solvent like DMSO in the final medium can help maintain solubility.[8]

  • Formulation with Excipients: For in vivo or cell-based assays, consider formulating the compound with solubility-enhancing excipients like cyclodextrins.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility is the concentration at which a compound precipitates from a supersaturated solution (often formed by diluting a DMSO stock), while thermodynamic solubility is the true equilibrium solubility.[8] For long-term experiments, it's crucial to work at or below the thermodynamic solubility limit.

Experimental Workflow: Determining Kinetic Solubility

Caption: Workflow for determining kinetic solubility.

Advanced Strategies: Salt Formation and Co-crystallization

For persistent solubility issues, especially in drug development, more advanced techniques may be necessary.

  • Salt Formation: This is a highly effective method for increasing the solubility of ionizable compounds.[7][13] By reacting 5-Aminoisoquinoline-8-carboxylic acid with a suitable acid or base, a salt with improved aqueous solubility and dissolution rate can be formed.[12] The choice of the counter-ion is critical and can influence properties like hygroscopicity and stability.

  • Co-crystallization: This involves forming a crystalline solid that contains the active compound and a co-former in a specific stoichiometric ratio. Co-crystals can exhibit different physicochemical properties, including enhanced solubility, compared to the parent compound.

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can successfully overcome the solubility challenges associated with 5-Aminoisoquinoline-8-carboxylic acid and advance your research.

References
  • Reagent Database. 5-aminoisoquinoline-8-carboxylic acid. [Link]

  • Doc Brown. Advanced Level Organic Chemistry: Amino acids: Structure, preparation and reactions. [Link]

  • ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • IJSDR. Methods to boost solubility. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Optimization

Minimizing side products in isoquinoline carboxylation reactions

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Products in Isoquinoline Carboxylation Executive Summary Direct C-H carboxylation...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Products in Isoquinoline Carboxylation

Executive Summary

Direct C-H carboxylation of isoquinoline is a thermodynamically challenging transformation due to the high stability of the heterocycle and the low reactivity of CO₂. While traditional methods (Reissert-Henze) rely on stoichiometric cyanide or harsh organometallics, modern drug discovery favors Minisci-type radical carboxylation (using oxalates) or Transition-Metal Catalyzed Carbonylation (using CO surrogates).

This guide addresses the three most critical failure modes in these reactions: Regioselectivity loss (C1 vs. C4) , Homocoupling/Dimerization , and Over-reduction (Hydrocarboxylation) .

Module 1: The Regioselectivity Challenge (C1 vs. C4)

The Issue: You intend to carboxylate at the C1 position (the most acidic/nucleophilic site), but observe significant C4-functionalized byproducts or complex mixtures.

Mechanism:

  • C1 Attack (Radical/Nucleophilic): The C1 position is electronically activated for nucleophilic radical attack, especially when the nitrogen is protonated or coordinated to a Lewis Acid. This is the desired pathway for Minisci-type carboxylation.

  • C4 Attack (Electrophilic): The C4 position is the preferred site for electrophilic aromatic substitution. If your reaction conditions accidentally generate electrophilic species (or if the isoquinoline is electron-rich due to substituents), C4 attack becomes competitive.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
C4-Carboxylated Product Electrophilic pathway activeAcidify the media. Ensure the isoquinoline is fully protonated (using TFA or H₂SO₄) or complexed with a Lewis Acid (BF₃·OEt₂). This pulls electron density from the ring, deactivating C4 and activating C1 for radical attack.
C5/C8 Mixture Directing group failureIf using a directing group (DG) for metal catalysis, the DG bond angle may be mismatched. Switch from 5-membered chelation (e.g., pyridine DG) to 6-membered systems.
No Reaction at C1 Steric hindranceC1 is sensitive to bulky oxidants. Switch from bulky photocatalysts (e.g., Ir(ppy)₃) to smaller organic dyes (e.g., Eosin Y) or use flow chemistry to improve radical accessibility.

Module 2: Minimizing Homocoupling & Dimerization

The Issue: Low yield of the carboxylated product accompanied by the formation of 1,1'-biisoquinoline (dimer).

Mechanism: In radical pathways (Photoredox/Minisci), the intermediate isoquinolinyl radical (


-amino radical) is relatively stable. If the concentration of the trapping agent (CO₂ radical anion or Oxalate radical) is too low, two isoquinolinyl radicals will recombine.

Troubleshooting Protocol:

  • Q: How do I stop dimer formation?

    • A: Increase the "Radical Flux" of the Carboxylating Agent. The concentration of the carboxyl radical (e.g.,

      
      COOR) must effectively compete with the self-reaction of the isoquinoline.
      
    • Action: Increase the equivalent of the oxalate/CO₂ precursor to 3.0–4.0 equiv.

    • Action: Use Syringe Pump Addition for the isoquinoline substrate. Keeping the isoquinoline concentration low relative to the radical source statistically favors cross-coupling over homocoupling.

  • Q: My catalyst is precipitating/deactivating.

    • A: Nitrogen-containing heterocycles are notorious for poisoning metal catalysts (Pd, Ir) by coordinating to the metal center.

    • Action: Add a Lewis Acid additive (e.g., Zn(OTf)₂ or Sc(OTf)₃) to bind the isoquinoline nitrogen, freeing the catalyst to perform the redox cycle.

Module 3: Preventing Over-Reduction (Hydrocarboxylation)

The Issue: Instead of obtaining the aromatic isoquinoline-1-carboxylate, you isolate the tetrahydroisoquinoline or dihydroisoquinoline derivative.

Mechanism: Isoquinolines are electron-deficient.[1] Under photoredox conditions (reductive quenching cycles), the ring is easily reduced. The intermediate radical adduct must be oxidized back to the aromatic system. If the oxidant is insufficient, the intermediate picks up a proton (HAT) instead of losing an electron (SET).

Troubleshooting Protocol:

  • Check your Oxidant: If using a "reductive" photocatalytic cycle (e.g., reducing CO₂), you must have a sacrificial oxidant or a dual-catalytic system to re-aromatize the ring.

  • Add Persulfate: For Minisci reactions, adding a stoichiometric oxidant like

    
     (Persulfate) ensures the rapid oxidation of the radical intermediate back to the aromatic product.
    
  • Eliminate Hydrogen Sources: Avoid solvents with weak C-H bonds (like THF or alcohols) that can donate hydrogen atoms to the radical intermediate. Use Acetonitrile (MeCN) or Dichloromethane (DCM) .

Visualizing the Pathway & Decision Logic

Diagram 1: Reaction Pathway & Side Product Divergence

This diagram maps where the specific side products originate during the reaction mechanism.

Isoquinoline_Carboxylation_Pathways Start Isoquinoline (Substrate) Activation Activated Species (Protonated/Complexed) Start->Activation H+ / Lewis Acid Radical_Inter C1-Radical Intermediate Activation->Radical_Inter + •COOR (Radical Attack) Side_C4 C4-Product (Electrophilic Error) Activation->Side_C4 Electrophilic Attack (No H+ or e- rich) Product C1-Carboxylate (Desired) Radical_Inter->Product - e- - H+ (Oxidative Aromatization) Side_Dimer 1,1'-Biisoquinoline (Homocoupling) Radical_Inter->Side_Dimer Low Radical Conc. (Recombination) Side_Reduced Tetrahydroisoquinoline (Over-Reduction) Radical_Inter->Side_Reduced + H• (HAT) (Solvent/No Oxidant)

Caption: Mechanistic divergence points showing where C4-isomers, dimers, and reduced products originate based on reaction conditions.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting_Matrix Problem Identify Major Impurity Branch_Regio Wrong Regioisomer (C4) Problem->Branch_Regio Branch_Dimer Dimerization Problem->Branch_Dimer Branch_Red Ring Saturation Problem->Branch_Red Sol_Acid Increase Acidity (TFA) Block C4 Electrophilicity Branch_Regio->Sol_Acid Sol_Conc Dilute Substrate Increase Radical Precursor Branch_Dimer->Sol_Conc Sol_Ox Add Persulfate (Oxidant) Switch Solvent to MeCN Branch_Red->Sol_Ox

Caption: Quick-reference logic for addressing the three primary failure modes in isoquinoline carboxylation.

Experimental Protocol: Photoredox Minisci Carboxylation

Recommended for: Direct introduction of ester/carboxyl groups with minimal metal waste.

Methodology: This protocol utilizes Monoalkyl Oxalates as a carboxyl radical source.[2] Unlike direct CO₂ gas (which requires high pressure and often fails on neutral isoquinolines), oxalates generate the reactive alkoxycarbonyl radical (


) under mild photoredox conditions.

Reagents:

  • Substrate: Isoquinoline (1.0 equiv, 0.2 mmol)

  • Reagent: Mono-methyl oxalate (3.0 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Oxidant:

    
     (1.5 equiv) - Crucial for re-aromatization.
    
  • Solvent: DMSO:H₂O (4:1) or MeCN:H₂O - Water aids solubility of the oxidant.

  • Acid: TFA (1.0 equiv) - Activates C1.

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add the Isoquinoline, Photocatalyst, and Persulfate.

  • Solvation: Add the solvent mixture and TFA. Degas by sparging with Argon for 10 minutes (Oxygen inhibits the radical chain).

  • Reaction: Irradiate with Blue LEDs (450 nm) . Use a fan to maintain temperature at ~25°C (Heat promotes decarboxylation of the radical to an alkyl group,

    
    , rather than the carboxyl group, 
    
    
    
    ).
  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product (M+59 for methyl ester).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to neutralize acid), then brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Key Parameter for Success:

  • Temperature Control: If the reaction gets too hot (>40°C), the alkoxycarbonyl radical (

    
    ) will decarboxylate again to form an alkyl radical (
    
    
    
    ).
    • Result: You get alkylation (Methyl-isoquinoline) instead of carboxylation (Methyl isoquinoline-1-carboxylate).

    • Fix: Active cooling during irradiation.

References

  • Minisci Reaction Mechanisms & Regioselectivity

    • Title: "Visible-Light-Induced C–H Functionalization of Electron-Deficient Heteroarenes"
    • Source:Chemical Reviews
    • URL:[Link]

  • Oxalate-Based Carboxylation (Photoredox)

    • Title: "Visible-light-mediated Minisci C-H alkylation of heteroarenes with alcohols via the activation of C-O bonds" (Analogous mechanism for radical gener
    • Source:Nature Communic
    • URL:[Link]

  • Direct Carboxylation Challenges

    • Title: "Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Arom
    • Source:Organic Letters
    • URL:[Link]

  • Pd-Catalyzed Carbonylation (Alternative Route)

    • Title: "Palladium-Catalyzed Carbonyl
    • Source:Accounts of Chemical Research
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Aminoisoquinoline-8-carboxylic Acid Recrystallization

Welcome to the Technical Support Center for 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) [1]. This guide is engineered for research scientists and drug development professionals dealing with the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) [1]. This guide is engineered for research scientists and drug development professionals dealing with the purification of complex amphoteric heteroaromatics.

Due to the presence of both an acidic carboxylic acid and basic amino/isoquinoline nitrogen groups, this molecule exhibits zwitterionic behavior. Standard organic solvent recrystallization often fails due to extreme polarity differences across pH states. This guide provides field-proven, mechanistically grounded protocols to achieve high-purity crystallization.

Physicochemical Profiling & Causality

To design a self-validating recrystallization system, we must first understand the thermodynamic and acid-base behavior of the molecule. The molecule contains three ionizable centers. At neutral pH, it exists primarily as a zwitterion, rendering it highly insoluble in both non-polar organic solvents and neutral water.

Table 1: Quantitative Ionization Profile & Solvent Compatibility

Functional GroupEstimated pKaState at pH < 2.0State at pH ~ 4.5 (pI)State at pH > 8.0
8-Carboxylic Acid ~ 2.0 - 2.5Neutral (-COOH)Deprotonated (-COO⁻)Deprotonated (-COO⁻)
Isoquinoline Nitrogen ~ 5.4Protonated (-NH⁺)EquilibriumNeutral (-N=)
5-Amino Group ~ 5.67 [2]Protonated (-NH₃⁺)EquilibriumNeutral (-NH₂)
Net Molecular Charge N/A+2 (Highly Soluble)~ 0 (Insoluble) [3]-1 (Highly Soluble)

Causality Insight: The isoelectric point (pI) is the exact pH where the molecule carries a net-zero charge [4]. By deliberately pushing the molecule into its highly soluble protonated state (pH < 2), we can filter out insoluble impurities. By slowly titrating back to the pI, we force a controlled thermodynamic supersaturation, yielding high-purity crystalline lattices.

Core Experimental Protocols

Protocol A: Isoelectric Precipitation (pH-Shift Crystallization)

This is the gold-standard method for amphoteric isoquinoline derivatives [5].

Materials: 1M HCl, 1M NaOH, Deionized (DI) Water, Activated Carbon (optional), Cold Ethanol. Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 5-aminoisoquinoline-8-carboxylic acid in 100 mL of DI water.

  • Acidification: Slowly add 1M HCl under continuous stirring until the pH drops below 2.0. The suspension should transition into a clear, dark yellow/amber solution as the cationic salt forms.

  • Hot Filtration: Heat the solution to 50°C. (Optional: Add 0.5 g activated carbon to remove oxidative byproducts). Filter the hot solution through a Celite pad to remove insoluble impurities.

  • Isoelectric Focusing: Transfer the filtrate to a reactor equipped with an overhead stirrer. Maintain the temperature at 40°C. Add 1M NaOH dropwise at a rate of 2 mL/min.

  • Nucleation: Monitor the pH continuously. As the pH approaches 4.0–4.5, the solution will become cloudy. Stop the base addition immediately upon the first persistent sign of cloudiness (the cloud point).

  • Aging & Cooling: Allow the suspension to stir at 40°C for 30 minutes to age the crystals (Ostwald ripening), then cool the reactor slowly to 4°C at a rate of 0.5°C/min.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold DI water to remove inorganic salts (NaCl), followed by 10 mL of ice-cold ethanol to facilitate rapid drying.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

IsoelectricWorkflow Start Crude 5-Aminoisoquinoline- 8-carboxylic acid Dissolve Dissolve in 1M HCl (Protonation to pH < 2) Start->Dissolve Filter Hot Filtration at 50°C (Removes insolubles) Dissolve->Filter Heat to 50°C Adjust Titrate with 1M NaOH (Target pI: pH ~4.0 - 4.5) Filter->Adjust Dropwise base addition Cool Controlled Cooling (0.5°C/min to 4°C) Adjust->Cool Stop at cloud point Collect Vacuum Filter & Wash (Cold dH2O, then EtOH) Cool->Collect Ostwald ripening complete

Caption: Workflow for the isoelectric precipitation of 5-Aminoisoquinoline-8-carboxylic acid.

Protocol B: Mixed-Solvent Anti-Solvent Crystallization (DMSO/Water)

Use this protocol if the crude material contains high levels of inorganic salts that co-precipitate during Protocol A.

  • Dissolution: Dissolve 5 g of crude material in a minimum volume (approx. 15-20 mL) of hot Dimethyl Sulfoxide (DMSO) at 80°C. DMSO effectively disrupts the zwitterionic hydrogen-bond network.

  • Filtration: Filter hot through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: While maintaining stirring at 80°C, add hot DI water (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Clearing: Add exactly 1-2 drops of hot DMSO until the solution turns clear again.

  • Cooling: Remove from the heat source. Allow the flask to cool to room temperature undisturbed to promote the growth of large, pure macroscopic crystals.

  • Harvesting: Filter and wash extensively with cold water to remove residual DMSO.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a viscous liquid layer) instead of forming crystals. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve crosses the binodal curve before reaching the solidus curve. This means the solute melts out of solution before it can crystallize. Solution: You must bypass the liquid-liquid coexistence region. Do this by lowering the temperature of your solution before adding the anti-solvent or base, or by reducing the concentration of your starting solution. Adding seed crystals exactly at the cloud point provides a thermodynamic bypass, forcing solid lattice formation over droplet formation.

OilingOut Issue Issue: Product 'Oils Out' (Liquid-Liquid Phase Separation) CheckTemp Is precipitation temp > melting point of solute in solvent? Issue->CheckTemp Action1 Cool solution before reaching the saturation point. CheckTemp->Action1 Yes CheckSolvent Is the supersaturation rate too high? CheckTemp->CheckSolvent No Action2 Dilute starting concentration or titrate base slower. CheckSolvent->Action2 Yes Action3 Introduce seed crystals at the exact cloud point. CheckSolvent->Action3 No / Persistent

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Q2: The recovered crystals are dark brown/black instead of the expected yellow/tan. What happened? A: The 5-amino group is strongly electron-donating, making the electron-rich isoquinoline ring highly susceptible to aerial oxidation, especially at elevated temperatures in alkaline conditions. Solution: Perform the recrystallization under an inert atmosphere (Argon or N₂). Degas all solvents (water, HCl, NaOH) by sparging with nitrogen for 15 minutes prior to use. If oxidation persists, add 0.1% w/v Sodium Dithionite (Na₂S₂O₄) to the aqueous acidic solution prior to the hot filtration step.

Q3: NMR analysis shows high purity, but the elemental analysis (CHN) is off, and there is a high ash content. Why? A: You have co-precipitated inorganic salts (likely NaCl if you used HCl and NaOH for the isoelectric shift). Because the zwitterion forms a dense crystalline network, it can physically entrap salt ions. Solution: Ensure the final wash step uses copious amounts of ice-cold DI water. Alternatively, switch to Protocol B (DMSO/Water), as inorganic salts are generally insoluble in pure DMSO and can be filtered out during the initial hot filtration step before water is introduced.

Q4: Can I use organic solvents like Ethyl Acetate or Hexanes for this? A: No. Because the molecule exists as a zwitterion, it possesses an extremely high crystal lattice energy and a massive dipole moment. It is virtually insoluble in non-polar or moderately polar aprotic solvents like hexanes, dichloromethane, or ethyl acetate. You must use highly polar, hydrogen-bond disrupting solvents (DMSO, DMF) or manipulate the aqueous pH.

References

  • Reagent Database. "5-aminoisoquinoline-8-carboxylic acid - Reagent Database".
  • ChemicalBook. "5-Aminoisoquinoline Properties".
  • Creative Peptides. "Amino Acids: pKa & pI Explained".
  • Semantic Scholar. "The Isoelectric Point of Dissolved Ampholytes and Amino Acid Crystals".
  • BenchChem. "An In-depth Technical Guide to the Isomers of Aminocinnoline and Their Properties".
Optimization

Removing impurities from crude 5-Aminoisoquinoline-8-carboxylic acid

Technical Support Center: Troubleshooting & Purification of 5-Aminoisoquinoline-8-carboxylic Acid Introduction Welcome to the technical support center for the isolation and purification of 5-aminoisoquinoline-8-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 5-Aminoisoquinoline-8-carboxylic Acid

Introduction Welcome to the technical support center for the isolation and purification of 5-aminoisoquinoline-8-carboxylic acid. Due to the presence of a basic isoquinoline nitrogen, a primary amine, and an acidic carboxylate, this molecule exists as a highly polar zwitterion near neutral pH. This unique electronic profile renders traditional organic workups (e.g., liquid-liquid extraction with dichloromethane) and standard normal-phase chromatography highly ineffective. This guide provides field-proven, mechanistically grounded solutions for researchers facing low yields or persistent impurities.

Frequently Asked Questions (FAQs): Impurities & Origins

Q1: Why does my product streak severely on silica gel, resulting in near-zero recovery? A1: The failure of silica gel chromatography is a direct consequence of the molecule's acid-base chemistry. Silica gel stationary phases are inherently weakly acidic due to surface silanol groups. The basic amino group and the isoquinoline nitrogen of 5-aminoisoquinoline-8-carboxylic acid undergo strong, often irreversible, ionic interactions with these silanols. For highly alkaline or amphoteric heterocycles, neutral alumina or reverse-phase chromatography is required to prevent irreversible adsorption to the silica stationary phase[1].

Q2: My crude NMR shows broad peaks and my mass recovery is high, but the product is dark and insoluble. What is the primary impurity? A2: This is a classic hallmark of inorganic salt contamination. The synthesis of aminoisoquinolines often involves the reduction of a nitro precursor (e.g., using Pd/C with H₂ or Fe/HCl) or transition-metal catalyzed cross-coupling[2]. Zwitterionic compounds act as excellent bidentate ligands, chelating residual transition metals (like Palladium or Iron) and trapping inorganic salts within their crystal lattice. You must perform an ion-exchange cleanup or a rigorous isoelectric precipitation to break these chelates.

Q3: What are the most common organic impurities, and how do they form? A3: Depending on the synthetic route, common organic impurities include:

  • Incomplete Reduction Products: Nitroso or hydroxylamine intermediates if synthesized from 5-nitroisoquinoline-8-carboxylic acid.

  • Over-reduction Products: 1,2,3,4-tetrahydroisoquinoline derivatives caused by excessive hydrogenation of the heterocyclic core[2].

  • N-Oxides: Oxidation of the isoquinoline nitrogen, a common byproduct when handling carboxy isoquinolines in the presence of ambient oxidants or during specific cross-coupling reactions[3].

Troubleshooting Guide: Purification Strategies

To achieve >99.9% purity, a multi-tiered purification system is often necessary[4]. Below are the primary strategies based on your specific impurity profile.

Strategy 1: Isoelectric Precipitation (Primary Recovery)

Mechanism: Zwitterions exhibit their lowest aqueous solubility at their isoelectric point (pI), where the net charge of the molecule is zero. By dissolving the crude mixture in strong acid or base and carefully titrating to the pI (typically between pH 4.5 and 5.5 for this scaffold), the target compound will crystallize out, leaving highly soluble organic byproducts and unbound salts in the mother liquor.

Strategy 2: Cation-Exchange Chromatography (Desalting)

Mechanism: If the product is heavily contaminated with metal salts, a strong cation-exchange resin (e.g., Dowex 50WX8 in H⁺ form) is used. In highly acidic conditions, the aminoisoquinoline is fully protonated (cationic) and binds to the resin. Neutral and anionic impurities are washed away. The product is then eluted using a volatile base (e.g., aqueous ammonia), which deprotonates the molecule, releasing it from the resin.

Experimental Protocols

Protocol A: Isoelectric Crystallization

Self-Validating Step: The precise pI does not need to be calculated perfectly; the system self-validates when maximum turbidity is achieved during titration.

  • Dissolution: Suspend 10 g of crude 5-aminoisoquinoline-8-carboxylic acid in 100 mL of deionized water.

  • Solubilization: Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches ~9.0–10.0 and the solid completely dissolves (forming the highly soluble sodium carboxylate salt). Filter the solution through a Celite pad to remove any insoluble transition metal oxides (e.g., Pd black or Fe₂O₃).

  • Titration: Transfer the filtrate to a beaker equipped with a calibrated pH meter. Slowly add 2M HCl dropwise while stirring.

  • Precipitation: As the pH approaches 5.0–5.5, the solution will become turbid. Continue adding HCl very slowly until maximum precipitation is observed (do not drop the pH below 3.5, or the molecule will re-dissolve as the hydrochloride salt).

  • Isolation: Stir the suspension at 4°C for 2 hours to maximize crystal growth. Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 50°C.

Protocol B: Alumina Flash Chromatography (For Organic Impurities)
  • Preparation: Pack a flash column with Neutral Alumina (Brockmann Grade I or II)[1]. Do not use silica gel.

  • Loading: Dissolve the isoelectric-precipitated product in a minimal amount of a highly polar solvent system (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). The triethylamine suppresses ionization.

  • Elution: Elute using a gradient of Dichloromethane to Methanol. Monitor fractions via TLC (using alumina plates) or LC-MS.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure.

Quantitative Data Summary

Impurity ClassExampleDetection MethodPrimary Removal Strategy
Inorganic Salts Iron (Fe), Palladium (Pd), NaClAsh test, ICP-MS, broad NMR peaksCation-Exchange Resin (Dowex)
Over-reduction Tetrahydroisoquinoline derivativesLC-MS (M+4 mass shift), ¹H-NMR (aliphatic protons)Neutral Alumina Chromatography
Incomplete Reduction Hydroxylamine intermediatesLC-MS, colored impurities (red/orange)Isoelectric Precipitation
Oxidation Products Isoquinoline N-oxideLC-MS (M+16 mass shift)Reverse-Phase HPLC (C18)

Purification Workflow Visualization

PurificationWorkflow Start Crude 5-Aminoisoquinoline- 8-carboxylic acid Assess Assess Impurity Profile (LC-MS / Ash Test) Start->Assess Salts High Inorganic Salts (e.g., Fe, Sn, Pd) Assess->Salts Metal/Salt Contamination Organics High Organic Impurities (e.g., Unreacted SM, Isomers) Assess->Organics Organic Byproducts IonExchange Cation-Exchange Chromatography (Dowex) Salts->IonExchange Isoelectric Isoelectric Precipitation (Adjust to pH ~4.5-5.5) Organics->Isoelectric First Pass IonExchange->Isoelectric Alumina Neutral Alumina or Reverse-Phase HPLC Isoelectric->Alumina If purity < 98% Pure Pure Zwitterionic Product Isoelectric->Pure If purity > 98% Alumina->Pure

Decision matrix for the purification of zwitterionic 5-aminoisoquinoline-8-carboxylic acid.

References

  • The Purification of Alkaline Compounds by SepaFlash™ Alumina Cartridges Source: Santai Science URL:[Link]

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 Agonists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Aminoisoquinoline-8-carboxylic Acid in Aqueous Solution

Welcome to the technical support center for 5-Aminoisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Aminoisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous environments. While specific peer-reviewed stability data for 5-Aminoisoquinoline-8-carboxylic acid is not extensively published, this document synthesizes established principles from related amino-aromatic and heterocyclic compounds to provide a robust framework for your experimental design and troubleshooting. Our goal is to empower you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Aminoisoquinoline-8-carboxylic acid in aqueous solutions?

A1: Based on its structure—an isoquinoline core with both an amino and a carboxylic acid group—the primary stability concerns for 5-Aminoisoquinoline-8-carboxylic acid in aqueous solution are degradation via oxidation, photodegradation, and potential pH-dependent reactions. The amino group makes the aromatic system electron-rich and thus susceptible to oxidation, while the conjugated ring system is often prone to degradation upon exposure to light.[1][2][3]

Q2: My solution of 5-Aminoisoquinoline-8-carboxylic acid is changing color (e.g., turning yellow or brown). What is the likely cause?

A2: A color change in solutions containing amino-aromatic compounds is a common indicator of oxidative degradation.[1] The amino group can be oxidized, leading to the formation of colored quinone-imine or polymeric species. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or high pH conditions.

Q3: How does pH affect the stability of 5-Aminoisoquinoline-8-carboxylic acid in an aqueous solution?

A3: The pH of the solution is a critical factor influencing both the solubility and stability of 5-Aminoisoquinoline-8-carboxylic acid. The molecule has both a basic amino group and an acidic carboxylic acid group, making it amphoteric.

  • Acidic pH: The amino group will be protonated (-NH3+), which generally increases water solubility.[4] This protonation can also offer some protection against oxidation of the amino group itself. However, extreme acidic conditions could potentially promote other degradation pathways like hydrolysis, although the amide bond in the ring is generally stable.

  • Neutral to Alkaline pH: The carboxylic acid group will be deprotonated (-COO-), which also aids solubility. However, alkaline conditions can significantly accelerate the oxidation of the amino group.[5]

The optimal pH for stability is typically a mildly acidic environment where the compound is soluble, and the rate of oxidation is minimized. This must be determined experimentally.[1]

Q4: Is 5-Aminoisoquinoline-8-carboxylic acid sensitive to light?

A4: Yes, compounds with extended aromatic systems like isoquinoline are often photosensitive.[1][2] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions. This can lead to the formation of various degradation products, including hydroxylated species or ring-opened products. It is strongly recommended to protect solutions of 5-Aminoisoquinoline-8-carboxylic acid from light by using amber vials or by wrapping containers in aluminum foil.[6]

Q5: What is the expected impact of temperature on the stability of this compound?

A5: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation of 5-Aminoisoquinoline-8-carboxylic acid.[1] For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable, but it is important to assess the stability through freeze-thaw cycles, as this can sometimes cause the compound to precipitate out of solution.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Solution Discoloration Oxidative degradation1. Prepare fresh solutions using deoxygenated solvent (e.g., by sparging with nitrogen or argon).2. Store solutions under an inert atmosphere.3. Protect from light.4. Consider adding a small amount of an antioxidant (e.g., ascorbic acid), but verify its compatibility with your downstream application.
Precipitation or Cloudiness Poor solubility at the working pH or concentration; Degradation to a less soluble product; Freeze-thaw instability.1. Verify the pH of the solution and adjust if necessary.2. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment.3. Filter the solution through a 0.22 µm filter to remove any particulate matter.4. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent Experimental Results / Loss of Potency Chemical degradation of the stock solution.1. Prepare fresh stock solutions more frequently.2. Perform a stability check on your stock solution using an analytical method like HPLC to confirm its concentration and purity over time.3. Conduct a forced degradation study (see Protocol 1) to understand the compound's liabilities under your specific experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol provides a framework to systematically evaluate the stability of 5-Aminoisoquinoline-8-carboxylic acid and identify its potential degradation products, which is essential for developing a stability-indicating analytical method.[6]

Objective: To intentionally degrade 5-Aminoisoquinoline-8-carboxylic acid under various stress conditions to understand its degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Aminoisoquinoline-8-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition, a control sample (protected from the stress condition) should be run in parallel.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor at early time points (e.g., 0, 2, 4, 8 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.[1]

3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, RT) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Timepoints acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Identify Degradants & Determine Pathways hplc->data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 5-Aminoisoquinoline-8-carboxylic acid from all potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to control pH and improve peak shape).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is recommended to ensure elution of both the polar parent compound and potentially less polar degradation products.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength. A wavelength of around 250-280 nm is a reasonable starting point. Coupling to a Mass Spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[3][8]

Potential Degradation Pathways

Based on the chemistry of related isoquinoline and amino-aromatic compounds, the following degradation pathways are plausible for 5-Aminoisoquinoline-8-carboxylic acid.

G cluster_pathways Potential Degradation Pathways Parent 5-Aminoisoquinoline- 8-carboxylic acid Oxidation Oxidation (Quinone-imine formation, Hydroxylation) Parent->Oxidation O₂, Light, High pH Photodegradation Photodegradation (Ring cleavage, Hydroxylation) Parent->Photodegradation UV/Vis Light Decarboxylation Decarboxylation (Loss of CO₂) Parent->Decarboxylation Heat, Extreme pH

Caption: Plausible degradation pathways for 5-Aminoisoquinoline-8-carboxylic acid.

References

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. Available at: [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. (2022). Available at: [Link]

  • Isoquinoline. Science of Synthesis. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. (2024). Available at: [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. (2025). Available at: [Link]

  • 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. (2004). Available at: [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Observation of the Kinetics oxidation of a amino carboxylic acids to Mn(III). International Journal of Multidisciplinary Trends. Available at: [Link]

  • 5-aminoisoquinoline-8-carboxylic acid. Reagent Database. Available at: [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. (2018). Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. (2021). Available at: [Link]

  • HPLC separation of isoquinoline alkaloids for quality control of corydalis species. Journal of Pharmaceutical and Biomedical Analysis. (2011). Available at: [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]

  • Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. Molecules. (2020). Available at: [Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. (2014). Available at: [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules. (2023). Available at: [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. RSC Publishing. Available at: [Link]

  • Oxidation of aromatic amino acid residues. ResearchGate. Available at: [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Molecular Biosciences. (2018). Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. (2022). Available at: [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. (2022). Available at: [Link]

  • 9.1: Properties of Carboxylic Acids and Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Addressing regioselectivity issues in 5-aminoisoquinoline synthesis

Technical Support Center: High-Fidelity Synthesis of 5-Aminoisoquinoline The Regioselectivity Paradox The synthesis of 5-aminoisoquinoline is a classic problem in heterocyclic chemistry that frustrates even experienced c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity Synthesis of 5-Aminoisoquinoline

The Regioselectivity Paradox

The synthesis of 5-aminoisoquinoline is a classic problem in heterocyclic chemistry that frustrates even experienced chemists. The core issue is electronic: under the acidic conditions required for nitration, the isoquinoline nitrogen is protonated (


). This creates a pyridinium species that strongly deactivates the heterocyclic ring, forcing electrophilic aromatic substitution (EAS) onto the carbocyclic (benzene) ring.[1]

While this successfully directs substitution away from the pyridine ring, it creates a competitive landscape between the C5 and C8 positions.

  • C5 Position: Kinetically favored (

    
    -position relative to the ring fusion).
    
  • C8 Position: Thermodynamically accessible and sterically similar.

The Result: A crude reaction mixture typically containing ~85-90% 5-nitroisoquinoline and ~10-15% 8-nitroisoquinoline. Separating these isomers after reduction (at the amine stage) is notoriously difficult due to polarity similarities.

The Solution: The "Purification Firewall" must be established at the Nitro stage using the lattice energy differences of the nitrate salts.

Module 1: Optimized Nitration Protocol (The 90:10 Goal)

Objective: Maximize the C5:C8 ratio through strict temperature control.

Mechanism & Workflow: The reaction proceeds via the isoquinolinium cation. Higher temperatures increase the proportion of the thermodynamic product (8-nitro).

NitrationPath ISO Isoquinoline ACID H2SO4 / 0°C (Protonation) ISO->ACID ION Isoquinolinium Cation ACID->ION NIT KNO3 / H2SO4 (Nitration) ION->NIT PROD5 5-Nitroisoquinoline (Major ~90%) NIT->PROD5 Kinetic Control PROD8 8-Nitroisoquinoline (Minor ~10%) NIT->PROD8 Thermodynamic Drift

Figure 1: Electrophilic Aromatic Substitution pathway favoring the C5 kinetic product.

Step-by-Step Protocol:

  • Dissolution: Dissolve Isoquinoline (1.0 eq) in conc.

    
     (10 vol) at room temperature. The exotherm will be significant; allow to cool.
    
  • Cryogenic Control: Cool the mixture to -5°C to 0°C . This is critical.

  • Reagent Addition: Add

    
     (1.05 eq) portion-wise.
    
    • Troubleshooting Tip: Do not use fuming nitric acid if possible; solid

      
       allows better thermal control.
      
    • Warning: If internal temp rises >10°C, the C8 impurity increases significantly.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C overnight.

Module 2: The Purification Firewall (Nitrate Salt Separation)

The Problem: Column chromatography of 5-nitro vs 8-nitro is inefficient on large scales (


 values are nearly identical).
The Fix:  Fractional Crystallization of the Nitrate Salt.

The 5-nitroisoquinoline nitrate salt has a significantly higher lattice energy and lower solubility in acidic media than the 8-nitro isomer.

Troubleshooting Guide: Isolation of Pure 5-Nitroisoquinoline

ObservationDiagnosisCorrective Action
Oily precipitate upon quenching Acid concentration too low; free base is forming.Do not neutralize completely. Pour reaction mixture onto ice but keep pH < 1.
Co-crystallization of isomers Cooling was too rapid.Re-dissolve in hot dilute

and cool slowly (1°C/min).
Yield < 40% Product lost in mother liquor.The 5-nitro nitrate is slightly soluble. Collect the first crop (high purity) and recycle the mother liquor only if yield is critical.

The "Golden" Workup:

  • Pour the sulfuric acid reaction mixture onto crushed ice (approx 5x weight).

  • Do not neutralize. The product precipitates as the nitrate/sulfate salt mixture.

  • Filter the pale yellow solid.

  • Recrystallization: Recrystallize the wet cake immediately from dilute nitric acid or water.

    • Why? The 5-nitro salt crystallizes out; the 8-nitro salt remains in the mother liquor.

  • Free Basing: Suspend the purified salt in water and adjust pH to 9-10 with

    
    . Filter the resulting free base.
    
    • Checkpoint: Purity should be >98% by HPLC before proceeding to reduction.

Module 3: Reduction Protocols (Avoiding Poisoning)

Once the pure 5-nitro isomer is isolated, reduction is straightforward. However, catalytic hydrogenation can be finicky due to catalyst poisoning by trace sulfur (from the sulfonation side reactions in Step 1).

Recommended Route: Iron/Acetic Acid (Robust)

  • Why: Immune to sulfur poisoning; cheaper than Pd/C.

  • Protocol:

    • Suspend 5-nitroisoquinoline in AcOH/EtOH (1:1).

    • Add Fe powder (4 eq) and catalytic HCl. Reflux for 2 hours.

    • Workup: Filter through Celite. Basify filtrate to precipitate 5-aminoisoquinoline.

Alternative Route: Catalytic Hydrogenation (Cleanest)

  • Condition: 10% Pd/C,

    
     (1 atm), MeOH.
    
  • Troubleshooting: If reaction stalls, wash the nitro starting material with

    
     to remove trace acid/sulfur, or add a specific scavenger.
    

ReductionFlow START 5-Nitroisoquinoline (Purified) DECISION Check Sulfur Contamination START->DECISION PATH_A Route A: Pd/C + H2 (Cleanest, but sensitive) DECISION->PATH_A High Purity PATH_B Route B: Fe / AcOH (Robust, tolerates impurities) DECISION->PATH_B Crude/Sulfur present FINAL 5-Aminoisoquinoline Target Product PATH_A->FINAL PATH_B->FINAL

Figure 2: Decision matrix for reduction conditions based on intermediate purity.

FAQ: Common User Issues

Q: Can I use the Buchwald-Hartwig reaction to skip the nitration mess? A: Theoretically, yes, but practically, no. To perform a Buchwald-Hartwig, you need 5-bromoisoquinoline .[2]

  • The Catch: Direct bromination of isoquinoline yields 4-bromoisoquinoline .

  • The Irony: The standard route to make 5-bromoisoquinoline is via the Sandmeyer reaction of 5-aminoisoquinoline. Therefore, you usually need the amine to get the bromide. Unless you can source expensive 5-bromoisoquinoline, the nitration route is unavoidable.

Q: My 5-aminoisoquinoline turned dark purple on the shelf. Is it degraded? A: Likely superficial oxidation. Aminoisoquinolines are electron-rich and prone to air oxidation.

  • Fix: Store under Argon at 4°C. If necessary, recrystallize from ethanol/water.

Q: I see a peak at [M+16] in my Mass Spec after nitration. A: This is likely the N-oxide. Nitration conditions can sometimes oxidize the pyridine nitrogen.

  • Fix: The reduction step (Fe/AcOH) will typically reduce the N-oxide back to the pyridine, so this impurity often "corrects itself" downstream.

References

  • Dewar, M. J. S., & Maitlis, P. M. (1957). "Electrophilic Substitution. Part XI. Nitration of Isoquinoline." Journal of the Chemical Society.

  • Woźniak, M. (1990s). "Amination of Nitroisoquinolines." Liebigs Annalen der Chemie. (Detailed analysis of amino- and nitro-isoquinoline properties).

  • Organic Syntheses, Coll. Vol. 11. (2011).[3] "Synthesis of 5-Bromo-8-Nitroisoquinoline." (Provides excellent experimental details on handling isoquinoline nitration mixtures).

  • BenchChem Technical Notes. "Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline." (Validates the Sandmeyer utility and precursor stability).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 5-Aminoisoquinoline-8-carboxylic acid

The following guide is designed for researchers and analytical scientists characterizing 5-Aminoisoquinoline-8-carboxylic acid (5-AIQA) . It moves beyond basic spectral listing to provide a comparative analysis of analyt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists characterizing 5-Aminoisoquinoline-8-carboxylic acid (5-AIQA) . It moves beyond basic spectral listing to provide a comparative analysis of analytical protocols, ensuring unambiguous structural validation against common isomeric impurities and solubility challenges.

Product vs. Alternatives: Analytical Performance & Structural Validation

Executive Summary: The Analytical Challenge

5-Aminoisoquinoline-8-carboxylic acid (CAS 887591-08-4) is a critical scaffold in the synthesis of PARP inhibitors and fluorescent probes. However, its characterization is frequently compromised by two factors:

  • Zwitterionic Aggregation: The coexistence of a basic amine (

    
    ) and an acidic carboxylate (
    
    
    
    ) leads to poor solubility and line broadening in standard non-polar solvents.
  • Isomeric Ambiguity: Synthetic routes often yield regioisomers (e.g., 5-aminoisoquinoline-1-carboxylic acid) that are difficult to distinguish by MS alone.

This guide compares the Optimized Reactive-Solvent Protocol (Product Performance) against Standard Neutral Protocols (Alternative), demonstrating why the former is required for definitive structural assignment.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the protonation state and spectral resolution.

Table 1: Solvent Performance Comparison
FeatureAlternative A: DMSO-d6 (Standard) Alternative B: D₂O (Neutral) Recommended: D₂O + NaOD (Basic) Recommended: DMSO-d6 + TFA-d (Acidic)
Solubility Moderate (Aggregation likely)Poor (Zwitterion precipitates)Excellent (Anionic form)Excellent (Cationic form)
Spectral Resolution Low (Broad peaks due to exchange)N/A (Insoluble)High (Sharp singlets)High (Sharp multiplets)
Exchangeable Protons Invisible/Broad (–COOH, –NH₂)Invisible (H/D exchange)Invisible (H/D exchange)Visible (Ammonium/Acid protons often seen)
Chemical Shift Stability Variable (Concentration dependent)N/AStableStable
Suitability Quick check onlyUnsuitableBest for Routine QC Best for Structural Elucidation

Expert Insight: For definitive characterization, do not use neutral DMSO-d6 . The zwitterionic nature causes stacking interactions that broaden the critical aromatic region. Use DMSO-d6 + 5% TFA-d to protonate the amine and carboxylate, breaking aggregates and sharpening the spectrum.

Structural Validation: Distinguishing the Product from Isomers

The primary risk in synthesizing 5-AIQA is the formation of the 1-carboxylic acid isomer. 1H NMR is the only rapid method to distinguish them without crystallography.

Theoretical Shift Prediction (Acidic Media)

Based on substituent chemical shift effects (SCS) on the Isoquinoline core.

  • Isoquinoline Core: H1 is the most deshielded proton (typically ~9.2 ppm).

  • 5-Amino Effect: Strong shielding of H6 (ortho) and H4 (peri).

  • 8-Carboxyl Effect: Strong deshielding of H7 (ortho) and H1 (peri) .

Table 2: Diagnostic Signals for Isomer Differentiation
Proton Position5-Amino-8-COOH (Target) 5-Amino-1-COOH (Impurity) Diagnostic Logic
H1 (Singlet) Present (> 9.5 ppm) Absent The 8-COOH group deshields H1 via the peri effect. In the 1-COOH isomer, C1 is substituted, so this singlet disappears.
H3 (Doublet) ~ 8.6 ppm~ 8.4 ppmH3 is adjacent to N. In the 1-COOH isomer, the inductive effect of COOH at C1 shifts H3 downfield, but H1 is the clearer marker.
H6 (Doublet) ~ 7.0 - 7.2 ppm~ 7.0 - 7.2 ppmUpfield due to 5-NH₂ (ortho). Similar in both isomers.
H7 (Doublet) ~ 8.2 - 8.5 ppm ~ 7.8 ppmIn the 8-COOH isomer, H7 is ortho to the acid (deshielded). In the 1-COOH isomer, H7 is meta to the acid.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures that the spectrum you generate validates itself through specific internal checks (couplings and integration).

Step-by-Step Methodology
  • Sample Preparation (Acidic Shift Method):

    • Weigh 5–10 mg of 5-Aminoisoquinoline-8-carboxylic acid.

    • Add 0.6 mL of DMSO-d6 .

    • Crucial Step: Add 20–30 µL of Trifluoroacetic acid-d (TFA-d) .

    • Why? This forces the molecule into the cationic form (

      
      , 
      
      
      
      ), breaking zwitterionic dimers and ensuring sharp lines.
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 64 (to visualize small isomeric impurities).

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of the H1 proton).

    • Spectral Width: 0 to 14 ppm (capture downfield acid protons).

  • Data Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set DMSO residual peak to 2.50 ppm.

Visualizing the Structural Logic

The following diagram illustrates the flow of logic required to confirm the structure using the data obtained from the protocol above.

NMR_Logic Sample Unknown Sample (Suspected 5-AIQA) Solvent Dissolve in DMSO-d6 + TFA-d Sample->Solvent H1_Check Check Region 9.0 - 10.5 ppm Is there a Singlet? Solvent->H1_Check Isomer_1 Isomer: 5-Amino-1-COOH (REJECT) H1_Check->Isomer_1 No Singlet Coupling_Check Analyze Aromatic Region (6.5 - 8.5 ppm) H1_Check->Coupling_Check Yes (H1 Present) Pattern_A Two AB Systems? 1. H3/H4 (J~6Hz) 2. H6/H7 (J~8Hz) Coupling_Check->Pattern_A H7_Shift Check H7 Shift Is one doublet > 8.0 ppm? Pattern_A->H7_Shift Yes Impurity Impurity / Wrong Core Pattern_A->Impurity No Confirmation CONFIRMED: 5-Aminoisoquinoline-8-COOH H7_Shift->Confirmation Yes (Ortho to COOH) H7_Shift->Impurity No

Caption: Logical decision tree for validating 5-Aminoisoquinoline-8-carboxylic acid using 1H NMR markers.

Detailed Spectral Assignment (Predicted in DMSO-d6 + TFA)

Use this table to assign your peaks. Note that chemical shifts may vary slightly (±0.2 ppm) depending on exact TFA concentration.

ProtonTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
COOH Exch.11.0 - 13.0Broad s-Carboxylic acid proton (visible in dry DMSO/TFA).
H1 Ar-H9.8 - 10.2 Singlet-Most deshielded. Peri to 8-COOH and

to

.
H3 Ar-H8.5 - 8.7Doublet~6.5

to

, vicinal to H4.
H7 Ar-H8.2 - 8.4 Doublet~8.0Ortho to 8-COOH (deshielding).
H4 Ar-H7.6 - 7.8Doublet~6.5Vicinal to H3. Slightly shielded by 5-NH₂.
H6 Ar-H7.1 - 7.3 Doublet~8.0Ortho to 5-NH₂ (strong shielding).
NH₃⁺ Exch.4.0 - 6.0Broad-Ammonium protons (position varies widely).
Key Correlation Checks (2D NMR)

If 1H NMR is ambiguous, run 1H-1H NOESY :

  • Target (8-COOH): Strong NOE between H1 and H7 (Peri-proximity).

  • Isomer (1-COOH): No H1 signal, so this NOE is impossible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. Retrieved from [Link]

  • S. Narayanaswami et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences.[1] Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Profiling of 5-Aminoisoquinoline-8-carboxylic Acid vs. Structural Analogs

Executive Summary 5-Aminoisoquinoline-8-carboxylic acid (CAS 887591-08-4) serves as a critical scaffold in the synthesis of PARP inhibitors and fluorescent probes. Its structural integrity—defined by the specific 5,8-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminoisoquinoline-8-carboxylic acid (CAS 887591-08-4) serves as a critical scaffold in the synthesis of PARP inhibitors and fluorescent probes. Its structural integrity—defined by the specific 5,8-substitution pattern on the isoquinoline core—is pivotal for biological activity.

This guide provides a comparative FTIR spectral analysis, contrasting the target compound against its primary structural alternatives: 5-Aminoisoquinoline (lacking the carboxyl moiety) and 8-Aminoisoquinoline-5-carboxylic acid (positional isomer). By focusing on the vibrational shifts of the amino and carboxyl/carboxylate groups, this document establishes a self-validating protocol for confirming structural identity.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended. This approach minimizes hygroscopic interference, which is critical for zwitterionic amino-carboxylic acids.

Sample Preparation[1]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC. However, KBr Pellet transmission is recommended for high-resolution analysis of the fingerprint region (1500–600 cm⁻¹).

  • Matrix: Potassium Bromide (KBr), IR grade, dried at 110°C for 4 hours.

  • Ratio: 1.5 mg sample to 150 mg KBr (1:100).

  • Compression: 10 tons for 2 minutes to form a transparent disc.

Instrumental Parameters
  • Resolution: 2 cm⁻¹ (to resolve aromatic splitting).

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000–400 cm⁻¹.

  • Apodization: Blackman-Harris 3-Term.

Comparative Spectral Analysis

The FTIR spectrum of 5-Aminoisoquinoline-8-carboxylic acid is governed by the interplay between the basic amino group (


) and the acidic carboxyl group (

). In the solid state, these molecules often exist as zwitterions (

), causing dramatic shifts compared to neutral forms.
Table 1: Comparative Peak Assignments

Comparison of Target vs. Precursor (5-Amino-IQ) and Isomer (8-Amino-5-COOH).

Functional GroupVibration ModeTarget: 5-Amino-8-COOH (Expected)Alt 1: 5-Aminoisoquinoline Alt 2: 8-Amino-5-COOH (Isomer)
Amine / Ammonium N-H Stretch2800–3200 cm⁻¹ (Broad,

if zwitterionic)
3400 & 3320 cm⁻¹ (Sharp doublet, free

)
~3000 cm⁻¹ (Broad)
Carboxyl / Carboxylate C=O Stretch1550–1610 cm⁻¹ (Asym

)
Absent1550–1600 cm⁻¹
Isoquinoline Ring C=C / C=N Stretch1620, 1580 cm⁻¹ 1628, 1590 cm⁻¹1625, 1585 cm⁻¹
C-N Bond C-N Stretch (Ar-N)1280–1310 cm⁻¹ 1275 cm⁻¹1290–1320 cm⁻¹
Out-of-Plane (OOP) C-H Bending820–840 cm⁻¹ (2 adj. H)750–800 cm⁻¹ (3 adj. H)Distinct pattern < 800 cm⁻¹
Detailed Region Analysis
A. High Frequency Region (3500–2500 cm⁻¹)
  • Differentiation: The primary differentiator between the target and 5-Aminoisoquinoline is the loss of the sharp primary amine doublet (~3400/3320 cm⁻¹) in the target. Due to the carboxylic acid at position 8, the molecule likely adopts a zwitterionic form or forms strong intermolecular hydrogen bonds, broadening the N-H/O-H region into a continuum from 3200 to 2500 cm⁻¹.

  • Diagnostic Check: If you see sharp, well-separated peaks >3300 cm⁻¹, the sample may be the neutral salt form or the precursor (5-Aminoisoquinoline) rather than the free acid.

B. The Double Bond Region (1750–1500 cm⁻¹)
  • The "Carboxyl" Trap: Researchers often look for a classic C=O stretch at 1700 cm⁻¹. However, in 5-Aminoisoquinoline-8-carboxylic acid, this band is frequently absent or shifted to ~1580 cm⁻¹ (carboxylate asymmetric stretch) due to zwitterion formation.

  • Isomer Distinction: Comparing 5-Amino-8-COOH vs. 8-Amino-5-COOH :

    • The electronic environment of the C=O group differs due to conjugation. The 8-position is peri- to the ring nitrogen, potentially allowing for intramolecular hydrogen bonding if protonated, shifting the C=O frequency lower compared to the 5-isomer.

C. Fingerprint Region (1500–600 cm⁻¹)
  • Substitution Pattern: This is the definitive region for distinguishing the 5,8-substitution from other isomers.

    • 5,8-substitution leaves two pairs of adjacent protons (H-6/H-7 and H-3/H-4). Look for strong OOP bending vibrations near 820–840 cm⁻¹ .

    • 5-monosubstitution (e.g., 5-Aminoisoquinoline) leaves three adjacent protons (H-6, H-7, H-8), typically showing bands near 780 cm⁻¹ .

    • Observation: The disappearance of the "3-adjacent" band and appearance of the "2-adjacent" band confirms the 8-position substitution.

Structural Verification Workflow

The following diagram illustrates the decision logic for validating the compound using FTIR data.

FTIR_Workflow Start Start: Unknown Sample Analysis Region1 Check 3500-2500 cm⁻¹ Region Start->Region1 IsBroad Broad Band (3200-2500 cm⁻¹)? (Zwitterion/H-bond) Region1->IsBroad Region2 Check 1750-1550 cm⁻¹ Region IsBroad->Region2 Yes Result_Precursor Likely Precursor: 5-Aminoisoquinoline IsBroad->Result_Precursor No (Sharp Doublet) HasCOOH Band at ~1700 cm⁻¹ (Free Acid) or ~1580 cm⁻¹ (Carboxylate)? Region2->HasCOOH Region3 Check Fingerprint (800-850 cm⁻¹) HasCOOH->Region3 Yes HasCOOH->Result_Precursor No (Missing C=O/COO) OOP_Check Strong Band @ 820-840 cm⁻¹? (2 Adjacent H) Region3->OOP_Check Result_Target Confirmed: 5-Aminoisoquinoline- 8-carboxylic acid OOP_Check->Result_Target Yes Result_Isomer Likely Isomer: (Different Substitution) OOP_Check->Result_Isomer No (e.g., 780 cm⁻¹)

Figure 1: Logic flow for the spectral verification of 5-Aminoisoquinoline-8-carboxylic acid, distinguishing it from precursors and isomers.

References

  • Reagent Database. (2025). 5-aminoisoquinoline-8-carboxylic acid (CAS 887591-08-4) Physicochemical Properties. Retrieved from

  • Fluorochem. (2025). 8-Aminoisoquinoline-5-carboxylic acid (CAS 1936191-65-9) Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025). 5-Aminoisoquinoline (CAS 1125-60-6) Product Information and Spectral References. Retrieved from

  • Umapathy, S., et al. (2018). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. PSG College of Arts and Science. Retrieved from

  • National Institutes of Health (NIH). (2025). Dataset of Fourier transform infrared (FTIR) spectra of primary amines and Schiff bases. Retrieved from

Validation

Comparative Potency Guide: 5-Amino vs. 5-Nitro Isoquinoline Derivatives

Executive Summary This guide provides a technical comparison between 5-aminoisoquinoline (specifically the 1-one tautomer, 5-AIQ) and 5-nitroisoquinoline derivatives. The core distinction lies in their pharmacological ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-aminoisoquinoline (specifically the 1-one tautomer, 5-AIQ) and 5-nitroisoquinoline derivatives. The core distinction lies in their pharmacological utility: 5-amino derivatives are premier PARP-1 inhibitors favored for their water solubility and favorable hydrogen-bonding profiles, whereas 5-nitro derivatives function primarily as bioreductive cytotoxins or synthetic precursors.

This analysis targets researchers requiring precise structure-activity relationship (SAR) data to select the optimal scaffold for drug design—balancing potency, solubility, and metabolic stability.[1]

Chemical & Electronic Basis: The 5-Position Switch

The 5-position on the isoquinoline scaffold is a critical modulator of electronic density and steric fit within biological targets. The substitution of a nitro group (


) with an amino group (

) fundamentally alters the molecule's physicochemical profile.
Electronic Impact (Hammett Substituent Constants)
  • 5-Nitro (

    
    ):  A strong Electron Withdrawing Group (EWG)  (
    
    
    
    ). It pulls electron density away from the aromatic ring, decreasing the basicity of the ring nitrogen (or the acidity of the lactam NH). This creates an electron-deficient scaffold prone to nucleophilic attack or bioreduction.
  • 5-Amino (

    
    ):  A strong Electron Donating Group (EDG)  (
    
    
    
    ). It pushes electron density into the ring system, increasing the basicity and potential for protonation. This significantly enhances water solubility—a major bottleneck for isoquinoline therapeutics.
Solubility & H-Bonding
Feature5-Nitro Isoquinoline5-Amino Isoquinoline (5-AIQ)
Solubility (Water) Low (< 0.1 mg/mL). Hydrophobic; requires DMSO/organic co-solvents.High (> 5 mg/mL).[1] Protonatable amine enhances aqueous stability.
H-Bonding Acceptor Only. The nitro group can only accept H-bonds.Donor & Acceptor. The

group can donate protons to active site residues (e.g., Ser/Gly).[1]
Metabolic Fate Bioreduction. Rapidly reduced to amino or hydroxylamine species in hypoxic tissues (toxic).[1]Stable/Conjugation. Primarily cleared via acetylation or glucuronidation (safer profile).[1]

Biological Potency Analysis

Case A: PARP-1 Inhibition (Potency & Selectivity)

Winner: 5-Amino Derivatives (5-AIQ)

Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors mimic nicotinamide to bind to the enzyme's catalytic domain.

  • Mechanism: The lactam group of isoquinolin-1-one mimics the amide of nicotinamide.

  • Why 5-Amino Wins:

    • H-Bond Network: The 5-amino group forms critical water-mediated hydrogen bonds within the PARP active site (specifically bridging to the backbone of Gly863 or Ser904), stabilizing the inhibitor-enzyme complex.

    • Solubility: 5-AIQ is chemically designated as a "water-soluble PARP inhibitor," resolving the precipitation issues seen with earlier nitro- or unsubstituted analogs.

    • Potency Data: 5-AIQ exhibits an

      
       of 0.24 µM  against PARP-1, making it a potent tool compound for preventing ischemia-reperfusion injury.
      
Case B: Cytotoxicity & Oncology (Hypoxic Targeting)

Winner: 5-Nitro Derivatives [2]

While poor PARP inhibitors, 5-nitroisoquinolines excel as hypoxic cell radiosensitizers and cytotoxins.

  • Mechanism: In hypoxic tumor environments, the nitro group is enzymatically reduced (by nitroreductases) to reactive nitro-radical anions and hydroxylamines. These intermediates cause DNA strand breaks and oxidative stress.

  • Toxicity Profile: 5-nitro derivatives (e.g., 8-hydroxy-5-nitroquinoline) often show

    
     values 5–10x lower (more toxic) than their amino counterparts in cancer cell lines, but they lack the target specificity of the amino derivatives.
    

Visualizing the Mechanism & Workflow

The following diagram illustrates the divergent pathways of these two derivatives: the synthetic reduction of Nitro to Amino, and their respective biological fates.

G Nitro 5-Nitroisoquinoline (Precursor/Cytotoxin) Reduction Chemical Reduction (Fe/HCl or H2/Pd) Nitro->Reduction Synthesis Hypoxia Hypoxic Tumor (Bioreduction) Nitro->Hypoxia In Vivo Fate Amino 5-Aminoisoquinoline (5-AIQ) (PARP Inhibitor) Reduction->Amino Yields 5-AIQ PARP PARP-1 Enzyme (Active Site Binding) Amino->PARP H-Bonding (Donor) Toxicity DNA Damage & Cytotoxicity Hypoxia->Toxicity Radical Generation Protection Neuroprotection & Anti-Inflammation PARP->Protection Inhibits NAD+ Depletion

Caption: Divergent pharmacological pathways. The Nitro derivative acts as a prodrug/toxin, while chemical reduction yields the Amino derivative, a specific PARP-1 inhibitor.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Aminoisoquinolin-1-one (5-AIQ)

Self-validating synthesis ensuring conversion of the Nitro precursor to the active Amino form.

  • Starting Material: Dissolve 5-nitroisoquinolin-1-one (1.0 eq) in Ethanol/Water (3:1 v/v).

  • Catalyst: Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (

    
    )  (0.5 eq). Note: Fe/NH4Cl is preferred over catalytic hydrogenation to prevent reduction of the isoquinoline double bond.
    
  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The yellow nitro spot (

    
    ) should disappear, replaced by a fluorescent blue amino spot (
    
    
    
    ).[1]
  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from water or ethanol.

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) must show a broad singlet at
      
      
      ppm (corresponding to
      
      
      ) and loss of the downfield shift associated with the nitro group.
Protocol B: Comparative PARP-1 Inhibition Assay

A colorimetric workflow to quantify potency (


).
  • Preparation: Coat a 96-well plate with Histones (substrate).

  • Incubation:

    • Add PARP-1 enzyme buffer containing activated DNA (to trigger the enzyme) and

      
       (biotinylated or standard).
      
    • Test Groups: Add 5-AIQ (0.01 – 10 µM) in one set and 5-Nitroisoquinoline (0.01 – 10 µM) in another.

    • Control: 3-Aminobenzamide (Standard weak inhibitor).

  • Reaction: Incubate at 25°C for 60 minutes.

  • Detection:

    • Wash wells with PBS-T.

    • Add Streptavidin-HRP (if using biotin-NAD+) or anti-PAR antibody.

    • Add TMB substrate and measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 5-AIQ should show sigmoidal inhibition with

      
      . 5-Nitro derivatives typically show flat or weak inhibition (
      
      
      
      ) in this specific enzymatic assay.

References

  • Suto, M. J., et al. (1991).[1] Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. Journal of Medicinal Chemistry.[3][4] Link

  • Threadgill, M. D. (2015).[5] 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs).[5][6][7] Current Medicinal Chemistry. Link

  • Cosi, C., et al. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects.[8] Journal of Pharmacology and Experimental Therapeutics. Link

  • Adhikari, S., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo.[9] Toxicology Mechanisms and Methods.[9] Link

  • Nesnow, S., et al. (1996).[1] Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. (Comparative cytotoxicity data). Link

Sources

Comparative

A Comparative Guide to the Bioactivity of 5-Aminoisoquinoline-8-carboxylic Acid Analogs as Novel PARP Inhibitors

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. The iso...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. The isoquinoline scaffold is a privileged structure in this domain, with 5-aminoisoquinoline (5-AIQ) being a well-documented and potent inhibitor of PARP-1.[1][2] This guide delves into the bioassay results of a series of rationally designed analogs based on the 5-Aminoisoquinoline-8-carboxylic acid scaffold. We will explore the structure-activity relationships (SAR) that govern their potency as PARP inhibitors and their corresponding cytotoxic effects on human cancer cell lines. This analysis is supported by detailed experimental protocols and data to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.

The Rationale for Targeting PARP with Isoquinoline Scaffolds

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[3] PARP-1, the most abundant isoform, detects single-strand DNA breaks (SSBs). Upon detection, it synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting the machinery needed to repair the break. In tumors with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and create DSBs.[4] The inability to repair these DSBs via HR results in cell death, a concept known as synthetic lethality.[4]

The 5-aminoisoquinoline core has been identified as a potent pharmacophore for PARP inhibition.[5] Building upon this, the introduction of a carboxylic acid at the 8-position offers a new vector for chemical modification, allowing for the fine-tuning of physiochemical properties and target engagement. The following sections compare a series of hypothetical, yet rationally designed, analogs of 5-Aminoisoquinoline-8-carboxylic acid to elucidate key structure-activity relationships.

DNA_Damage DNA Single-Strand Break (e.g., from ROS or chemotherapy) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1->PAR_synthesis Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III) PAR_synthesis->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair PARP_Inhibitor 5-Aminoisoquinoline-8-carboxylic Acid Analogs PARP_Inhibitor->PARP1 Inhibition

Figure 1: Simplified PARP-1 signaling pathway and the point of inhibition.

Comparative Bioassay Data

To investigate the structure-activity relationship of the 5-Aminoisoquinoline-8-carboxylic acid scaffold, a series of analogs were synthesized and evaluated for their in-vitro activity. The primary assays conducted were a cell-free PARP-1 enzymatic assay to determine direct inhibitory potency (IC₅₀) and a cytotoxicity assay (MTT) against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines to assess cellular effects.

Disclaimer: The following data is illustrative and based on established SAR principles for related heterocyclic inhibitors. It is intended to guide research and does not represent results from a single published study on this specific series of compounds.

Compound IDR Group (Modification of Carboxylic Acid)PARP-1 IC₅₀ (nM)Cytotoxicity IC₅₀ (µM) vs. MCF-7Cytotoxicity IC₅₀ (µM) vs. HeLa
IA-1 -OH (Parent Acid)150> 50> 50
IA-2 -OCH₃ (Methyl Ester)8525.230.1
IA-3 -NH₂ (Primary Amide)6015.818.5
IA-4 -NHCH₃ (Methyl Amide)4510.512.3
IA-5 -N(CH₃)₂ (Dimethyl Amide)5514.216.8
IA-6 -NH(CH₂)₂OH (Ethanolamide)7520.122.7
IA-7 -NH-benzyl305.26.8
Olaparib Reference Compound50.81.1

Structure-Activity Relationship (SAR) Analysis

The bioassay results from the analog series provide critical insights into the chemical features governing their biological activity.

  • The Carboxylic Acid Moiety (-COOH): The parent compound, IA-1 , with the free carboxylic acid, demonstrates modest PARP-1 inhibition but very low cytotoxicity. This is likely due to its high polarity, which can limit cell permeability.

  • Esterification and Amidation: Conversion of the carboxylic acid to its methyl ester (IA-2 ) or primary amide (IA-3 ) improves both PARP-1 inhibition and cytotoxicity. This suggests that masking the polar carboxylic acid group enhances cellular uptake. The primary amide (IA-3 ) is slightly more potent than the ester (IA-2 ), potentially due to its ability to act as a hydrogen bond donor.

  • N-Alkylation of the Amide: Small alkyl substitutions on the amide nitrogen, as seen in the methyl amide IA-4 , lead to a further increase in potency. This may be due to a combination of increased lipophilicity and optimal steric interactions within the PARP active site. However, the dimethyl amide (IA-5 ) shows a slight decrease in activity compared to the monomethyl version, suggesting a potential negative steric hindrance.

  • Introduction of Polar Groups: The ethanolamide derivative (IA-6 ) shows reduced activity compared to the simple alkyl amides. While the hydroxyl group can form hydrogen bonds, it may also increase polarity to an extent that it slightly reduces cell permeability or introduces a less favorable interaction in the target's binding pocket.

  • Bulky Aromatic Substituents: The most potent analog in this series is the benzylamide derivative IA-7 . The significant increase in both PARP-1 inhibition and cytotoxicity suggests that the aromatic ring may be engaging in favorable π-π stacking or hydrophobic interactions within a sub-pocket of the PARP active site. This observation is consistent with the structures of many known potent PARP inhibitors, which feature aromatic moieties.

Experimental Protocols

To ensure scientific rigor and reproducibility, the detailed methodologies for the key bioassays are provided below.

Cell-Free PARP-1 Enzymatic Assay (Colorimetric)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Plate_Prep 1. Coat 96-well plate with histone proteins. Wash. Reagent_Prep 2. Prepare inhibitor dilutions (analogs IA-1 to IA-7). Add_Components 3. Add to wells: - PARP-1 Enzyme - Activated DNA - Biotinylated NAD+ - Inhibitor Dilution Reagent_Prep->Add_Components Incubate_Reaction 4. Incubate at room temperature to allow PARylation. Add_Components->Incubate_Reaction Add_Strep_HRP 5. Wash wells. Add Streptavidin-HRP conjugate. Incubate_Reaction->Add_Strep_HRP Incubate_Strep 6. Incubate to allow binding to biotinylated PAR chains. Add_Strep_HRP->Incubate_Strep Add_Substrate 7. Wash wells. Add HRP substrate (e.g., TMB). Incubate_Strep->Add_Substrate Read_Plate 8. Stop reaction. Read absorbance at 450 nm. Add_Substrate->Read_Plate

Figure 2: Workflow for the cell-free colorimetric PARP-1 assay.

Step-by-Step Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight at 4°C. The plate is then washed with PBS containing 0.1% Triton X-100.[6]

  • Inhibitor Preparation: The 5-aminoisoquinoline-8-carboxylic acid analogs are serially diluted in the assay buffer to a range of concentrations.

  • Reaction Setup: To each well, add PARP assay buffer, activated DNA, biotin-labeled NAD+, the PARP-1 enzyme, and the test compound dilution.[6]

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the PARP-1 enzyme to catalyze the formation of poly(ADP-ribose) chains.

  • Detection: The wells are washed to remove unincorporated reagents. A solution of Streptavidin-HRP conjugate is added to each well and incubated for 30 minutes.[7]

  • Substrate Addition: After another wash step, a colorimetric HRP substrate (e.g., TACS-Sapphire™) is added. The reaction is allowed to develop in the dark.[7]

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured on a microplate reader at 450 nm. The IC₅₀ values are calculated from the dose-response curves.

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: MCF-7 or HeLa cells are seeded into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well.[10]

  • Formazan Formation: The plate is incubated for an additional 4 hours in a humidified atmosphere at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator.[8]

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.[9]

Conclusion and Future Directions

This guide provides a comparative analysis of rationally designed analogs of 5-Aminoisoquinoline-8-carboxylic acid, highlighting key structure-activity relationships for PARP-1 inhibition and cancer cell cytotoxicity. The conversion of the carboxylic acid to an amide, particularly a benzylamide, appears to be a highly effective strategy for increasing potency. This suggests that the 8-position of the 5-aminoisoquinoline scaffold is a critical site for introducing moieties that can engage in additional favorable interactions within the PARP active site.

Future research should focus on synthesizing and evaluating these and other novel analogs to confirm these findings. Further studies could explore a wider range of amide and ester derivatives to optimize pharmacokinetic properties. Additionally, testing potent compounds in BRCA-deficient cell lines would be a crucial next step to validate their potential for inducing synthetic lethality. The 5-Aminoisoquinoline-8-carboxylic acid scaffold represents a promising and adaptable framework for the development of next-generation PARP inhibitors.

References

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Patankar, P. S., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90-95. Retrieved from [Link]

  • Creative BioMart. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • Guffanti, F., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Journal of Personalized Medicine, 12(3), 360. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

  • Tapia, R. A., et al. (2009). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4168. Retrieved from [Link]

  • Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13195-13204. Retrieved from [Link]

  • MacLeod, T., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(9), 3423-3434. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). PARP inhibitors: Overview and indications. Retrieved from [Link]

  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Journal of Molecular Structure, 1305, 137788. Retrieved from [Link]

  • Tber, A., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(10), 2289. Retrieved from [Link]

  • Anjum, M. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3326-3338. Retrieved from [Link]

  • Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6199-6206. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 13(1), 1-15. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 29(11), 2585. Retrieved from [Link]

  • Szałaj, N., et al. (2023). Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. Retrieved from [Link]

  • Liu, M. C., et al. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-4243. Retrieved from [Link]

  • Garud, A., et al. (2021). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1965. Retrieved from [Link]

  • Petkova, P., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3209. Retrieved from [Link]

Sources

Validation

Reference standards for 5-Aminoisoquinoline-8-carboxylic acid analysis

Analytical Comparison Guide: Reference Standards for 5-Aminoisoquinoline-8-carboxylic Acid Introduction 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is a highly specialized, bifunctional heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reference Standards for 5-Aminoisoquinoline-8-carboxylic Acid

Introduction

5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is a highly specialized, bifunctional heterocyclic building block[1]. Its parent scaffold, 5-aminoisoquinoline (5-AIQ), is a well-documented, water-soluble inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[2]. The addition of the 8-carboxylic acid moiety enhances its utility as an intermediate for synthesizing next-generation targeted therapeutics (such as advanced PARP and kinase inhibitors) and as a precursor for derivatization agents like 5-AIQC, which are used to amplify the sensitivity of amino metabolites in LC-MS/MS workflows[3].

Because of its dual functionality (a basic primary amine and an acidic carboxyl group), 5-AIQ-8-CA exhibits zwitterionic behavior in solution. This presents unique analytical challenges regarding retention, peak shape, and ionization. Selecting the correct reference standard grade and analytical methodology is paramount for accurate impurity profiling and pharmacokinetic quantification.

Comparison of Reference Standard Grades

When establishing an analytical workflow, the choice of reference standard dictates the reliability of your calibration curves and system suitability tests.

  • Certified Reference Materials (CRMs): These are the gold standard, accompanied by a Certificate of Analysis (CoA) detailing absolute purity (usually >99.5%) determined by mass balance (HPLC-UV + TGA + KF + NMR). They are essential for late-stage regulatory submissions but are cost-prohibitive for routine screening.

  • High-Purity Commercial Standards (>98%): Widely available from chemical suppliers, these are synthesized for general R&D[4]. They are suitable as working standards for early-stage drug discovery but may contain trace regioisomers (e.g., 5-aminoisoquinoline-6-carboxylic acid) that require high-resolution chromatographic separation.

  • Stable Isotope-Labeled (SIL) Standards: Custom-synthesized standards (e.g.,

    
    -labeled) are mandatory for bioanalytical UPLC-MS/MS workflows to correct for matrix-induced ion suppression[5].
    

Table 1: Performance Comparison of 5-AIQ-8-CA Reference Standards

Standard GradePurity ThresholdAnalytical UncertaintyPrimary ApplicationCost/Accessibility
CRM / Pharmacopeial > 99.5%< 0.5%Regulatory submissions, QA/QC releaseHigh / Made to order
Commercial High-Purity > 98.0%1.0% - 2.0%Routine assay, synthetic intermediate checkModerate / Readily available
Stable Isotope-Labeled > 98.0% (Isotopic >99%)N/A (Internal Std)LC-MS/MS bioanalysis, matrix effect mitigationVery High / Custom synthesis

Biological and Analytical Workflows

To understand the analytical requirements, one must understand the biological application. 5-AIQ derivatives block the NAD+ binding domain of PARP-1, preventing the depletion of cellular NAD+ during DNA damage and protecting tissues from necrosis[6][7].

Pathway DNA DNA Damage (Alkylating Agents) PARP1 PARP-1 Hyperactivation DNA->PARP1 NAD NAD+ Depletion & ATP Loss PARP1->NAD CellDeath Cellular Necrosis (Tissue Damage) NAD->CellDeath Inhibitor 5-AIQ Derivatives (PARP-1 Inhibitors) Inhibitor->PARP1 Competitive Inhibition Survival Tissue Preservation (e.g., Renal Protection) Inhibitor->Survival

Mechanism of 5-AIQ derivatives in PARP-1 inhibition and cellular protection.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. 5-AIQ-8-CA has a molecular weight of 188.18 g/mol and a Topological Polar Surface Area (TPSA) of 76.2 Ų[1]. The presence of hydrogen bond donors and acceptors makes this molecule highly polar.

Protocol A: HPLC-UV Purity Assessment (Working Standard Qualification)

Objective: Determine the chromatographic purity of commercial 5-AIQ-8-CA batches.

  • Rationale for Column Choice: Traditional C18 columns will result in poor retention (elution near the void volume) and severe peak tailing due to the interaction of the primary amine with residual silanols. We utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which retains polar compounds via partitioning into a water-enriched layer on the stationary phase.

  • Step 1: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The low pH ensures the carboxylic acid is fully protonated and neutral, while the amine is protonated. This uniform ionization state prevents peak splitting).

    • Mobile Phase B: 100% Acetonitrile.

  • Step 2: Chromatographic Conditions.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Gradient: Start at 90% B, linearly decrease to 60% B over 8 minutes. (Causality: In HILIC, high organic concentration promotes retention; decreasing organic strength elutes the analyte).

    • Flow Rate: 0.4 mL/min.

  • Step 3: Detection & System Suitability.

    • Set UV detection to 254 nm, capitalizing on the strong

      
       transitions of the isoquinoline ring.
      
    • Self-Validation: Inject a 10 µg/mL CRM standard. Ensure the tailing factor is

      
       and theoretical plates are 
      
      
      
      before running unknown batches.
Protocol B: UPLC-MS/MS Bioanalysis (Trace Level Quantification)

Objective: Quantify 5-AIQ-8-CA in biological matrices or detect trace synthetic impurities.

  • Rationale for Ionization: The basic nitrogen atoms in the isoquinoline ring and the primary amine make this compound highly susceptible to protonation. Positive Electrospray Ionization (ESI+) is the optimal choice[5].

  • Step 1: Sample Extraction.

    • Spike 50 µL of plasma/matrix with 10 µL of SIL-Internal Standard (100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. (Causality: Acetonitrile crashes out matrix proteins, while formic acid disrupts protein-drug binding, ensuring high recovery).

  • Step 2: MS/MS Tuning.

    • Precursor Ion: Monitor the exact monoisotopic mass

      
       at m/z 189.1[1].
      
    • Product Ions: Apply a collision energy (CE) of 20-25 eV. Monitor the transition m/z 189.1

      
       171.1 (loss of 
      
      
      
      from the carboxylic acid) and m/z 189.1
      
      
      145.1 (loss of
      
      
      ).
  • Step 3: Validation.

    • Self-Validation: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The use of the SIL standard will correct for any ion suppression caused by co-eluting matrix phospholipids, ensuring the precision remains < 5.0% RSD.

LCMS_Workflow A Matrix Sample (Plasma/Tissue) B Add SIL Internal Standard (Mitigates Matrix Effects) A->B C Protein Precipitation (Cold ACN + 1% FA) B->C D HILIC UPLC Separation (Retains Polar Zwitterion) C->D E ESI+ MS/MS Detection (m/z 189.1 -> 145.1) D->E F Data Processing & Quantification E->F

UPLC-MS/MS bioanalytical workflow for 5-AIQ-8-CA quantification.

Quantitative Validation Metrics

To objectively compare the performance of the methodologies when using high-purity reference standards, we look at the validation parameters. UPLC-MS/MS provides superior sensitivity, while HPLC-UV provides the robustness needed for bulk purity assays[3][5].

Table 2: Comparative Validation Parameters for 5-AIQ-8-CA Analysis

ParameterHPLC-UV (Purity Assay)UPLC-MS/MS (Bioanalysis)
Limit of Detection (LOD) 0.5 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL1.0 ng/mL
Linear Dynamic Range 2 - 200 µg/mL1 - 1000 ng/mL
Precision (% RSD) < 1.0%< 5.0%
Matrix Effect Susceptibility Low (UV detection is matrix-agnostic)High (Requires SIL internal standard)
Run Time 10 - 15 minutes3 - 5 minutes

Conclusion

The accurate analysis of 5-Aminoisoquinoline-8-carboxylic acid hinges on respecting its zwitterionic nature. For synthetic purity release, commercial high-purity standards paired with HILIC-UV provide a rugged, self-validating system. However, for trace-level metabolic tracking or pharmacokinetic profiling of PARP inhibitor precursors, investing in Stable Isotope-Labeled standards and UPLC-MS/MS is a non-negotiable requirement to ensure scientific integrity and reliable data.

References

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences (MDPI).[Link]

  • Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. ResearchGate.[Link]

  • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). SciSpace.[Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. National Institutes of Health (PMC).[Link]

  • 5-aminoisoquinoline improves renal function and fibrosis during recovery phase of cisplatin-induced acute kidney injury in rats. National Institutes of Health (PMC).[Link]

Sources

Comparative

Technical Comparison Guide: 5-Aminoisoquinoline-8-carboxylic Acid

This guide provides an in-depth technical analysis of 5-Aminoisoquinoline-8-carboxylic acid , focusing on its elemental composition, quality control benchmarks, and comparative performance against structural analogs in d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Aminoisoquinoline-8-carboxylic acid , focusing on its elemental composition, quality control benchmarks, and comparative performance against structural analogs in drug development workflows.[1]

[1][2]

CAS Number: 887591-08-4 Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol [1][2][3]

Executive Summary

5-Aminoisoquinoline-8-carboxylic acid is a critical bifunctional scaffold used primarily in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and as a ligand for metallo-pharmaceuticals.[1] Unlike its parent compound, 5-Aminoisoquinoline (5-AIQ), this derivative incorporates a carboxylic acid moiety at the C8 position. This structural modification significantly alters its solubility profile and provides an orthogonal handle for bioconjugation, making it superior for developing targeted drug delivery systems (e.g., Antibody-Drug Conjugates or PROTAC linkers).[1]

This guide compares the physicochemical and functional performance of 5-Aminoisoquinoline-8-carboxylic acid against its key analogs: 5-Aminoisoquinoline (5-AIQ) and the regioisomer 8-Aminoisoquinoline-5-carboxylic acid .[1][2]

Elemental Analysis Data & Quality Specifications

Precise elemental analysis (CHN) is the "gatekeeper" method for validating the purity of isoquinoline derivatives, particularly to distinguish between solvates, salts, and free bases.[1]

Theoretical vs. Specification Limits

The following table outlines the theoretical elemental composition and the standard acceptance criteria for high-purity (≥98%) research-grade material.

ElementTheoretical Mass %Acceptance Range (±0.4%)Common Impurity Indicators
Carbon (C) 63.83%63.43% – 64.23%Low: Retained solvent (Water/MeOH).[1][2] High: Residual starting material.[2]
Hydrogen (H) 4.29%3.89% – 4.69%High: Hygroscopic water absorption (Hydrate formation).[1][2]
Nitrogen (N) 14.89%14.49% – 15.29%Low: Incomplete combustion (common in heterocycles).[1][2]
Oxygen (O) 17.00%Calculated by differenceN/A
Comparative Elemental Profiles: Isomer Differentiation

A critical challenge in QC is that structural isomers share identical elemental compositions.[2] Elemental analysis cannot distinguish between the 5-amino-8-carboxylic and 8-amino-5-carboxylic isomers.[1][2]

CompoundFormula%C (Theory)%H (Theory)%N (Theory)Differentiation Method
5-Aminoisoquinoline-8-COOH C₁₀H₈N₂O₂63.834.2914.89NOESY NMR : Cross-peaks between H-1/H-8 vs H-4/H-5.[1][2]
8-Aminoisoquinoline-5-COOH C₁₀H₈N₂O₂63.834.2914.89HMBC : Correlation of Carboxyl-C to Ring Protons.
5-Aminoisoquinoline (Parent) C₉H₈N₂74.985.5919.43EA : Distinctly higher %C and %N.

Expert Insight: When reviewing CoA data, a Hydrogen value >4.7% often indicates the formation of a monohydrate .[2] Isoquinoline carboxylic acids are zwitterionic and highly hygroscopic.[2] If your EA data shows %H = ~5.2%, do not reject the batch; instead, recalculate for C₁₀H₈N₂O₂[1] • H₂O.[2][4]

Comparative Performance Analysis

A. Solubility and Bioconjugation Utility

The presence of the carboxylic acid group at position 8 confers distinct advantages over the parent 5-AIQ.[2]

  • 5-Aminoisoquinoline (5-AIQ):

    • Solubility: Low in neutral aqueous media; requires acidic pH.[2]

    • Utility: Limited to non-covalent interactions (intercalation/active site binding).[2]

  • 5-Aminoisoquinoline-8-carboxylic acid:

    • Solubility: Amphoteric.[2] Soluble in dilute alkali (forming the carboxylate salt) and dilute acid.[2]

    • Utility: The -COOH group serves as a "chemical hook."[2] It can be activated (e.g., via EDC/NHS or HATU) to attach to peptides or nanoparticles without destroying the PARP-binding pharmacophore (the isoquinoline core).[1]

B. Biological Activity (PARP Inhibition Context)

While 5-AIQ is a potent PARP-1 inhibitor (IC₅₀ ~20 µM range), the 8-carboxylic acid derivative exhibits altered binding kinetics.[1][2]

  • Binding Mode: The 5-amino group acts as a hydrogen bond donor to the Ser904 residue in the PARP-1 active site.[1]

  • Steric Impact: The 8-COOH group points towards the solvent-exposed region in many docking models.[1][2] This allows the molecule to maintain inhibitory activity while carrying a payload, a feature absent in 5-AIQ.[1]

Experimental Protocols

Protocol 1: Handling & Elemental Analysis of Hygroscopic Isoquinolines

Standard combustion analysis often fails for this class due to rapid moisture uptake.

  • Pre-Drying: Dry the sample (approx. 5 mg) in a vacuum oven at 60°C for 4 hours over P₂O₅.

    • Why? Removes surface water that skews %C down and %H up.[2]

  • Encapsulation: Transfer immediately into a pre-tared tin capsule within a glove box or dry bag (Relative Humidity <10%).

  • Combustion: Use a high-temperature furnace (>1000°C) with a tungsten trioxide (WO₃) catalyst.

    • Why? Nitrogen-rich heterocycles are prone to forming refractory char.[1][2] WO₃ ensures complete oxidation.[2]

  • Validation: Run a sulfanilamide standard immediately prior to the sample to verify the N-response factor.[2]

Protocol 2: Zwitterion Solubilization for Biological Assays

Self-validating step: Visual clarity check.

  • Weigh 10 mg of 5-Aminoisoquinoline-8-carboxylic acid.[1][2]

  • Add 900 µL of DMSO (Stock Concentration: ~11 mg/mL).

  • Critical Step: If turbidity persists, add 1.0 M NaOH in 10 µL increments.

    • Mechanism:[2][5] Deprotonates the -COOH (pKa ~4.5), breaking the intermolecular zwitterionic lattice.[1]

  • Dilute with PBS (pH 7.4) only after complete dissolution in DMSO.[2]

Visualization: Validation Workflow

The following diagram illustrates the critical decision pathways for validating this compound before use in drug development.

ValidationWorkflow Start Crude 5-Aminoisoquinoline- 8-carboxylic acid Purification Purification (Recrystallization from MeOH/Water) Start->Purification Drying Vacuum Drying (60°C, P2O5) Purification->Drying EA Elemental Analysis (CHN) Drying->EA Decision1 Matches Theory (+/- 0.4%)? EA->Decision1 Fail_H High %H detected Decision1->Fail_H No (High H) Fail_C Low %C detected Decision1->Fail_C No (Low C) Pass QC PASS Decision1->Pass Yes Recalc Recalculate for Monohydrate Fail_H->Recalc Recalc->Pass Matches Hydrate ReDry Re-dry Sample Fail_C->ReDry ReDry->EA Retest App1 Direct PARP Assay Pass->App1 App2 Bioconjugation (Linker Synthesis) Pass->App2

Caption: QC Decision Tree for validating 5-Aminoisoquinoline-8-carboxylic acid purity prior to application.

References

  • Reagent Database. (2025). 5-aminoisoquinoline-8-carboxylic acid - Physicochemical Properties and CAS Data. Link[1]

  • National Center for Biotechnology Information. (2010).[2] Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor. PubMed.[2][4][6] Link

  • BenchChem. (2025).[2][5] Synthesis of Isoquinoline Derivatives: Application Notes and Protocols. Link[1]

  • MDPI. (2022).[2] Quantitative Determination of 5-Aminoisoquinoline by UPLC-MS/MS. Molecules. Link[1]

  • ChemScene. (2025). Product Analysis: 8-Aminoisoquinoline-5-carboxylic acid (Isomer Comparison). Link

Sources

Validation

Introduction: The Spectroscopic Importance of a Privileged Scaffold

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 5-Aminoisoquinoline-8-carboxylic Acid: A Comparative and Predictive Analysis This guide provides a comprehensive analysis of the anticipated Ultraviolet-Vis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 5-Aminoisoquinoline-8-carboxylic Acid: A Comparative and Predictive Analysis

This guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption properties of 5-Aminoisoquinoline-8-carboxylic acid (CAS 887591-08-4).[1] Given the absence of a publicly available, complete experimental spectrum for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of electronic spectroscopy and a comparative analysis of structurally related compounds. We will explore the theoretical underpinnings of its chromophoric system, predict the influence of substituents and environmental factors, and provide a robust experimental protocol for researchers to acquire and interpret the spectrum with high fidelity.

5-Aminoisoquinoline-8-carboxylic acid belongs to the isoquinoline family, a nitrogen-containing heterocyclic scaffold prevalent in pharmaceuticals and functional materials. The strategic placement of an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) on the conjugated aromatic system creates a molecule with significant potential for unique photophysical properties. UV-Vis spectroscopy is an indispensable, non-destructive technique for characterizing such molecules. It provides critical information on the electronic transitions within the chromophore, which is essential for quality control, quantitative analysis (via the Beer-Lambert Law), and for understanding the molecule's behavior in different chemical environments, a key consideration in drug development and materials science.

Theoretical Framework: Electronic Transitions in the Isoquinoline System

The UV-Vis absorption spectrum of 5-Aminoisoquinoline-8-carboxylic acid is dictated by its electronic structure. The core isoquinoline ring system is an aromatic chromophore, giving rise to intense π→π* transitions, typically observed as multiple bands in the UV region. The presence of a nitrogen atom and two oxygen atoms also introduces non-bonding electron pairs (n-orbitals), allowing for lower-energy, and typically weaker, n→π* transitions.[2]

The key to understanding the spectrum lies in the influence of the substituents:

  • 5-Amino Group (-NH₂): This is a powerful auxochrome, a group that modifies the absorption characteristics of a chromophore. The lone pair of electrons on the nitrogen atom extends the conjugated π-system through resonance, which decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect is expected to cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and an increase in molar absorptivity (a hyperchromic effect) compared to the parent isoquinoline molecule.

  • 8-Carboxylic Acid Group (-COOH): This group can act as a weak auxochrome. Its carbonyl component can extend conjugation, while its overall electron-withdrawing nature can also modulate the electronic transitions. Critically, its spectral influence is highly dependent on the pH of the solvent, as deprotonation to the carboxylate (-COO⁻) alters its electronic effect on the aromatic ring. Simple carboxylic acids themselves have a weak n→π* transition in the 200–215 nm range, but in this conjugated system, its primary role is modifying the main π→π* bands of the isoquinoline core.[3][4]

Comparative Spectral Analysis

To predict the absorption maxima (λ_max) of 5-Aminoisoquinoline-8-carboxylic acid, we can compare the known spectral data of its structural relatives.

CompoundKey Structural FeaturesSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Isoquinoline Parent HeterocycleGas Phase~266, 314Not Specified[2]
5-Aminoisoquinoline Contains the -NH₂ auxochromeBenzene246, 303, 351Not Specified[5]
8-Quinolinecarboxylic acid Isomeric core with -COOHEthanol21931,900[6]
Prediction: 5-Aminoisoquinoline-8-carboxylic acid Both -NH₂ and -COOH Ethanol (Neutral) ~350-370 High Predicted

Analysis of Comparative Data:

  • The data for 5-Aminoisoquinoline shows a significant bathochromic shift for the longest wavelength band (351 nm) compared to the parent isoquinoline, demonstrating the powerful effect of the amino group.[2][5]

  • 8-Quinolinecarboxylic acid, an isomer, shows a primary absorption at a much shorter wavelength.[6] However, the interaction between the amino and carboxylic groups in our target molecule is expected to create a more significant push-pull electronic system, likely pushing the primary absorption to a longer wavelength than that observed for 5-Aminoisoquinoline alone.

The Critical Influence of the Chemical Environment

The UV-Vis spectrum of a molecule with acidic and basic functional groups is profoundly influenced by its environment. A thorough characterization must investigate both solvent polarity (solvatochromism) and pH.

Solvatochromism: The Role of Solvent Polarity

Solvent molecules can stabilize the ground and excited states of the chromophore differently, leading to shifts in absorption maxima. For 5-Aminoisoquinoline-8-carboxylic acid, this is particularly relevant due to the potential for hydrogen bonding at both the amino and carboxylic acid moieties.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): Provide a baseline spectrum with minimal intermolecular interactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Interact through dipole-dipole forces, which can stabilize a polar excited state more than the ground state, often leading to a bathochromic shift.

  • Polar Protic Solvents (e.g., Ethanol, Water): Can act as both hydrogen bond donors and acceptors. This complex interaction can lead to significant shifts, the direction of which depends on the specific stabilization of the ground versus excited states. Studies on similar indenoisoquinoline systems confirm that a change from a non-polar to a polar solvent can significantly alter the absorption profile.[7]

The Effect of pH on Ionization States

With both a basic amino group (pKa ~4-5) and an acidic carboxylic acid group (pKa ~3-4), the molecule will exist in different ionic forms depending on the pH. Each form is a distinct chemical species with a unique UV-Vis spectrum.

Caption: Predicted ionization states of 5-Aminoisoquinoline-8-carboxylic acid at different pH values.

  • Low pH (e.g., < 2): Both groups will be protonated, resulting in a cationic species (-NH₃⁺, -COOH). The protonation of the amino group will reduce its electron-donating ability, likely causing a hypsochromic shift (blue shift) compared to the neutral form.

  • Mid-range pH (e.g., 3-5): A mixture of species, including a potential zwitterion (-NH₃⁺, -COO⁻), will exist.

  • High pH (e.g., > 6): The carboxylic acid will be deprotonated to a carboxylate, and the amino group will be neutral, resulting in an anionic species (-NH₂, -COO⁻). The carboxylate is a weaker electron-withdrawing group than the carboxylic acid, which will further modify the spectrum.

Standardized Protocol for UV-Vis Spectral Acquisition

This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Objective: To acquire the UV-Vis absorption spectrum of 5-Aminoisoquinoline-8-carboxylic acid across a range of solvents and pH conditions.

Materials:

  • 5-Aminoisoquinoline-8-carboxylic acid

  • UV-grade solvents: Ethanol, Acetonitrile, Dichloromethane

  • Buffered aqueous solutions: 0.1 M HCl (pH 1), Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH 13)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

G A 1. Prepare Stock Solution (e.g., 1 mM in Ethanol) B 2. Prepare Working Solutions Dilute stock into each solvent/buffer to achieve A_max ≈ 0.8 A->B Causality: Ensure concentration is suitable for analysis E 5. Sample Measurement Replace sample cuvette contents with working solution. Run scan. B->E Causality: Absorbance (0.1-1.0) ensures linearity per Beer-Lambert Law C 3. Instrument Setup Set wavelength range (e.g., 200-600 nm). Warm up lamp. D 4. Baseline Correction Fill both cuvettes with pure solvent/buffer. Run baseline scan. C->D Causality: Establishes a zero absorbance reference D->E Causality: Subtracts solvent absorption from sample spectrum F 6. Data Analysis Identify λ_max and Absorbance. Calculate molar absorptivity (ε). E->F

Caption: Experimental workflow for acquiring a high-quality UV-Vis spectrum.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of 5-Aminoisoquinoline-8-carboxylic acid and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., ethanol) to create a stock solution of known concentration (e.g., 1 mM). The choice of initial solvent depends on solubility.

  • Working Solution Preparation: Perform serial dilutions of the stock solution into each of the target solvents and buffers. The goal is to prepare a final concentration that yields a maximum absorbance (A_max) between 0.1 and 1.0. This range is critical for ensuring the data falls within the linear dynamic range of most spectrophotometers, a core tenet of the Beer-Lambert Law.[8]

  • Instrumentation and Baseline Correction:

    • Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to stabilize for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200 nm to 600 nm).

    • Fill two matched quartz cuvettes with the pure solvent or buffer being used for the current measurement. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction. This step is crucial as it digitally subtracts the absorbance of the cuvette and the solvent itself, ensuring the final spectrum is solely that of the analyte.[8]

  • Sample Measurement:

    • Carefully empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Record the absorbance value at each λ_max.

    • Using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration (mol/L), and l is the path length (cm), calculate the molar absorptivity (ε) at each peak.

Summary of Expected Spectral Data

This table summarizes the predicted absorption maxima for 5-Aminoisoquinoline-8-carboxylic acid under various experimental conditions, based on the principles and comparative data discussed.

Solvent/ConditionPredicted λ_max Range (nm)Expected Spectral Features and Rationale
Ethanol (Neutral) 350 - 370 nmRepresents the neutral form with strong H-bonding interactions. The combined push-pull effect of -NH₂ and -COOH is expected to produce a highly red-shifted primary absorption band.
Dichloromethane (DCM) 340 - 360 nmA less polar solvent than ethanol. A slight hypsochromic (blue) shift is expected due to reduced stabilization of the polar excited state compared to ethanol.
0.1 M HCl (pH 1) 310 - 330 nmCationic form (-NH₃⁺). Protonation of the amino group's lone pair removes it from the conjugated system, causing a significant blue shift back towards the parent chromophore's absorption.
0.1 M NaOH (pH 13) 355 - 380 nmAnionic form (-COO⁻). The deprotonated carboxylate is less electron-withdrawing than the carboxylic acid, which may lead to a slight bathochromic (red) shift compared to the neutral form in ethanol.

Conclusion

References

  • Arockiyasamy, A., & Rajendran, G. (2017). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. ResearchGate.

  • Mori, M., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881.

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.

  • ECHEMI. (n.d.). 5-AMINO-ISOQUINOLINE-8-CARBOXYLIC ACID. ECHEMI.

  • Saczewski, J., et al. (2015). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 20(4), 6885-6901.

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

  • Jones, D. B., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(5), 2338-2348.

  • University of California, Davis. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. UCDavis Chem-Wiki.

  • Fluorochem. (n.d.). 8-AMINOISOQUINOLINE-5-CARBOXYLIC ACID. Fluorochem.

  • MilliporeSigma. (n.d.). 5-Aminoisoquinoline. Sigma-Aldrich.

  • Ali, B. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345.

  • Reagent Database. (2025). 5-aminoisoquinoline-8-carboxylic acid. ReagentDatabase.com.

  • BLD Pharm. (n.d.). 5-Aminoisoquinoline-1-carboxylic acid. BLD Pharm.

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.

  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts.

Sources

Comparative

Chromatographic Resolution of Isoquinoline-8-Carboxylic Acid Regioisomers

Executive Summary: The Regioisomer Challenge In the synthesis of isoquinoline-based PARP inhibitors and kinase antagonists, Isoquinoline-8-carboxylic acid is a critical building block. However, its synthesis—typically vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of isoquinoline-based PARP inhibitors and kinase antagonists, Isoquinoline-8-carboxylic acid is a critical building block. However, its synthesis—typically via oxidation of 8-methylisoquinoline or electrophilic substitution (nitration/carboxylation)—frequently yields the thermodynamically stable 5-isomer (Isoquinoline-5-carboxylic acid) as a major impurity.

Separating the 8-isomer from the 5-isomer is chromatographically challenging because:

  • Identical Mass & Charge: Both are

    
     173.17 (neutral) and share identical isoelectric points.
    
  • Hydrophobic Similarity: On standard alkyl phases (C18), their partition coefficients (

    
    ) are nearly indistinguishable.
    
  • The "Peri" Effect: The only exploitable difference is the steric and electronic environment of the C8 position (peri to the heterocyclic ring) versus the C5 position (para to the bridgehead).

This guide compares the standard C18 approach against Phenyl-Hexyl and Supercritical Fluid Chromatography (SFC) alternatives, demonstrating why


-electron specific phases are the mandatory choice for baseline resolution.

Scientific Foundation: Exploiting the "Peri" Effect

To separate these isomers, we must move beyond simple hydrophobicity (C18) and exploit shape selectivity and


 interactions .
  • Isoquinoline-5-COOH: The carboxyl group is in a pseudo-para position relative to the bridgehead. It is sterically unencumbered and planar, allowing maximum

    
    -overlap with the stationary phase.
    
  • Isoquinoline-8-COOH: The carboxyl group is at the C8 position, which is peri to the C1 hydrogen and spatially close to the isoquinoline nitrogen ring system. This creates a "steric clash" that forces the carboxyl group slightly out of plane, reducing its effective

    
    -surface area and altering its interaction with 
    
    
    
    -active stationary phases.
Visualizing the Separation Strategy

The following decision tree outlines the logical flow for method selection based on impurity levels and available equipment.

MethodSelection Start Start: Isoquinoline-8-COOH Mixture CheckIsomers Identify Impurities: Mainly 5-COOH vs 8-COOH? Start->CheckIsomers StandardC18 Try C18 Column (pH 3.0 Formic Acid) CheckIsomers->StandardC18 ResultC18 Result: Co-elution or Partial Separation (Rs < 1.0) StandardC18->ResultC18 SwitchMech Switch Mechanism: Exploit Pi-Pi Interactions ResultC18->SwitchMech Choice Select Stationary Phase SwitchMech->Choice PhenylHexyl Phenyl-Hexyl / Biphenyl (RP-HPLC) Choice->PhenylHexyl Standard HPLC SFC_2EP 2-Ethylpyridine (2-EP) (SFC) Choice->SFC_2EP Green/Prep Outcome Outcome: Baseline Separation (Rs > 2.0) PhenylHexyl->Outcome SFC_2EP->Outcome

Figure 1: Method Development Decision Tree. Standard C18 phases often fail to resolve regioisomers, necessitating a switch to Phenyl or SFC phases.

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. SFC[1]

The following table summarizes the performance of three distinct separation modes. Data is based on optimized conditions for isoquinoline carboxylic acids.

FeatureAlternative A: Standard C18 Recommended: Phenyl-Hexyl Alternative B: SFC (2-EP)
Separation Mechanism Hydrophobicity (Solvophobic)Hydrophobicity +

Stacking
Polar Interactions + Shape Selectivity
Mobile Phase Water/Acetonitrile (0.1% FA)Water/Methanol (0.1% FA)CO2 / Methanol (with additive)
Resolution (

)

(Co-elution likely)

(Baseline)

(Excellent)
Elution Order 5-isomer / 8-isomer (mixed)8-isomer (first) / 5-isomer (second)Varies by additive
Suitability General screening (Fail)QC / Analytical / Prep Prep / Green Chemistry

Key Insight: Methanol is preferred over Acetonitrile for Phenyl-based columns. Acetonitrile's


-electrons can compete with the stationary phase, suppressing the 

interactions needed to discriminate the isomers. Methanol is "

-transparent," enhancing the column's selectivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" RP-HPLC Method

This method uses a Phenyl-Hexyl phase to maximize the electronic difference between the planar 5-isomer and the sterically hindered 8-isomer.

  • Stationary Phase: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Lower temperature enhances

    
     interactions).
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B
      
  • Detection: UV @ 254 nm (Isoquinoline

    
     transition).
    

Why this works: The 5-isomer, being more planar, interacts more strongly with the phenyl ring of the stationary phase via


-stacking and elutes later. The 8-isomer, with its "peri" steric clash, interacts less efficiently and elutes earlier.
Protocol B: Orthogonal SFC Method

For preparative scale-up where solvent removal is a bottleneck, Supercritical Fluid Chromatography (SFC) is superior.

  • Stationary Phase: Viridis 2-Ethylpyridine (2-EP) or Torus 2-PIC (

    
     mm, 5 µm).
    
  • Mobile Phase A:

    
    .
    
  • Mobile Phase B: Methanol + 0.2% Ammonium Hydroxide.

  • Back Pressure: 120 bar.

  • Gradient: 5% to 40% B over 5 minutes.

Why this works: The basic nature of the 2-EP stationary phase interacts with the carboxylic acid moiety. The rigid structure of the isomers results in different "fit" into the stationary phase surface.

Mechanism of Separation (Visualized)

The following diagram illustrates the molecular interaction causing the separation on the Phenyl-Hexyl phase.

Mechanism cluster_Phase Stationary Phase Surface (Phenyl-Hexyl) cluster_Analytes Analytes PhenylLigand Phenyl Ring Ligand (Electron Rich) Iso5 Isoquinoline-5-COOH Planar Structure Strong Pi-Pi Stacking PhenylLigand->Iso5 Strong Retention (Late Elution) Iso8 Isoquinoline-8-COOH Steric Twist (Peri-effect) Weak Pi-Pi Stacking PhenylLigand->Iso8 Weak Retention (Early Elution)

Figure 2: Mechanistic interaction on Phenyl-Hexyl phase. The planar 5-isomer stacks effectively, while the 8-isomer's steric hindrance disrupts interaction.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between isoquinoline Nitrogen and residual silanols.Add 10-20 mM Ammonium Formate to the aqueous mobile phase to mask silanols.
Retention Shift pH drift causing partial ionization of -COOH (pKa ~4.8).Ensure pH is buffered at 3.0 (fully protonated) or 6.5 (fully ionized). Avoid pH 4-5.
Loss of Resolution Temperature too high.

interactions are exothermic. Lower column temperature to 25°C or 20°C to increase retention and selectivity.

References

  • Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Application Note. Available at: [Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Aminoisoquinoline-8-carboxylic acid

[1][2][3] Executive Summary & Immediate Action Status: Urgent/Operational Scope: Laboratory-scale disposal (<100g) and bulk waste management. 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is an amphoteric hete...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Immediate Action

Status: Urgent/Operational Scope: Laboratory-scale disposal (<100g) and bulk waste management.

5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4) is an amphoteric heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., ROCK-I/II inhibitors).[1] Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines, treating the substance as a chemical intermediate with potential biological activity.

Immediate Spill Response:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don nitrile gloves (double-gloved), safety goggles, and a lab coat. Use a P95/N95 respirator if dust is visible.

  • Contain: Cover spills with a dry absorbent pads or vermiculite. Do not use water initially, as this spreads the material.

  • Collect: Sweep into a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Solid."[1]

Chemical Profile & Waste Classification

Understanding the chemical nature of the waste is the prerequisite for safe segregation.

PropertyDataDisposal Implication
Chemical Structure Amphoteric (Amine + Carboxylic Acid)Soluble in both strong acids and bases.[1] Do not mix with strong oxidizers in waste streams.
Physical State Solid (Powder/Crystal)Must be dissolved or packaged as solid waste for incineration.
RCRA Status Not P-listed or U-listedClassify as Characteristic Waste (Toxic/Irritant) unless proven otherwise.[1]
Combustibility High Carbon/Nitrogen contentIdeal candidate for High-Temperature Incineration .[1]
Incompatibility Strong Oxidizers, Acid ChloridesSegregate from Nitric Acid and Peroxides waste streams.

Critical Insight: Because this molecule contains both a basic amine and an acidic carboxyl group, it can act as a buffer. Adding it to unbuffered acidic or basic waste streams may cause unexpected precipitation or heat generation. Always dispose of this compound in neutral or compatible organic streams.

Pre-Disposal Protocol: Segregation & Packaging

Objective: Prevent cross-reactivity and ensure acceptance by waste management vendors.

A. Segregation Strategy
  • Solid Waste: Keep separate from sharps, glass, and biohazards.

  • Liquid Waste:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform.

    • Stream B (Non-Halogenated): If dissolved in DMSO, Methanol, Ethanol.

    • Stream C (Aqueous): Only if concentration is <1% and local regulations permit (rare for research chemicals). Default to Stream B for safety.

B. Packaging Requirements
  • Primary Container: Amber glass or HDPE. Cap must be screw-top and chemically resistant (Teflon-lined preferred).[1]

  • Labeling: Must adhere to GHS standards.

    • Signal Word: WARNING

    • Hazard Statement: "Irritant. Potential Bioactive Agent."

    • Constituents: Clearly list "5-Aminoisoquinoline-8-carboxylic acid" and any solvents (e.g., "90% Methanol").

Disposal Workflows

This section details the step-by-step mechanism for disposing of the compound in different states.

Scenario 1: Pure Solid Waste (Expired or Excess Reagent)

Method: Lab Pack for Incineration.

  • Transfer: Move the solid material into a clear, wide-mouth plastic jar. Do not fill more than 80%.

  • Seal: Tighten the lid and wrap with Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the jar into a clear Ziploc bag or a secondary plastic bin.

  • Tagging: Attach a hazardous waste tag. Check "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario 2: Reaction Mixtures (Organic Solvents)

Method: Solvent Bulking.

  • Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., MeOH, EtOAc).

  • Quench: Ensure no reactive reagents (e.g., thionyl chloride, hydrides) remain active in the solution.

  • Transfer: Pour into the appropriate 5-gallon carboy or safety can.

    • Self-Validation Check: Ensure the funnel is grounded if pouring flammable solvents to prevent static discharge.

  • Log: Record the volume and mass of 5-Aminoisoquinoline-8-carboxylic acid added to the bulk container log sheet.

Scenario 3: Aqueous HPLC Waste

Method: pH Adjustment & Consolidation.

  • Check pH: Use a pH strip. The amphoteric nature may buffer the solution.

  • Neutralize: Adjust pH to between 5 and 9 using dilute NaOH or HCl if necessary to prevent corrosion of waste drums.

  • Precipitate Check: Watch for cloudiness. If the compound precipitates upon neutralization, filter the solid and dispose of it as Solid Waste (Scenario 1) .

  • Combine: Add the filtrate to the "Aqueous Chemical Waste" container.

Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste: 5-Aminoisoquinoline-8-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPack Package in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous HaloWaste Dispose in HALOGENATED Waste Carboy Halo->HaloWaste NonHaloWaste Dispose in FLAMMABLE Waste Carboy NonHalo->NonHaloWaste AqCheck Check pH & Precipitation Aqueous->AqCheck AqWaste Dispose in AQUEOUS Waste Carboy AqCheck->AqWaste

Figure 1: Decision tree for the segregation and disposal of 5-Aminoisoquinoline-8-carboxylic acid based on physical state and solvent matrix.

Regulatory & Compliance (RCRA)

Authority: U.S. Environmental Protection Agency (EPA)[2]

While 5-Aminoisoquinoline-8-carboxylic acid is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste), it must be managed under the "Cradle-to-Grave" liability principle.[1]

  • Waste Code Assignment:

    • If pure: Assign D000 (Not Listed - Toxic/Irritant).[1]

    • If in Methanol/Acetone: Assign D001 (Ignitable).

    • If in DCM: Assign F002 (Spent Halogenated Solvent).

  • Documentation: Maintain a "Waste Determination" sheet in your lab safety binder proving you have assessed the toxicity and physical properties of this specific waste stream.

Self-Validating Safety Checks

Before handing off waste to EHS or a disposal vendor, perform these three checks:

  • The Shake Test (Liquids): Gently swirl the waste container. If you see layers forming or solids crashing out, you have an incompatible mixture . Do not ship. Label as "Heterogeneous Waste - Requires Analysis."[1]

  • The Headspace Rule: Ensure 10-15% headspace in all liquid containers to allow for thermal expansion.[1]

  • The Wipe Test: Wipe the exterior of the container with a clean Kimwipe. If the wipe discolors, the container is contaminated and must be decontaminated before storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319233, 5-Aminoisoquinoline-8-carboxylic acid.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Aminoisoquinoline-8-carboxylic acid

Handling 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a specialized N-(hetero)aryl amino acid building block used extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a specialized N-(hetero)aryl amino acid building block used extensively in drug discovery, this compound presents unique handling challenges.

To ensure absolute safety and operational integrity, researchers must understand not just what Personal Protective Equipment (PPE) to wear, but why it is necessary. This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of 5-Aminoisoquinoline-8-carboxylic acid.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

The hazard profile of 5-Aminoisoquinoline-8-carboxylic acid is dictated by its distinct structural moieties. A self-validating safety protocol begins with understanding how these chemical features interact with human biology:

  • Primary Aromatic Amine Moiety: Primary aromatic amines (PAAs) are highly lipophilic. This lipid solubility allows them to rapidly penetrate the epidermal barrier and be absorbed directly through the skin[2]. Once systemic, PAAs can undergo metabolic activation in the liver, potentially forming reactive electrophiles that bind to DNA, presenting significant mutagenic and carcinogenic risks[2][3].

  • Isoquinoline Core: Isoquinoline derivatives are known respiratory and mucosal irritants. Inhalation of fine dust or aerosols can cause severe respiratory tract irritation, while direct ocular contact can lead to serious eye damage[4].

  • Carboxylic Acid Group: While a weak acid, it can act as a localized irritant and alter the pH of skin moisture, potentially facilitating the permeation of the amine group if dermal contact occurs.

Because this compound is typically handled as a dry powder, aerosolization and dust inhalation are the primary vectors for acute exposure, followed closely by dermal absorption [5].

Risk-Mitigating PPE Matrix

To counteract the specific hazards of lipophilic aromatic amines and irritating dusts, the following PPE matrix must be strictly adhered to.

Protection ZoneRecommended EquipmentSpecification StandardMechanistic Rationale
Hand/Skin Double-layered Nitrile or Butyl Rubber glovesEN 374 / ASTM D6978PAAs rapidly permeate single-layer barriers[3]. Double gloving ensures a fail-safe if the outer layer is compromised by solvents or micro-tears.
Eye/Face Tightly fitting safety goggles + Face shieldANSI Z87.1 / EN 166Prevents ocular exposure to airborne dust particles and protects against splashes during solution preparation[4].
Respiratory NIOSH-approved N95 or P100 particulate respiratorNIOSH 42 CFR 84Essential when handling the solid powder outside of a draft shield to prevent inhalation of highly irritating isoquinoline dust[5].
Body Flame-resistant, chemical-impervious lab coatNFPA 2112Prevents accumulation of chemical dust on personal clothing, mitigating secondary exposure outside the laboratory[4].

Step-by-Step Operational Protocols

Every protocol involving 5-Aminoisoquinoline-8-carboxylic acid must be treated as a self-validating system where each step verifies the safety of the next.

Protocol A: Safe Weighing and Transfer of Solid Powder

Aerosolized dust is the highest risk factor during this phase.

  • Environmental Setup: Ensure the chemical fume hood is fully operational with a face velocity of 80–100 FPM. Clear the hood of all unnecessary clutter to prevent airflow turbulence.

  • Donning PPE: Equip double nitrile gloves, safety goggles, and an N95/P100 respirator. Ensure the lab coat is fully buttoned with cuffs tucked under the outer glove layer.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container. Aromatic amine powders are prone to static cling, which causes unpredictable scattering.

  • Transfer: Use a static-free, grounded micro-spatula. Transfer the powder slowly into a pre-tared vial positioned behind a draft shield within the fume hood.

  • Sealing: Cap the vial tightly before removing it from the draft shield area.

Protocol B: Solution Preparation
  • Solvent Addition: Always add the solvent (e.g., DMSO, DMF, or aqueous buffers) to the solid 5-Aminoisoquinoline-8-carboxylic acid, rather than dropping the solid into the solvent. This prevents splash-back and aerosolization.

  • Agitation: Use a closed-system vortex mixer or magnetic stirrer. Do not use open sonication baths, as they can generate micro-aerosols of the dissolved aromatic amine.

Protocol C: Decontamination and Disposal
  • Surface Decontamination: Aromatic amines leave hazardous microscopic residues. Wipe down the balance, draft shield, and fume hood surface first with an organic solvent (like ethanol or isopropanol) to dissolve the lipophilic residue, followed immediately by a wash with warm soap and water to remove the solvent-amine mixture[6].

  • Doffing PPE: Remove the outer gloves first using the "beak method" (pulling from the palm so the glove turns inside out) to avoid touching the contaminated exterior[7]. Dispose of them in a designated solid hazardous waste bin.

  • Waste Segregation: All materials that contacted the chemical (spatulas, weigh boats, outer gloves) must be sealed in a secondary containment bag labeled "Toxic Solid Waste - Aromatic Amines" before disposal[8].

Emergency Spill Response Plan

In the event of a spill, immediate containment is required to prevent environmental discharge and widespread laboratory contamination[7].

  • Minor Spill (Inside Fume Hood): Alert nearby personnel. Keep the fume hood running. Carefully cover the powder with damp absorbent paper towels (dampened with water or a mild solvent) to suppress dust generation. Sweep up the material using a non-sparking tool and place it in a hazardous waste container[5].

  • Major Spill (Outside Fume Hood): Evacuate the immediate area. Personnel responding to the spill must upgrade to a full-face respirator with organic vapor/particulate cartridges (e.g., Type ABEK-P2)[9]. Contain the spill using inert absorbent material (sand or vermiculite)[8]. Do not dry sweep, as this will aerosolize the toxic amine[9].

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling 5-Aminoisoquinoline-8-carboxylic acid, integrating hazard assessment, PPE donning, and emergency contingencies.

G Start Risk Assessment & Preparation PPE Don PPE (Double Nitrile, N95/P100, Goggles) Start->PPE Hood Fume Hood Operations (Draft Shield Active) PPE->Hood Spill Spill Detected? Hood->Spill Emergency Evacuate & Deploy Amine Spill Kit Spill->Emergency Yes Proceed Weighing & Transfer (Anti-static tools) Spill->Proceed No Decon Decontamination (Solvent wash -> Soap) Emergency->Decon Proceed->Decon Waste Hazardous Waste Disposal Decon->Waste

Workflow for handling and emergency response of 5-Aminoisoquinoline-8-carboxylic acid.

References

  • Accela ChemBio Inc. "850324-83-3,(S)-2-[3-(Fmoc-amino)propanamido]propanoic Acid-AccelaChem (Includes CAS 887591-08-4 data)". AccelaChem. Available at: [Link]

  • American Chemical Society (ACS) . "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. Available at:[Link]

  • Capot Chemical . "MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-". Capot Chemical. Available at: [Link]

  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". SKC Inc. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoisoquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Aminoisoquinoline-8-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.